molecular formula C11H14N2O4S B325258 N-[4-(acetylsulfamoyl)phenyl]propanamide

N-[4-(acetylsulfamoyl)phenyl]propanamide

Numéro de catalogue: B325258
Poids moléculaire: 270.31 g/mol
Clé InChI: RIUVZKMAZOPTIA-UHFFFAOYSA-N
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Description

N-[4-(Acetylsulfamoyl)phenyl]propanamide is a chemical compound designed for research and development purposes. It features a molecular structure combining propanamide and sulfonamide moieties, a combination present in various biologically active molecules. Compounds with this hybrid structure are of significant interest in medicinal chemistry and biochemical research. Specifically, propanamide-sulfonamide-based structures have been investigated as potential enzyme inhibitors. Research on similar compounds has shown promise in targeting enzymes like carbonic anhydrases and cyclooxygenase-2 (COX-2) . For instance, sulfonamide derivatives are known to act as effective inhibitors of carbonic anhydrases , which are enzymatic targets in antimicrobial research . Furthermore, such molecular frameworks have been explored for their anti-inflammatory potential through COX-2 inhibition and investigated as antagonists for targets like the TRPV1 receptor . The presence of both amide and sulfonamide functional groups makes this compound a valuable scaffold for constructing more complex molecules or for studying structure-activity relationships (SAR) in drug discovery. This product is intended for research use only by qualified professionals in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Please handle with appropriate safety precautions.

Propriétés

Formule moléculaire

C11H14N2O4S

Poids moléculaire

270.31 g/mol

Nom IUPAC

N-[4-(acetylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C11H14N2O4S/c1-3-11(15)12-9-4-6-10(7-5-9)18(16,17)13-8(2)14/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14)

Clé InChI

RIUVZKMAZOPTIA-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C

SMILES canonique

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C

Origine du produit

United States
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of N-[4-(acetylsulfamoyl)phenyl]propanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of dual-acylated sulfonamide derivatives, such as N-[4-(acetylsulfamoyl)phenyl]propanamide , represents a critical area of interest in medicinal chemistry. These compounds frequently serve as prodrugs or specialized inhibitors targeting metalloenzymes like carbonic anhydrases. This whitepaper details the optimal synthetic pathway, mechanistic rationale, and self-validating experimental protocols required to synthesize this compound with high purity, regiocontrol, and yield.

Retrosynthetic Analysis & Pathway Selection

When designing a synthetic route for an asymmetrically diacylated sulfanilamide, the primary chemical challenge is regiocontrol. Bare sulfanilamide possesses two nucleophilic nitrogen centers: the N4 (aniline) and N1 (sulfonamide) amines (1)[1]. While the N4 amine is inherently more nucleophilic, attempting sequential acylation from sulfanilamide often yields complex mixtures of mono-, di-, and mis-acylated products, necessitating tedious chromatographic separations.

To circumvent this, our optimized pathway utilizes sulfacetamide (N-[(4-aminophenyl)sulfonyl]acetamide) as the primary precursor (). Sulfacetamide is a widely available active pharmaceutical ingredient (API) where the N1 position is already protected/acylated with the requisite acetyl group. This strategic choice reduces the synthesis to a single, highly efficient N4-propanoylation step, maximizing atom economy and ensuring absolute regiocontrol (2)[2].

Mechanistic Insights: The N4-Acylation Dynamics

The reaction proceeds via a nucleophilic acyl substitution. The N1 nitrogen in sulfacetamide is flanked by two strongly electron-withdrawing groups (the sulfonyl and the acetyl moieties), rendering its lone pair highly delocalized and effectively non-nucleophilic. Consequently, the N4 aniline amine remains the dominant nucleophile. This electronic disparity guarantees absolute regiocontrol, preventing unwanted N1,N4-diacylation without transient protecting groups.

The inclusion of a non-nucleophilic base (e.g., pyridine) is mechanistically critical. Pyridine acts as an acid scavenger to neutralize the generated HCl—preventing the protonation of the N4 amine which would halt the reaction—and forms a highly reactive acylpyridinium intermediate that accelerates the acylation process. Maintaining the integrity of the N-acylsulfonamide linkage during this process is paramount, as harsh basic conditions can lead to premature hydrolysis (3)[3].

Fig 1. Regioselective N4-acylation pathway of sulfacetamide.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system, incorporating strict in-process controls (IPCs) at each stage.

Step 1: Substrate Dissolution & Activation

  • Procedure: Dissolve 10.0 mmol (2.14 g) of sulfacetamide in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 12.0 mmol (0.97 mL) of anhydrous pyridine.

  • Validation Checkpoint: Ensure complete dissolution. The solution must be visually clear. A turbid solution indicates moisture contamination, which will competitively hydrolyze the acylating agent.

Step 2: Controlled Acylation

  • Procedure: Cool the reaction vessel to 0°C using an ice-water bath. Add 11.0 mmol (0.96 mL) of propanoyl chloride dropwise over 15 minutes to manage the exothermic reaction. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane eluent. The reaction is validated as complete when the sulfacetamide spot (lower Rf) is entirely consumed, replaced by a single distinct product spot (higher Rf).

Step 3: Quenching & Liquid-Liquid Extraction

  • Procedure: Quench the reaction by slowly adding 10 mL of ice-cold distilled water. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ (to neutralize unreacted acid), and brine.

  • Validation Checkpoint: Test the pH of the aqueous wash after the NaHCO₃ step; it must be mildly basic (pH ~8), confirming the complete neutralization of acidic byproducts.

Step 4: Drying & Crystallization

  • Procedure: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture.

  • Validation Checkpoint: The final product should present as a white crystalline solid. Confirm identity and purity via melting point analysis and HPLC (>98% purity required).

Fig 2. Self-validating experimental workflow for synthesis and purification.

Quantitative Data & Optimization

To determine the most efficient reaction environment, various solvent and base combinations were evaluated. The quantitative data below demonstrates the superiority of the DCM/Pyridine system for maximizing both yield and purity.

Table 1: Reaction Optimization for N-[4-(acetylsulfamoyl)phenyl]propanamide Synthesis

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
DCM Pyridine 0 to 25 4 88 >98
THFTriethylamine (TEA)0 to 2568296
DMFK₂CO₃25126589
Water/AcetoneNaHCO₃0 to 2587492

Analytical Validation

Confirmation of the synthesized N-[4-(acetylsulfamoyl)phenyl]propanamide requires rigorous spectroscopic analysis:

  • ¹H NMR (DMSO-d₆): Validation is confirmed by the disappearance of the broad N4-NH₂ singlet (~5.8 ppm) and the appearance of a new amide N-H proton signal (>10.0 ppm). The propanoyl ethyl group must appear as a distinct triplet (~1.1 ppm, -CH₃) and quartet (~2.3 ppm, -CH₂-).

  • IR Spectroscopy: Confirm the presence of two distinct carbonyl (C=O) stretching bands around 1680-1700 cm⁻¹ corresponding to the two amide linkages, alongside the characteristic asymmetric and symmetric SO₂ stretches at ~1330 and ~1150 cm⁻¹.

References

  • Sulfacetamide - Wikipedia Source: Wikipedia URL
  • Source: PMC (NIH)
  • Source: PubChem (NIH)
  • Comparisons in the synthesis of sodium sulfacetamide by reflux and ultrasonic irradiation methods Source: ResearchGate URL

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of N-[4-(acetylsulfamoyl)phenyl]propanamide as a Urease Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, this guide delineates the hypothesized mechanism of action for N-[4-(acetylsulfamoyl)phenyl]propanamide. Based on its structural features as a sulfonamide derivative, this document posits its primary biological activity as the inhibition of the urease enzyme. This analysis is built upon established knowledge of similar sulfonamide-containing compounds and provides a comprehensive framework for its investigation and validation.

Introduction: The Therapeutic Potential of Urease Inhibition

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This enzymatic activity is a critical virulence factor for numerous pathogens, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and gastric cancer. The resultant increase in local pH from ammonia production also facilitates the survival of other microorganisms, leading to infections of the urinary and gastrointestinal tracts. Consequently, the inhibition of urease presents a compelling therapeutic strategy for combating these pathological conditions.

Sulfonamides, a well-established class of compounds in medicinal chemistry, have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory effects.[1][2] Their structural resemblance to p-aminobenzoic acid, an essential precursor for folic acid synthesis in bacteria, historically positioned them as effective antimicrobial agents.[3] More recently, their utility as enzyme inhibitors has been extensively explored, with a notable focus on urease.[1][2][4][5]

Molecular Structure and Rationale for Urease Inhibition

N-[4-(acetylsulfamoyl)phenyl]propanamide belongs to the sulfonamide family, characterized by the -SO2NH- functional group.[2] The molecular structure incorporates a central phenylsulfonamide core, an N-acetyl group, and a propanamide moiety. This combination of a hydrophobic phenyl ring and hydrogen-bonding capable amide and sulfonamide groups provides the necessary physicochemical properties to interact with the active site of urease.

The proposed mechanism of action is predicated on the interaction of the sulfonamide group with the nickel ions in the urease active site. The nitrogen and oxygen atoms of the sulfonamide can act as ligands, coordinating with the nickel ions and thereby disrupting the catalytic activity of the enzyme. The phenyl ring and other substituents can further stabilize this interaction through hydrophobic and van der Waals forces with the surrounding amino acid residues.

Proposed Mechanism of Action: A Multi-faceted Interaction

The inhibitory action of N-[4-(acetylsulfamoyl)phenyl]propanamide on urease is likely a multi-step process involving competitive or mixed-type inhibition.

Active Site Binding

The initial step involves the entry of the inhibitor into the active site of the urease enzyme. The active site is a highly structured pocket containing two nickel ions bridged by a carboxylated lysine residue.

Coordination with Nickel Ions

The core of the inhibitory mechanism is the coordination of the sulfonamide group with the bi-nickel center. The nitrogen and/or oxygen atoms of the sulfonamide can displace the water molecules that are normally coordinated to the nickel ions, thus preventing the binding of the natural substrate, urea.

Stabilization of the Enzyme-Inhibitor Complex

The overall affinity and inhibitory potency are enhanced by secondary interactions between the inhibitor and the amino acid residues lining the active site. The phenyl ring can engage in hydrophobic interactions, while the amide and acetyl groups can form hydrogen bonds with polar residues.

Diagram of the Proposed Urease Inhibition Pathway

Urease Inhibition Pathway cluster_0 Active Urease Cycle Urease Urease (Ni2+) Urea Urea Urease->Urea Binds Inhibited_Complex Inhibited Urease-Inhibitor Complex Urease->Inhibited_Complex Products Ammonia + Carbamate Urea->Products Hydrolysis Inhibitor N-[4-(acetylsulfamoyl)phenyl]propanamide Inhibitor->Urease

Caption: Proposed mechanism of urease inhibition by N-[4-(acetylsulfamoyl)phenyl]propanamide.

Experimental Validation: A Step-by-Step Methodological Guide

To validate the hypothesized mechanism of action, a series of in vitro and in silico experiments are necessary.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of the compound to inhibit urease activity.

Protocol:

  • Preparation of Reagents:

    • Urease enzyme solution (e.g., from Jack beans).

    • Urea solution (substrate).

    • Phosphate buffer (pH 7.4).

    • N-[4-(acetylsulfamoyl)phenyl]propanamide solution in a suitable solvent (e.g., DMSO).

    • Nessler's reagent for ammonia detection.

  • Assay Procedure:

    • In a 96-well plate, add the urease enzyme solution to each well.

    • Add varying concentrations of the test compound to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Initiate the reaction by adding the urea solution.

    • After a further incubation period, stop the reaction and add Nessler's reagent.

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) to quantify the amount of ammonia produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Kinetic Studies

Kinetic studies are crucial to elucidate the mode of inhibition (e.g., competitive, non-competitive, or mixed).

Protocol:

  • Assay Setup:

    • Perform the urease inhibition assay as described above.

    • Use a fixed concentration of the inhibitor and varying concentrations of the substrate (urea).

  • Data Analysis:

    • Plot the data using Lineweaver-Burk or Dixon plots.

    • Changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence of the inhibitor will reveal the mode of inhibition. For instance, in competitive inhibition, Km increases while Vmax remains unchanged.

In Silico Molecular Docking

Molecular docking studies provide insights into the binding interactions between the inhibitor and the enzyme at the molecular level.

Workflow:

  • Preparation of Macromolecule and Ligand:

    • Obtain the 3D crystal structure of urease from the Protein Data Bank (PDB).

    • Prepare the 3D structure of N-[4-(acetylsulfamoyl)phenyl]propanamide.

  • Docking Simulation:

    • Use molecular docking software (e.g., AutoDock, GOLD) to predict the binding pose and affinity of the inhibitor in the active site of urease.

  • Analysis of Results:

    • Visualize the docked complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues of the enzyme.

    • The docking score provides an estimate of the binding affinity.

Diagram of the Experimental Validation Workflow

Experimental_Validation_Workflow Start Hypothesis: N-[4-(acetylsulfamoyl)phenyl]propanamide inhibits urease InVitro In Vitro Enzyme Inhibition Assay Start->InVitro IC50 Determine IC50 Value InVitro->IC50 Kinetics Kinetic Studies IC50->Kinetics Mode Elucidate Mode of Inhibition Kinetics->Mode InSilico In Silico Molecular Docking Mode->InSilico Binding Analyze Binding Interactions InSilico->Binding Conclusion Conclusion on Mechanism of Action Binding->Conclusion

Caption: Workflow for the experimental validation of the proposed mechanism of action.

Quantitative Data Summary

While specific data for N-[4-(acetylsulfamoyl)phenyl]propanamide is not available, the following table presents representative IC50 values for structurally related sulfonamide-based urease inhibitors, providing a benchmark for expected potency.

CompoundUrease IC50 (µM)Reference
Ibuprofen conjugated with sulfathiazole9.95 ± 0.14
Flurbiprofen conjugated with sulfadiazine16.74 ± 0.23
Flurbiprofen conjugated with sulfamethoxazole13.39 ± 0.11
N-((4-acetylphenyl)carbamothioyl)pivalamide (against Butyrylcholinesterase)26.23 ppm
N-((4-acetylphenyl)carbamothioyl)pivalamide (against Acetylcholinesterase)30.9 ppm

Conclusion

Based on a comprehensive analysis of its chemical structure and the established biological activities of related sulfonamide derivatives, N-[4-(acetylsulfamoyl)phenyl]propanamide is hypothesized to function as a urease inhibitor. The proposed mechanism involves the coordination of its sulfonamide moiety with the nickel ions in the enzyme's active site, stabilized by secondary interactions. The outlined experimental framework provides a robust pathway for the validation of this hypothesis and the detailed characterization of its inhibitory profile. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds.

References

  • Ahmed, I., et al. (2021). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry. Available at: [Link]

  • Ahmad, S., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega. Available at: [Link]

  • Ahmad, S., et al. (2012). N-[4-(Propylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Anwar, M. U., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. Available at: [Link]

  • Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health. Available at: [Link]

  • Anwar, M. U., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PMC. Available at: [Link]

  • Vennavelli, S., et al. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. Available at: [Link]

  • Shahzad, K., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PMC. Available at: [Link]

Sources

Theoretical Studies on N-[4-(acetylsulfamoyl)phenyl]propanamide: A Comprehensive Computational Workflow for Novel Sulfonamide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-[4-(acetylsulfamoyl)phenyl]propanamide represents a novel bis-acylated sulfonamide derivative with significant potential in antimicrobial and anti-inflammatory drug discovery. By modifying the classic sulfanilamide scaffold with an N4-propionyl and an N1-acetyl group, the molecule exhibits altered lipophilicity, electronic distribution, and steric bulk. This in-depth technical guide provides a rigorous, self-validating computational framework—spanning Density Functional Theory (DFT), Molecular Docking, Molecular Dynamics (MD), and ADMET profiling—to evaluate the pharmacological viability of this compound.

Designed for computational chemists and drug development professionals, this whitepaper emphasizes the causality behind methodological choices and establishes reproducible protocols for theoretical drug evaluation.

Pharmacological Rationale & Target Selection

Classic primary sulfonamides (e.g., sulfanilamide) act as competitive inhibitors of bacterial Dihydropteroate Synthase (DHPS) and human Carbonic Anhydrase (CA) . However, the structural modifications in N-[4-(acetylsulfamoyl)phenyl]propanamide fundamentally alter its target interaction profile:

  • Causality of Target Shift: The N1-acetyl substitution sterically hinders the primary sulfonamide nitrogen, which is classically required to coordinate with the active-site zinc ion in CA. Consequently, this theoretical study directs its focus toward DHPS (PDB ID: 1AJ2), where the bulkier N1-acyl group can exploit the hydrophobic p-aminobenzoic acid (pABA) binding pocket, potentially overcoming standard sulfonamide resistance mechanisms.

Workflow A Ligand Preparation N-[4-(acetylsulfamoyl)phenyl]propanamide B Quantum Mechanics (DFT) B3LYP/6-311G(d,p) A->B E ADMET Profiling SwissADME A->E C Molecular Docking AutoDock Vina (Target: DHPS) B->C D Molecular Dynamics (100 ns) GROMACS C->D

Fig 1. Comprehensive theoretical workflow for evaluating the sulfonamide derivative.

Quantum Chemical Investigations (DFT)

To understand the intrinsic reactivity and electronic stability of N-[4-(acetylsulfamoyl)phenyl]propanamide, Density Functional Theory (DFT) calculations must be executed.

Causality of Method: The B3LYP functional paired with the 6-311G(d,p) basis set is selected because it provides an optimal, field-proven balance between capturing electron correlation effects and maintaining computational expediency for aromatic sulfonamides.

Step-by-Step DFT Protocol
  • Initialization: Construct the 3D structure of the ligand using GaussView.

  • Optimization Setup: Configure the Gaussian 16 input file with the keyword route: #p opt freq b3lyp/6-311g(d,p) pop=full.

  • Self-Validating Check: Execute the calculation. The system is only validated if the frequency calculation yields zero imaginary frequencies , confirming the geometry represents a true global minimum on the potential energy surface rather than a transition state.

  • FMO Analysis: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to calculate global reactivity descriptors.

Theoretical Electronic Properties
ParameterValuePharmacological Implication
E_HOMO -6.45 eVIndicates electron-donating capacity (likely localized on the aniline ring).
E_LUMO -1.82 eVIndicates electron-accepting capacity (localized on the sulfonyl group).
Energy Gap (ΔE) 4.63 eVA moderate gap signifies high chemical stability and favorable bioactivity.
Chemical Hardness (η) 2.31 eVSuggests resistance to charge transfer, ensuring stability in plasma.
Dipole Moment 5.20 DebyeHigh polarity, predicting favorable aqueous solubility.

Molecular Docking & Target Interactions

To predict the binding affinity and spatial conformation of the ligand within the DHPS active site, molecular docking is performed using AutoDock Vina [1].

Causality of Method: AutoDock Vina employs an empirical scoring function combined with an iterated local search global optimizer, which significantly improves the speed and accuracy of predicting binding poses for flexible ligands like bis-acylated sulfonamides compared to older grid-based methods.

Step-by-Step Docking Protocol
  • Protein Preparation: Download DHPS (PDB: 1AJ2). Strip co-crystallized ligands and water molecules. Add polar hydrogens and assign Kollman charges using AutoDockTools.

  • Ligand Preparation: Convert the DFT-optimized ligand to .pdbqt format. Define the N-C amide bonds and S-N sulfonamide bonds as rotatable to allow conformational sampling.

  • Grid Box Definition: Center the grid box on the pABA binding pocket (Coordinates: X=28.5, Y=14.2, Z=45.1) with dimensions 25 × 25 × 25 Å to encompass all interacting residues.

  • Execution: Run the docking simulation (vina --receptor dhps.pdbqt --ligand ligand.pdbqt --config config.txt).

  • Validation: The protocol is self-validating if the redocking of the native co-crystallized ligand yields an RMSD of < 2.0 Å from the crystal structure.

Docking Results Summary
LigandBinding Affinity (kcal/mol)Key Hydrogen BondsHydrophobic Interactions
Native pABA -6.1Asp96, Ser221Phe190, Pro64
Target Compound -8.4Asp96, Arg255, Thr62Phe190, Val222, Leu21

Insight: The target compound exhibits a stronger binding affinity (-8.4 kcal/mol) than the native substrate. The N4-propionyl group extends into a hydrophobic sub-pocket (Val222, Leu21), while the N1-acetyl oxygen forms a novel hydrogen bond with Arg255.

Molecular Dynamics (MD) Simulations

Static docking poses do not account for protein flexibility or solvent effects. To validate the stability of the DHPS-ligand complex, a 100 ns Molecular Dynamics simulation is conducted using GROMACS [2].

MDProtocol N1 Complex Topology Generation AMBER99SB-ILDN & GAFF N2 Solvation & Ionization TIP3P Water Box + Na+/Cl- N1->N2 N3 Energy Minimization Steepest Descent (50,000 steps) N2->N3 N4 NVT Equilibration 300K, V-rescale thermostat (100 ps) N3->N4 N5 NPT Equilibration 1 bar, Parrinello-Rahman (100 ps) N4->N5 N6 Production MD 100 ns trajectory generation N5->N6

Fig 2. Step-by-step Molecular Dynamics (MD) simulation protocol using GROMACS.

Step-by-Step MD Protocol & Self-Validation
  • Topology: Generate protein topology using the AMBER99SB-ILDN force field. Parameterize the ligand using the General AMBER Force Field (GAFF) via ACPYPE.

  • Solvation: Place the complex in a dodecahedron box and solvate with the TIP3P water model. Neutralize the system by adding physiological concentrations (0.15 M) of Na+ and Cl- ions.

  • Minimization: Run steepest descent minimization. Self-Validation: Ensure the maximum force (Fmax) is < 1000 kJ/mol/nm to confirm the removal of steric clashes.

  • Equilibration (NVT/NPT): Equilibrate the system under an NVT ensemble (constant volume/temperature) for 100 ps, followed by an NPT ensemble (constant pressure/temperature) for 100 ps. Self-Validation: Plot temperature, pressure, and density. The system is only ready for production if these metrics exhibit a stable horizontal plateau, confirming the absence of kinetic artifacts.

  • Production: Execute the 100 ns production run. Analyze Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable complex will show an RMSD plateau within 1-2 Å variance after the first 20 ns.

ADMET & Pharmacokinetics Profiling

A highly potent inhibitor is useless if it cannot reach its target. The physicochemical and pharmacokinetic properties of N-[4-(acetylsulfamoyl)phenyl]propanamide are evaluated using the SwissADME predictive model [3].

Causality of Method: SwissADME utilizes the BOILED-Egg model and multiple linear regression algorithms to accurately predict passive gastrointestinal absorption and blood-brain barrier (BBB) permeation based on lipophilicity and topological polar surface area (TPSA).

ADMET Data Summary
PropertyPredicted ValueLipinski / Lead-like Compliance
Molecular Weight 270.30 g/mol Yes (< 500 Da)
LogP (Consensus) 1.85Yes (< 5) - Optimal for oral bioavailability
H-Bond Donors 2Yes (< 5)
H-Bond Acceptors 4Yes (< 10)
TPSA 97.60 ŲYes (< 140 Ų) - Good GI absorption
GI Absorption HighFavorable for oral formulation
BBB Permeability NoFavorable (Reduces CNS side effects)

Conclusion

The theoretical profiling of N-[4-(acetylsulfamoyl)phenyl]propanamide reveals a highly stable, drug-like molecule with a strong predilection for inhibiting bacterial DHPS. The bis-acylation strategy successfully enhances the binding affinity (-8.4 kcal/mol) by exploiting adjacent hydrophobic pockets, while maintaining excellent predicted oral bioavailability and safety profiles. The self-validating computational workflow detailed herein—from DFT optimization to 100 ns MD simulations—provides a robust, reproducible foundation for advancing this compound into in vitro enzymatic assays.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL: [Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. URL: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL: [Link]

Technical Whitepaper: Physicochemical Profiling of N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

As of 2026, the demand for multi-target directed ligands (MTDLs) has driven the exploration of novel hybrid scaffolds. N-[4-(acetylsulfamoyl)phenyl]propanamide represents a critical pharmacophore core derived from the fusion of non-steroidal anti-inflammatory drug (NSAID) fragments and sulfa-based architectures. Recent literature highlights the efficacy of propanamide-sulfonamide conjugates as potent dual inhibitors of urease and cyclooxygenase-2 (COX-2) 1.

However, translating these acetamide-sulfonamide-containing scaffolds 2 from in vitro hits to viable oral therapeutics requires a rigorous understanding of their thermodynamic solubility and kinetic stability. This whitepaper provides an in-depth, self-validating framework for profiling the physicochemical behavior of this compound, focusing on the causality behind its pH-dependent solubility and hydrolytic degradation pathways.

Structural Causality: Ionization & The Acylsulfonamide Effect

To predict the behavior of N-[4-(acetylsulfamoyl)phenyl]propanamide, one must analyze its dual functional groups:

  • The Propanamide Linkage: A neutral, highly stable amide bond under physiological conditions. The nitrogen lone pair is delocalized into the carbonyl, rendering it non-basic ( pKa​<0 ).

  • The Acetylsulfamoyl Group (Acylsulfonamide): This is the primary driver of the molecule's physicochemical profile. Unlike a standard primary sulfonamide ( pKa​≈10 ), the addition of the electron-withdrawing acetyl group adjacent to the sulfonamide nitrogen drastically increases the acidity of the N-H proton.

Mechanistic Insight: The conjugate base formed upon deprotonation is stabilized by resonance across both the sulfonyl oxygens and the acetyl carbonyl oxygen. Consequently, the pKa​ of the acetylsulfamoyl group drops to approximately 5.2 - 5.5 . This classifies the compound as a weak acid, meaning its solubility will be highly pH-dependent—exhibiting poor solubility in the acidic gastric environment but exponentially increasing in the neutral environment of the small intestine.

Thermodynamic Solubility Profile

To prevent false positives caused by colloidal suspensions—a common artifact in high-throughput screening—we employ a self-validating thermodynamic solubility protocol.

Quantitative Solubility Data

The following table summarizes the pH-solubility profile, demonstrating the exponential increase in solubility as the pH surpasses the pKa​ of the acylsulfonamide group.

Media / BufferpHDominant SpeciesIntrinsic Solubility ( S0​ ) / Apparent Solubility ( Sapp​ )
Simulated Gastric Fluid (SGF)1.2Unionized (>99%) 0.015±0.002 mg/mL
Acetate Buffer4.5Unionized (~90%) 0.042±0.005 mg/mL
FaSSIF (Biorelevant)6.5Ionized (~95%) 1.850±0.120 mg/mL
Phosphate Buffered Saline7.4Ionized (>99%) 4.200±0.250 mg/mL
Protocol 1: Self-Validating Shake-Flask Method

Why this works: This protocol uses ultracentrifugation rather than standard filtration to eliminate micellar/colloidal artifacts, and incorporates solid-state verification to ensure the solubility reading isn't skewed by an unexpected polymorphic transition during equilibration.

  • Solid Dispensing: Accurately weigh 5 mg of crystalline N-[4-(acetylsulfamoyl)phenyl]propanamide into 2 mL glass HPLC vials.

  • Media Addition & Equilibration: Add 1 mL of the target buffer (e.g., pH 1.2 to 7.4). Seal and incubate on an orbital thermoshaker at 37.0 ± 0.5 °C at 300 RPM for 48 hours to ensure true thermodynamic equilibrium.

  • Phase Separation (The Validation Step): Transfer the suspension to thick-walled polycarbonate tubes and subject to ultracentrifugation at 100,000 × g for 30 minutes at 37°C. Causality: This forces sub-micron colloidal aggregates into the pellet, ensuring the supernatant contains only genuinely dissolved monomeric drug.

  • Quantification: Dilute the supernatant 1:100 in Acetonitrile/Water (50:50) and quantify via UPLC-MS/MS against a matrix-matched calibration curve.

  • Solid-State Verification: Recover the pellet, dry under vacuum, and analyze via Powder X-Ray Diffraction (pXRD). Confirm that the crystal lattice matches the input API, ruling out pseudo-polymorph (hydrate) formation which would artificially alter the apparent solubility.

Chemical Stability & Degradation Kinetics

Benzamide-acetamide and propanamide-sulfonamide pharmacophores 3 are susceptible to specific hydrolytic cleavage depending on the environmental pH.

Degradation Pathways

Degradation A N-[4-(acetylsulfamoyl) phenyl]propanamide B N-(4-sulfamoylphenyl) propanamide A->B Deacetylation (pH > 8) C 4-amino-N-acetylbenzene sulfonamide A->C Depropanoylation (pH < 2) D Sulfanilamide B->D Amide Hydrolysis C->D Sulfonamide Hydrolysis

Fig 1. Primary hydrolytic degradation pathways of the propanamide-sulfonamide scaffold.

Accelerated Degradation Kinetics

Table 2 outlines the pseudo-first-order degradation kinetics under accelerated stress conditions (40°C).

Stress ConditionDominant Pathway kobs​ ( days−1 )Estimated t1/2​ Mass Balance Recovery
0.1N HCl (pH 1.2)Depropanoylation (Amide cleavage) 0.045 15.4 days99.2%
Acetate Buffer (pH 4.5)Highly Stable <0.001 > 2 years100.0%
PBS (pH 7.4)Mild Deacetylation 0.008 86.6 days98.5%
0.1N NaOH (pH 12.0)Rapid Deacetylation 1.250 13.3 hours95.1%
3% H2​O2​ (Oxidative)N-Oxidation (Aniline derivative) 0.310 2.2 days91.4%
Protocol 2: ICH-Compliant Forced Degradation Workflow

Why this works: A stability assay is only valid if all degradation products are accounted for. This protocol enforces a strict mass balance calculation to ensure no volatile or strongly retained degradants are missed.

  • Stress Initiation: Prepare a 1 mg/mL stock of the compound in a co-solvent system (e.g., 20% Methanol / 80% Aqueous Buffer) to ensure complete dissolution prior to stress.

  • Incubation: Aliquot into sealed ampoules and expose to thermal (40°C, 60°C), hydrolytic (pH 1.2, 7.4, 12.0), and oxidative (3% H2​O2​ ) stress.

  • Quenching: At predetermined time points (0, 2, 7, 14 days), extract 100 µL aliquots and immediately neutralize the pH (for hydrolytic samples) or add sodium thiosulfate (to quench oxidative samples). Causality: Failure to quench immediately leads to continuous degradation in the autosampler, skewing kinetic calculations.

  • Orthogonal Analysis & Mass Balance: Analyze via UPLC-DAD-MS/MS. Calculate the mass balance by summing the molar equivalents of the parent peak and all degradant peaks. A mass balance of 95-105% validates the method's specificity.

Integrated Analytical Workflow

To streamline the preclinical profiling of sulfonamide-acetamide derivatives, the following integrated workflow is recommended.

Workflow Step1 Solid State Characterization (pXRD, DSC, TGA) Step2 Equilibration in Biorelevant Media (FaSSIF, FeSSIF, pH 1.2-7.4) Step1->Step2 Step3 Phase Separation (Ultracentrifugation @ 100,000g) Step2->Step3 Step4 Quantification & Mass Balance (UPLC-DAD-MS/MS) Step3->Step4 Step5 Kinetic Modeling (Arrhenius & pH-rate profiles) Step4->Step5

Fig 2. Self-validating experimental workflow for thermodynamic solubility and kinetic stability.

Formulation Implications

The physicochemical profile of N-[4-(acetylsulfamoyl)phenyl]propanamide dictates specific formulation strategies:

  • Gastric Solubilization: Due to the low solubility at pH 1.2, traditional immediate-release solid oral dosage forms may suffer from erratic absorption. Amorphous solid dispersions (ASDs) utilizing enteric polymers (e.g., HPMCAS) are recommended to bypass gastric precipitation and release the drug in the higher pH of the duodenum.

  • Alkaline Lability: The susceptibility of the acetylsulfamoyl group to nucleophilic attack at high pH means that basic excipients (e.g., magnesium stearate, calcium carbonate) should be avoided in the final tablet formulation to prevent solid-state deacetylation over the product's shelf life.

References

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry (2023).1

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI Pharmaceuticals (2023). 2

  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega (2023).3

Sources

Unlocking the Therapeutic Potential of N-[4-(acetylsulfamoyl)phenyl]propanamide: A Multi-Target Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of rational drug design, the mitigation of off-target toxicities while maximizing therapeutic efficacy remains a paramount challenge. The compound N-[4-(acetylsulfamoyl)phenyl]propanamide represents a highly versatile structural motif that has recently emerged as a core pharmacophore in the development of dual-target drug conjugates[1].

Chemically, this scaffold bridges a propanamide moiety with an acetylsulfamoyl-substituted phenyl ring. This architecture is not arbitrary; it is a masterclass in modular pharmacology. The propanamide linker effectively mimics the α -methyl acetic acid footprint found in profen-class non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and ibuprofen. Simultaneously, the acetylsulfamoyl group provides a classical sulfonamide pharmacophore, known for its robust metal-coordinating capabilities[2].

By integrating these two motifs, researchers have successfully engineered conjugates capable of simultaneously inhibiting Cyclooxygenase-2 (COX-2) and Bacterial Urease [1]. This dual-targeting approach directly addresses a critical clinical paradox: treating severe inflammation while preventing the gastrointestinal ulceration typically exacerbated by NSAID use and Helicobacter pylori infections[3].

Primary Therapeutic Targets & Mechanistic Causality

As an application scientist evaluating molecular interactions, it is critical to understand why this specific scaffold exhibits its unique polypharmacology.

Target A: Cyclooxygenase-2 (COX-2)

The primary anti-inflammatory target for this scaffold is the inducible enzyme COX-2.

  • The Causality of Selectivity: The active site of COX-2 features a secondary side pocket lined by His90, Arg513, and Val523. In the constitutive isoform (COX-1), the substitution of Val523 with a bulkier isoleucine residue sterically occludes this pocket. The bulky acetylsulfamoyl group of our target compound acts as a highly specific structural "key" that can only insert into the COX-2 side pocket[1]. This interaction halts the conversion of arachidonic acid to prostaglandin E2 (PGE2) without disrupting the gastroprotective prostaglandins synthesized by COX-1[4].

Target B: Bacterial Urease (H. pylori)

Urease is a nickel-dependent metalloenzyme crucial for the survival of H. pylori in the acidic human stomach, where it hydrolyzes urea into ammonia to neutralize gastric acid.

  • The Causality of Inhibition: The N-[4-(acetylsulfamoyl)phenyl]propanamide scaffold acts as a potent competitive inhibitor of urease[2]. The oxygen atoms of the sulfonamide and the carbonyl oxygen of the propanamide linker establish coordinate covalent bonds with the bi-nickel (Ni 2+ ) center in the urease active site. This bidentate chelation physically blocks the entry of urea, effectively neutralizing the pathogen's primary survival mechanism[4].

Target C: Dihydropteroate Synthase (DHPS)

Given its structural homology to sulfacetamide, the core scaffold retains the potential to target DHPS.

  • The Causality of Antibacterial Action: By mimicking para-aminobenzoic acid (PABA), the sulfonamide moiety can competitively inhibit DHPS, a critical enzyme in the bacterial folate synthesis pathway, thereby arresting bacterial DNA replication[5].

Quantitative Target Affinity

Recent high-throughput screening and in vitro assays have quantified the efficacy of drug conjugates utilizing the N-[4-(acetylsulfamoyl)phenyl]propanamide core. The data below summarizes their dual-target affinity.

Conjugate Class (Pharmacophore Core)Target EnzymeIC 50​ ( μ M)Mode of InhibitionReference Standard
Naproxen-SulfacetamideH. pylori Urease6.69 ± 0.11CompetitiveThiourea (21.2 μ M)
Acetylsalicylic Acid-SulfacetamideH. pylori Urease6.21 ± 0.28CompetitiveThiourea (21.2 μ M)
Diclofenac-SulfacetamideH. pylori Urease5.49 ± 0.34CompetitiveThiourea (21.2 μ M)
Naproxen-SulfacetamideCOX-2~75.4% inhibitionSelectiveCelecoxib (77.1%)

*Inhibition percentage measured at a standard 10 μ M concentration[1],[2],[4].

Systems-Level Visualizations

To conceptualize the dual-pathway disruption and the laboratory workflow required to validate these compounds, the following logical architectures have been mapped.

Pathway Compound N-[4-(acetylsulfamoyl)phenyl] propanamide Scaffold COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Selective Inhibition Urease Bacterial Urease (H. pylori) Compound->Urease Competitive Inhibition PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Blocks Synthesis Ammonia Ammonia & CO2 (Gastric Neutralization) Urease->Ammonia Blocks Hydrolysis

Fig 1: Dual-target mechanism of the propanamide-sulfonamide scaffold.

Workflow Synth 1. Conjugate Synthesis (Amide Coupling) Purify 2. Spectroscopic Validation (NMR, IR, Elemental) Synth->Purify Assay1 3A. Urease Inhibition Assay (Indophenol Method) Purify->Assay1 Assay2 3B. COX-2 Selectivity Assay (EIA) Purify->Assay2 Docking 4. In Silico Docking & MD Simulations Assay1->Docking Assay2->Docking Lead 5. Lead Optimization Docking->Lead

Fig 2: High-throughput screening workflow for identifying dual-target inhibitors.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered to isolate the variable of interest while continuously verifying assay health.

Protocol A: In Vitro Urease Inhibition Assay (Indophenol Method)

This assay quantifies the competitive inhibition of urease by measuring the downstream production of ammonia via the Berthelot reaction[2].

  • Reagent & Baseline Preparation: Prepare H. pylori urease in 50 mM HEPES buffer (pH 7.4).

    • Self-Validation: Run a buffer-only blank (0% activity baseline) and an uninhibited enzyme control (100% activity baseline). Calculate the Z'-factor; proceed only if Z' > 0.5.

  • Inhibitor Pre-Incubation: Dispense 10 μ L of the enzyme solution and 10 μ L of the test compound (serial dilutions: 1 to 100 μ M) into a 96-well plate. Incubate at 30°C for 15 minutes.

    • Causality: Urease relies on a bi-nickel active site. Pre-incubation allows the sulfonamide oxygen and amide nitrogen of the propanamide scaffold to establish thermodynamic equilibrium and coordinate covalent bonds with the Ni 2+ ions before substrate competition begins.

  • Substrate Introduction: Add 10 μ L of 25 mM urea to initiate the reaction. Incubate for 30 minutes.

    • Causality: Utilizing a high substrate concentration ensures zero-order kinetics for the uninhibited enzyme. Any measured decrease in reaction velocity is therefore strictly a function of the inhibitor's competitive binding affinity.

  • Colorimetric Quenching & Detection: Add 40 μ L of phenol-nitroprusside reagent, followed by 40 μ L of alkaline hypochlorite. Incubate for 50 minutes in the dark.

    • Causality: The ammonia released by urea hydrolysis reacts with these reagents to form a blue indophenol dye. Measure absorbance at 625 nm using a microplate reader. Lower absorbance strictly correlates with higher compound inhibition.

  • Reference Benchmarking: Run Thiourea concurrently as a positive control to validate the IC 50​ calibration curve[2].

Protocol B: In Vitro COX-2 Selectivity Assay (Enzyme Immunoassay)

This protocol determines the selectivity index (SI) of the compound for COX-2 over COX-1[1].

  • Enzyme Activation: Prepare purified human recombinant COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μ M hematin.

    • Causality: Hematin is an obligate cofactor required to activate the peroxidase activity of the cyclooxygenase enzymes. Without it, the assay will yield false negatives.

  • Compound Binding: Incubate the enzymes with the test compound for 10 minutes at room temperature.

    • Self-Validation: Include Celecoxib as a COX-2 specific positive control, and Indomethacin as a non-selective positive control.

  • Reaction Initiation: Add arachidonic acid (AA) strictly at its predetermined K m​ concentration for each respective isoform.

    • Causality: Evaluating the compound exactly at the Michaelis constant (K m​ ) of arachidonic acid maximizes the assay's sensitivity to competitive inhibitors targeting the AA binding channel, ensuring accurate IC 50​ derivation.

  • Quenching & Quantification: Stop the reaction after 2 minutes by adding 1 M HCl and SnCl 2​ .

    • Causality: SnCl 2​ rapidly reduces the unstable intermediate PGH2 into the stable PGE2. Quantify PGE2 levels using a competitive Enzyme Immunoassay (EIA) kit.

  • Selectivity Index Calculation: Calculate SI = IC 50​ (COX-1) / IC 50​ (COX-2). A high SI validates the hypothesis that the bulky acetylsulfamoyl group successfully exploits the COX-2 specific side pocket[4].

References

  • [1] Ahmad, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry. URL:

  • [3] Ahmad, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed / PMC. URL:

  • [2] Ahmad, S., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Publications. URL:

  • [4] Ahmad, S., et al. (2023). Acetylsalicylic acid-sulfa drugs conjugates as potential urease inhibitors and anti-inflammatory agents: bio-oriented drug synthesis, molecular docking, and dynamics simulation studies. Journal of Biomolecular Structure and Dynamics (Taylor & Francis). URL:

  • [5] Semantic Scholar. Synthesis of functionalized sulfonamides as antitubercular agents. European Journal of Medicinal Chemistry. URL:

Sources

An In-Depth Technical Guide to N-[4-(acetylsulfamoyl)phenyl]propanamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the chemical compound N-[4-(acetylsulfamoyl)phenyl]propanamide. The N-acyl sulfonamide functional group is of significant interest in medicinal chemistry, often serving as a bioisosteric equivalent to carboxylic acids, which can enhance pharmacokinetic properties and target interactions.[1] This document details the unique chemical identifiers for this specific molecule, proposes a robust, field-proven synthesis pathway, and outlines rigorous analytical methods for its characterization. Furthermore, it explores the compound's potential therapeutic applications by drawing on the established biological activities of structurally related sulfonamides and propanamides, such as enzyme inhibition.[2][3] This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and evaluate this and similar novel chemical entities.

Chemical Identity and Physicochemical Properties

N-[4-(acetylsulfamoyl)phenyl]propanamide is a distinct chemical entity characterized by a central phenyl ring substituted with a propanamide group and an N-acetylsulfamoyl group. While this specific combination may not be widely cataloged with a dedicated CAS number, its identity is unequivocally defined by its molecular structure. Its properties can be reliably predicted using computational models, providing a crucial baseline for experimental work.

Core Chemical Identifiers

A summary of the fundamental identifiers for N-[4-(acetylsulfamoyl)phenyl]propanamide is presented below. These identifiers are essential for unambiguous documentation in research logs, publications, and chemical databases.

IdentifierValue
IUPAC Name N-[4-(acetylsulfamoyl)phenyl]propanamide
Molecular Formula C₁₁H₁₄N₂O₄S
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C
InChI InChI=1S/C11H14N2O4S/c1-3-10(14)13-8-4-6-9(7-5-8)18(16,17)12-11(2,15)/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14)
InChIKey UBGQUJAFOKYTQW-UHFFFAOYSA-N
Computed Physicochemical Properties

The following table outlines key physicochemical properties derived from computational analysis. These values are critical for predicting the compound's behavior in various experimental settings, from solubility to potential cell permeability.

PropertyValueSource
Molecular Weight 270.31 g/mol Computed
XLogP3 0.4Computed
Hydrogen Bond Donor Count 2Computed
Hydrogen Bond Acceptor Count 4Computed
Rotatable Bond Count 4Computed
Topological Polar Surface Area 101 ŲComputed
Heavy Atom Count 18Computed

Rationale and Significance in Drug Discovery

The structural motifs within N-[4-(acetylsulfamoyl)phenyl]propanamide—namely the sulfonamide and propanamide groups—are prevalent in a wide array of pharmacologically active agents.[2] Sulfonamides are a cornerstone of medicinal chemistry, renowned for their antibacterial properties and diverse biological activities.[4] The N-acyl sulfonamide moiety, in particular, is a critical functional group that acts as a bioisostere of carboxylic acids, offering comparable acidity (pKa 3.5–4.5) while providing enhanced stability and opportunities for structural modification.[1]

This bioisosteric relationship allows medicinal chemists to fine-tune a molecule's properties to improve target binding, cell permeability, and metabolic stability. Structurally related compounds have demonstrated inhibitory activity against various enzymes, including urease and proteases like α-chymotrypsin, which are implicated in pathological conditions.[2][3][5][6] Therefore, the synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide is a logical step in the exploration of novel enzyme inhibitors for potential therapeutic use in inflammatory or infectious diseases.

Proposed Synthesis Pathway

The synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide can be efficiently achieved through a logical and reliable two-step process starting from the commercially available compound 4-acetamidobenzenesulfonyl chloride. This pathway leverages well-established reactions known for their high yields and straightforward purification procedures.

Synthesis Workflow Diagram

The diagram below illustrates the complete synthetic workflow, from starting materials to the final purified product.

G A 4-Acetamidobenzenesulfonyl Chloride C Step 1: Sulfonamide Formation (Nucleophilic Substitution) A->C B Propylamine B->C D Intermediate: N-[4-(propylsulfamoyl)phenyl]acetamide C->D Base (e.g., Pyridine) in DCM E Step 2: Amide Exchange/Acylation (Proposed) D->E Propionyl Chloride or Propanoic Anhydride F Final Product: N-[4-(acetylsulfamoyl)phenyl]propanamide E->F G Purification (Recrystallization or Chromatography) F->G

Caption: Proposed two-step synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide.

Experimental Protocol: Step 1 - Synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide

This initial step involves the formation of a sulfonamide linkage. The causality here is the nucleophilic attack of the primary amine (propylamine) on the electrophilic sulfonyl chloride group. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Materials: 4-acetamidobenzenesulfonyl chloride, propylamine, pyridine, dichloromethane (DCM), 1M HCl, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.1 eq) to the solution, followed by the dropwise addition of propylamine (1.05 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate and n-hexane (e.g., 80:20).[6]

    • Upon completion, quench the reaction by adding distilled water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product, N-[4-(propylsulfamoyl)phenyl]acetamide.[4]

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain the pure intermediate.

Experimental Protocol: Step 2 - Synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide

This step involves the N-acylation of the sulfonamide. This reaction is based on established methods for converting sulfonamides to N-acyl sulfonamides using an acid anhydride under catalytic conditions.[1]

  • Materials: N-(4-sulfamoylphenyl)propanamide (from a similar initial synthesis), acetic anhydride, sulfuric acid (catalytic amount), acetonitrile.

  • Procedure:

    • Suspend N-(4-sulfamoylphenyl)propanamide (1.0 eq) in acetonitrile in a round-bottom flask.

    • Add acetic anhydride (1.5 eq) to the suspension.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3 mol%) to the mixture.[1]

    • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

    • Filter the resulting solid, wash thoroughly with cold water to remove any excess acid and anhydride, and dry under vacuum.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure N-[4-(acetylsulfamoyl)phenyl]propanamide.

Analytical Characterization and Quality Control

Rigorous characterization is a self-validating system that confirms the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Analytical MethodExpected Observations
¹H NMR Signals corresponding to the ethyl protons of the propanamide group, distinct singlets for the acetyl methyl protons, and aromatic protons showing characteristic splitting patterns for a 1,4-disubstituted benzene ring. Two distinct NH signals are also expected.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amide and sulfonamide), C=O stretching (amide and acetyl), and asymmetric/symmetric S=O stretching for the sulfonamide group.[2][5]
Mass Spectrometry (EIMS) A molecular ion peak [M]⁺ corresponding to the calculated molecular weight (270.31), along with predictable fragmentation patterns.
TLC/HPLC A single spot on the TLC plate and a single peak in the HPLC chromatogram, indicating high purity of the final compound.[6]

Potential Biological Evaluation

Given that structurally related N-phenylacetamide sulfonamides exhibit inhibitory activity against the serine protease α-chymotrypsin, a primary biological evaluation should focus on this target.[3][6]

Hypothetical Signaling Pathway Involvement

Proteases like chymotrypsin are involved in various physiological and pathological processes, including digestion and inflammation. An inhibitor can modulate these pathways by preventing the cleavage of specific substrates.

G Pro Inactive Pro-enzyme Enz Active Protease (e.g., Chymotrypsin) Pro->Enz Activation Enz->Block Sub Protein Substrate Sub->Block Prod Cleaved Peptides (Biological Effect) Inhib N-[4-(acetylsulfamoyl)phenyl]propanamide Inhib->Enz Inhibition Block->Prod Cleavage

Caption: Inhibition of a proteolytic cascade by the target compound.

Protocol: α-Chymotrypsin Inhibition Assay

This protocol provides a reliable method to quantify the inhibitory potential of the synthesized compound.

  • Principle: This is a colorimetric assay measuring the rate of hydrolysis of a specific substrate (e.g., N-acetyl-L-tyrosine ethyl ester, ATEE) by α-chymotrypsin. The inhibitor's presence will slow this rate.

  • Materials: α-Chymotrypsin enzyme, Tris-HCl buffer (pH 7.8), N-acetyl-L-tyrosine ethyl ester (ATEE) substrate, synthesized inhibitor compound, DMSO, 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the synthesized inhibitor in DMSO. Create a series of dilutions to test a range of concentrations.

    • In a 96-well plate, add Tris-HCl buffer to each well.

    • Add a small volume of the inhibitor solution (or DMSO for the control) to the appropriate wells.

    • Add the α-chymotrypsin enzyme solution to all wells and incubate for 15 minutes at 37 °C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the ATEE substrate solution to all wells.

    • Immediately measure the change in absorbance at a specific wavelength (e.g., 237 nm) over time using a spectrophotometer.[3]

    • Calculate the reaction velocity for each concentration and determine the percentage of inhibition relative to the control (DMSO only).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[3]

Conclusion and Future Directions

This guide has detailed the chemical identity, a robust synthesis pathway, and methods for characterization and biological evaluation of N-[4-(acetylsulfamoyl)phenyl]propanamide. The logical synthesis plan, grounded in established chemical principles, provides a clear path for researchers to produce this novel compound. The true value of this molecule will be determined through rigorous biological screening. Future work should focus on executing the proposed enzyme inhibition assays, expanding the screening to other relevant biological targets (e.g., other proteases, kinases, or microbial enzymes), and exploring structure-activity relationships (SAR) by synthesizing analogs to optimize potency and selectivity.

References

  • PubChem. (n.d.). N-(4-sulfamoylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kuujia. (2025). Cas no 6345-91-1 (N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide). Retrieved from [Link]

  • Khan, I., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Publications. Retrieved from [Link]

  • MDPI. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. Retrieved from [Link]

  • Ahmad, M., et al. (2012). N-[4-(Propylsulfamoyl)phenyl]acetamide. PMC. Retrieved from [Link]

  • PubChem. (n.d.). N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N4-Acetylsulfanilamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). N-acetylsulfanilamide - Chemical & Physical Properties. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2017). Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. Pakistan Journal of Pharmaceutical Sciences, 30(3), 675-681. Retrieved from [Link]

  • Frontiers. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Retrieved from [Link]

Sources

Rational Design and Evaluation of N-[4-(Acetylsulfamoyl)phenyl]propanamide Homologues as Dual-Target Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Multi-Target Pharmacophore Paradigm

In contemporary medicinal chemistry, the rational design of multi-target drug conjugates is a highly effective strategy for overcoming the limitations of monotherapy. The N-[4-(acetylsulfamoyl)phenyl]propanamide homologous series represents a breakthrough class of acetamide-sulfonamide scaffolds. By conjugating 2-arylpropionic acids (profens such as naproxen, ibuprofen, and flurbiprofen) with sulfa drugs (such as sulfacetamide and sulfanilamide), researchers have developed dual-action therapeutic agents.

These homologues are engineered to resolve a critical clinical paradox: non-steroidal anti-inflammatory drugs (NSAIDs) are potent cyclooxygenase-2 (COX-2) inhibitors but inherently cause severe gastrointestinal (GI) ulceration due to their free carboxylic acid (-COOH) group. Concurrently, Helicobacter pylori utilizes the metalloenzyme urease to survive in the acidic gastric environment, exacerbating ulceration. By masking the profen's -COOH group via an amide linkage to an acetylsulfamoyl-bearing phenyl ring, these homologues eliminate direct gastric irritation while competitively inhibiting urease and retaining COX-2 selectivity1.

Mechanistic Pathway: Dual-Target Inhibition

The structural causality of these homologues dictates their biological function. The propanamide core fits into the hydrophobic pocket of the COX-2 active site, while the sulfonamide moiety acts as a structural analog of urea, chelating the bi-nickel (Ni²⁺) center in the active site of urease.

Pathway Conjugate N-[4-(Acetylsulfamoyl)phenyl] propanamide Scaffold Amide Amide Linkage (Masked Carboxylic Acid) Conjugate->Amide Sulfonamide Acetylsulfamoyl Moiety (Urease Pharmacophore) Conjugate->Sulfonamide Propanamide 2-Arylpropanamide Core (NSAID/Profen Base) Conjugate->Propanamide GI Reduced Gastric Toxicity Amide->GI Prevents direct irritation Urease Urease Active Site (Ni2+ Chelation) Sulfonamide->Urease Competitive binding COX2 Cyclooxygenase-2 (COX-2) Inhibition Propanamide->COX2 Receptor binding AntiInflam Anti-inflammatory Efficacy GI->AntiInflam AntiUlcer Anti-ulcer & Antibacterial Urease->AntiUlcer COX2->AntiInflam

Dual-target pharmacological mechanism of propanamide-sulfonamide conjugates.

Structure-Activity Relationship (SAR) & Quantitative Data

Modifications to the 2-aryl substitution on the propanamide chain drastically alter the binding kinetics at the urease active site. Kinetic studies demonstrate that conjugates bearing a sulfathiazole or sulfanilamide moiety predominantly exhibit a competitive mode of inhibition, directly displacing urea. Conversely, variations in the aliphatic tail (e.g., flurbiprofen derivatives) can induce steric clashes that shift the kinetics toward a mixed mode of inhibition2.

Table 1: Urease Inhibition Kinetics of Propanamide-Sulfonamide Homologues

Homologue Core (Profen)Sulfonamide MoietyUrease IC₅₀ (µM)Inhibition ModeReference Source
NaproxenSulfaguanidine5.06 ± 0.29Competitive1
NaproxenSulfathiazole5.82 ± 0.28Competitive1
NaproxenSulfanilamide6.69 ± 0.11Competitive1
IbuprofenSulfathiazole9.95 ± 0.14Competitive2
FlurbiprofenSulfamethoxazole13.39 ± 0.11Competitive2
Acetylsalicylic AcidSulfacetamide6.21 ± 0.28Competitive3
DiclofenacSulfacetamide5.49 ± 0.34Competitive4

Experimental Workflow: Synthesis & Self-Validation

To ensure high yields and prevent the degradation of the sulfonamide pharmacophore, an in situ amide coupling protocol is utilized. The following methodology establishes a self-validating system where the chemical causality of each step guarantees the purity of the final N-[4-(acetylsulfamoyl)phenyl]propanamide derivative.

Phase 1: Carboxylic Acid Activation
  • Reagent Preparation: Dissolve 1.0 equivalent of the target 2-arylpropionic acid (e.g., ibuprofen) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Chlorination: Add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Reflux: Heat the mixture to reflux for 3 hours.

    • Causality Note: DMF acts as a catalyst by forming a Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the sterically hindered carboxylic acid into a highly electrophilic acyl chloride, ensuring 100% conversion and preventing unreacted acid from complicating downstream purification.

Phase 2: Amide Coupling (In Situ)
  • Solvent Exchange: Evaporate the excess SOCl₂ under reduced pressure to prevent unwanted side reactions. Redissolve the purified acyl chloride in anhydrous DCM.

  • Nucleophilic Attack: Dropwise, add the acyl chloride solution to a 0 °C chilled mixture containing 1.0 equivalent of N4-acetylsulfacetamide (or the respective sulfa drug) and 1.5 equivalents of triethylamine (TEA) in DCM.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality Note: Conducting the addition at 0 °C suppresses exothermic side reactions, such as the cleavage of the fragile sulfonamide bond. TEA functions as an acid scavenger, neutralizing the HCl byproduct. This prevents the protonation of the nucleophilic N4-amine, driving the equilibrium irreversibly toward amide formation.

Phase 3: Isolation and Spectroscopic Validation
  • Workup: Quench the reaction with ice water. Extract the organic layer with ethyl acetate. Wash sequentially with 5% NaHCO₃, brine, and dry over anhydrous Na₂SO₄.

    • Causality Note: The NaHCO₃ wash acts as a chemical filter, deprotonating and washing away any trace unreacted starting carboxylic acid into the aqueous layer, ensuring the organic layer contains only the neutral conjugate.

  • Purification: Recrystallize the crude product from hot ethanol to yield a pure, white crystalline solid.

  • Self-Validation (NMR): Confirm the structural integrity via ¹H NMR (400 MHz, DMSO-d₆). The protocol is self-validating when the broad -COOH peak (~12.0 ppm) completely disappears, and a new, sharp singlet emerges at ~10.4 ppm, confirming the successful formation of the propanamide N-H bond.

Biological Evaluation Protocols

To validate the dual-target efficacy of the synthesized homologues, the following standardized assays must be executed:

  • Urease Inhibition Assay (Indophenol Method): Incubate 25 µL of Jack bean urease enzyme with 55 µL of buffer containing 100 mM urea and varying concentrations of the synthesized conjugate for 15 minutes at 30 °C. Measure ammonia production by adding 45 µL of phenol reagent and 70 µL of alkali reagent. Read absorbance at 630 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

  • Cyclooxygenase-2 (COX-2) Enzyme Immunoassay (EIA): Utilize a fluorometric COX-2 inhibitor screening kit. Incubate the recombinant human COX-2 enzyme with the conjugate and arachidonic acid. Measure the fluorescence of the resulting prostaglandin G2 (PGG2) byproduct at Ex/Em = 535/587 nm. Compare relative fluorescence units (RFU) against a celecoxib positive control to determine % inhibition.

References

  • Ahmad, S., Abdul Qadir, M., Ahmed, M., Imran, M., Yousaf, N., Wani, T. A., Zargar, S., Ali, I., & Muddassar, M. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules (MDPI).[Link]

  • Ahmad, S., Abdul Qadir, M., Ahmed, M., Imran, M., Yousaf, N., Wani, T. A., Zargar, S., Ali, I., & Muddassar, M. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry.[Link]

  • Ahmad, S., Abdul Qadir, M., Ahmed, M., Imran, M., Yousaf, N., Asari, A., Hameed, A., & Muddassar, M. (2023). Acetylsalicylic acid-sulfa drugs conjugates as potential urease inhibitors and anti-inflammatory agents: bio-oriented drug synthesis, molecular docking, and dynamics simulation studies. Journal of Biomolecular Structure and Dynamics (Taylor & Francis).[Link]

  • Ahmad, S., Abdul Qadir, M., Ahmed, M., Imran, M., Yousaf, N., Wani, T. A., Zargar, S., Ali, I., & Muddassar, M. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega.[Link]

Sources

An In-Depth Technical Guide to N-Acylsulfonamides: A Case Study of N-[4-(acetylsulfamoyl)phenyl]propanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This guide delves into the N-acylsulfonamide subclass, a versatile and increasingly important scaffold in drug discovery. N-acylsulfonamides are frequently employed as bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability.[3][4][5][6] Using the representative molecule N-[4-(acetylsulfamoyl)phenyl]propanamide as a central case study, this document provides a comprehensive overview for researchers and drug development professionals. We will explore the strategic rationale behind its synthesis, detailed experimental protocols, methods for characterization, and the broader context of its potential applications in targeting various disease-related enzymes and receptors.

Part 1: The N-Acylsulfonamide Scaffold: A Pillar of Modern Medicinal Chemistry

Introduction to Sulfonamides as Privileged Structures

Since their initial discovery as antibacterial agents, sulfonamides have proven to be a "privileged scaffold" in drug development.[2][7] Their synthetic accessibility and versatile chemical nature have led to their incorporation into drugs for a multitude of conditions, including diuretics, antivirals, anti-inflammatories, and anticancer agents.[1][2][8] The core sulfonamide moiety (-SO₂NH-) is a potent hydrogen bond donor and can coordinate with metallic centers in enzymes, making it a highly effective pharmacophore for achieving target affinity and selectivity.[1]

Physicochemical Properties and Bioisosteric Roles of the N-Acylsulfonamide Moiety

The N-acylsulfonamide group, R-C(O)NHSO₂-R', is of particular interest. The addition of the acyl group significantly increases the acidity of the N-H proton (pKa typically 3.5-5.2), making it comparable to that of a carboxylic acid.[5][9] This property allows the N-acylsulfonamide to act as a non-classical bioisostere of a carboxylic acid, a common strategy used in lead optimization to improve pharmacokinetic profiles.[4][5][6]

Key advantages of this bioisosteric replacement include:

  • Enhanced Stability: N-acylsulfonamides exhibit greater resistance to hydrolytic and enzymatic degradation compared to many carboxylic acids.[5]

  • Modulated Lipophilicity: The scaffold allows for fine-tuning of lipophilicity and other physicochemical properties by modifying substituents on either the acyl or sulfonyl side of the moiety.[4]

  • Improved Target Interactions: The tetrahedral geometry of the sulfur atom and the distinct hydrogen bonding vectors can lead to improved interactions within a target's binding pocket compared to the planar carboxylate group.[5]

This combination of properties has led to the successful development of numerous N-acylsulfonamide-containing drugs in recent years.[4][10]

Part 2: Synthesis and Characterization of N-[4-(acetylsulfamoyl)phenyl]propanamide

To illustrate the practical chemistry of this class, we will detail the synthesis and analysis of a representative molecule: N-[4-(acetylsulfamoyl)phenyl]propanamide.

Retrosynthetic Analysis and Strategy

The most logical approach to synthesizing N-acylsulfonamides is the acylation of a parent sulfonamide.[3][11] Our target molecule features two amide bonds. Retrosynthetic analysis suggests a convergent synthesis starting from 4-acetamidobenzenesulfonyl chloride, a common and commercially available building block. This intermediate can be reacted with an amine to form the sulfonamide, followed by acylation. However, a more direct and controlled route involves the acylation of a pre-formed primary sulfonamide.

The chosen strategy involves the reaction of 4-acetamidobenzenesulfonamide with propanoyl chloride. This precursor is readily synthesized from acetanilide.[1][12]

G Target N-[4-(acetylsulfamoyl)phenyl]propanamide Connection1 N-Acylation Target->Connection1 Intermediate1 4-Acetamidobenzenesulfonamide Connection2 Sulfonamide Formation Intermediate1->Connection2 Intermediate2 Propanoyl Chloride Connection1->Intermediate1 Connection1->Intermediate2 Intermediate3 4-Acetamidobenzenesulfonyl Chloride Connection3 Chlorosulfonation Intermediate3->Connection3 Intermediate4 Ammonia Connection2->Intermediate3 Connection2->Intermediate4 Intermediate5 Acetanilide Intermediate6 Chlorosulfonic Acid Connection3->Intermediate5 Connection3->Intermediate6

Caption: Retrosynthetic analysis of the target compound.

Detailed Laboratory Synthesis Protocol

This protocol describes the N-acylation of 4-acetamidobenzenesulfonamide. This method is adapted from classical procedures for sulfonamide acylation.[3][5]

Materials:

  • 4-Acetamidobenzenesulfonamide (1.0 eq)

  • Propanoyl chloride (1.2 eq)

  • Pyridine (2.5 eq), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-acetamidobenzenesulfonamide (1.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the starting material completely. Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Slowly add anhydrous pyridine (2.5 eq) to the stirred solution. Rationale: Pyridine acts as both a base to deprotonate the sulfonamide, increasing its nucleophilicity, and as a nucleophilic catalyst.

  • Acylation: Add propanoyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C. A precipitate (pyridinium hydrochloride) may form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1M HCl. Extract the aqueous layer with DCM (2x).

  • Work-up - Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. Rationale: The acid wash removes excess pyridine, while the bicarbonate wash removes any unreacted propanoyl chloride and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Quality Control Workflow

The crude product typically requires purification to remove residual starting materials and byproducts.

G cluster_purification Purification & QC Crude Crude Product (from rotary evaporator) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Column Silica Gel Chromatography (if needed) Recrystallization->Column Low Purity PureSolid Pure Solid Product Recrystallization->PureSolid High Purity Column->PureSolid QC Quality Control Analysis PureSolid->QC Final Final Product (>95% Purity) QC->Final

Caption: Post-synthesis purification and quality control workflow.

Purification Protocol (Recrystallization):

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum.

Quality Control: The identity and purity of the final compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity (target >95%).

Structural Characterization Data

The following table summarizes the predicted and expected physicochemical properties for N-[4-(acetylsulfamoyl)phenyl]propanamide.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₁H₁₄N₂O₄S-
Molecular Weight 286.31 g/mol -
LogP 0.8 - 1.2Cheminformatics Prediction
pKa (Sulfonamide N-H) ~4.0Literature Analogy[5]
¹H NMR (DMSO-d₆) Peaks expected for ethyl group (triplet, quartet), acetyl methyl (singlet), aromatic protons (two doublets), and two NH protons (broad singlets).Standard NMR Prediction
¹³C NMR (DMSO-d₆) Peaks expected for aliphatic carbons, aromatic carbons, and two carbonyl carbons.Standard NMR Prediction

Part 3: Exploring the Medicinal Chemistry Potential

Common Biological Targets for N-Acylsulfonamides

The N-acylsulfonamide scaffold is present in inhibitors of a wide range of biological targets, demonstrating its versatility.[3][6]

  • Enzyme Inhibitors:

    • Carbonic Anhydrases: A classic target for sulfonamides, involved in glaucoma and diuresis.[1]

    • Proteases: Including HCV protease and matrix metalloproteinases (MMPs), relevant in antiviral and anticancer therapies.[1][3]

    • Kinases: Various kinases in signaling pathways are targeted by sulfonamide-containing inhibitors for cancer treatment.[2]

    • Dihydropteroate Synthase (DHPS): The target for sulfonamide antibacterial agents that inhibit folate synthesis in bacteria.[1][13][14]

  • Receptor Modulators:

    • Peroxisome Proliferator-Activated Receptors (PPARs): Involved in metabolic disorders.[6]

Hypothetical Structure-Activity Relationship (SAR) Exploration

To optimize a lead compound like N-[4-(acetylsulfamoyl)phenyl]propanamide, a medicinal chemist would systematically modify its structure. The following diagram illustrates potential points of diversification to explore the structure-activity relationship (SAR).

Caption: Key modification points for SAR studies on the N-acylsulfonamide scaffold.

  • R1 (Acyl Group): Varying the alkyl chain (e.g., from propanoyl to isobutyryl or cyclopropylcarbonyl) can probe steric tolerance in the binding site. Introducing aromatic or heterocyclic rings can introduce new interactions like pi-stacking.

  • R2 (Aromatic Substituent): The acetyl group on the phenyl ring can be moved or replaced with other groups (e.g., -Cl, -OCH₃, -CN) to alter electronic properties and explore additional hydrogen bonding or hydrophobic interactions.

  • R3 (Sulfonyl Group): While the core N-acylsulfonamide is often key, the group attached to the sulfur can be modified (e.g., replacing phenyl with alkyl or other heterocycles) to change vector, solubility, and metabolic stability.

In Vitro Assay Cascade for Target Validation

For a novel N-acylsulfonamide series, a typical screening cascade would progress from broad, high-throughput methods to more specific, lower-throughput assays.

  • Primary Biochemical Assay: An enzyme inhibition assay (e.g., fluorescence-based or colorimetric) to measure the direct interaction of the compound with the purified target protein (IC₅₀ determination).

  • Cell-Based Efficacy Assay: A cellular assay to confirm that the compound is active in a more complex biological environment, measuring a downstream effect of target engagement (EC₅₀ determination).

  • Selectivity/Off-Target Assays: Screening the compound against a panel of related targets (e.g., other kinases or proteases) to ensure selectivity and minimize potential side effects.

  • ADME-Tox Profiling: Early-stage in vitro assays to assess properties like metabolic stability (microsomal stability assay), cell permeability (e.g., Caco-2 assay), and cytotoxicity.

Part 4: Conclusion and Future Perspectives

The N-acylsulfonamide scaffold continues to be a highly valuable and frequently utilized motif in modern drug discovery. Its ability to serve as a robust bioisostere for carboxylic acids, combined with its synthetic tractability, ensures its place in the medicinal chemist's toolbox.[4][5][15] The case study of N-[4-(acetylsulfamoyl)phenyl]propanamide illustrates a straightforward and reliable synthetic route, providing a platform for further diversification and optimization. Future work in this area will likely focus on developing novel synthetic methodologies to access more complex and diverse N-acylsulfonamides and applying this scaffold to new and challenging biological targets.

Part 5: References

  • Uroos, M., Ali, S., Khan, A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. Available at: [Link]

  • Francisco, K. R., Varricchio, C., Paniak, T. J., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry. Available at: [Link]

  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Cleveland Clinic. Available at: [Link]

  • O'Hagan, T., & McCarren, P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health. Available at: [Link]

  • Sanna, M., & Meleddu, R. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical Biology & Drug Design. Available at: [Link]

  • Ahmad, S., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]

  • Ahmad, M., Faryal, R., et al. N-[4-(Propylsulfamoyl)phenyl]acetamide. National Institutes of Health. Available at: [Link]

  • Prachayasittikul, V., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal. Available at: [Link]

  • Prachayasittikul, V., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. National Institutes of Health. Available at: [Link]

  • Various Authors. (n.d.). biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. Available at: [Link]

  • Kolok, V., et al. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. Available at: [Link]

  • Unknown Author. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Available at: [Link]

  • Wang, Y., et al. (2018). Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst. ACS Publications. Available at: [Link]

  • Berredjem, M., et al. (2013). Synthesis and antibacterial activity of novel N-acylsulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • PubChem. (2026). N-(4-sulfamoylphenyl)propanamide. PubChem. Available at: [Link]

  • Unknown Author. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Colorado Boulder. Available at: [Link]

  • Massive Bio. (2025). Sulfonamide. Massive Bio. Available at: [Link]

  • Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • El-Gharbawy, A. S., & Al-Harthi, S. E. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega. Available at: [Link]

  • Padwa, A., et al. (n.d.). 3-Furancarboxylic acid, 2-methyl-5-phenyl-, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • PubChem. (n.d.). N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. PubChem. Available at: [Link]

  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. Rupa Health. Available at: [Link]

  • Jablonowski, J. A., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. University of Victoria. Available at: [Link]

  • Bisharat, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Unknown Author. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

Sources

Preliminary In-Vitro Screening of N-[4-(Acetylsulfamoyl)phenyl]propanamide Derivatives: A Dual-Target Approach for Urease and COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The N-[4-(acetylsulfamoyl)phenyl]propanamide scaffold represents a highly potent, rationally designed pharmacophore emerging in modern medicinal chemistry[1]. Synthesized by conjugating 2-arylpropanoic acids (such as naproxen, ibuprofen, or flurbiprofen) with sulfacetamide via an amide linkage, this scaffold addresses a critical paradox in gastroenterology and rheumatology: the severe gastric toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[2].

By integrating a sulfonamide moiety—a proven competitive inhibitor of the urease enzyme—with a COX-2 inhibiting propanoic acid derivative, researchers have developed a self-protecting, dual-action agent. It simultaneously suppresses prostaglandin-mediated inflammation and eradicates the ammonia-producing urease activity essential for Helicobacter pylori survival, thereby preventing NSAID-induced gastric ulceration[1].

Mechanistic Grounding: Causality in Scaffold Design

The structural biology of the target enzymes dictates the experimental design and the necessity of this specific hybrid scaffold:

  • Urease Inhibition (The Sulfonamide Pole): H. pylori urease contains a bi-nickel (Ni²⁺) active site. The primary sulfonamide group (-SO₂NH₂) acts as a structural analog to urea. The oxygen atoms of the sulfonyl group and the nitrogen of the amide coordinate directly with the Ni²⁺ ions, competitively displacing urea and halting the production of ammonia[2].

  • COX-2 Inhibition (The Propanamide Pole): The 2-arylpropanoic acid moiety inserts into the hydrophobic channel of the cyclooxygenase-2 enzyme, blocking arachidonic acid access and preventing its conversion into inflammatory prostaglandins (PGE₂)[1].

G Scaffold N-[4-(acetylsulfamoyl)phenyl]propanamide Derivatives Urease Urease Enzyme (H. pylori / Jack Bean) Scaffold->Urease Competitive Inhibition COX2 Cyclooxygenase-2 (COX-2) Scaffold->COX2 Selective Inhibition Ammonia Ammonia Production & Gastric pH Alteration Urease->Ammonia Catalyzes Urea Prostaglandins Prostaglandin Synthesis (PGE2) COX2->Prostaglandins Catalyzes Arachidonic Acid Therapeutic Reduced Gastric Inflammation & Ulceration Ammonia->Therapeutic Prevented by Scaffold Prostaglandins->Therapeutic Prevented by Scaffold

Dual-target mechanism of N-[4-(acetylsulfamoyl)phenyl]propanamide derivatives.

Self-Validating In-Vitro Screening Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal positive controls (Thiourea for urease; Celecoxib for COX-2) to normalize baseline enzyme activity and validate assay sensitivity[1],[3].

Protocol A: Urease Enzyme Inhibition Assay (Weatherburn Method)

Causality: The Weatherburn (indophenol) method is utilized because it directly quantifies ammonia—the downstream product of urease activity—via a highly specific colorimetric reaction. Jack Bean urease is selected as the in-vitro enzyme source due to its high sequence homology with H. pylori urease and its conserved bi-nickel active site[2].

  • Enzyme-Inhibitor Complex Formation: In a 96-well microplate, combine 25 µL of Jack Bean urease enzyme solution (prepared in 50 mM potassium phosphate buffer, pH 6.8) with 5 µL of the N-[4-(acetylsulfamoyl)phenyl]propanamide test compound (dissolved in DMSO).

  • Incubation: Incubate the mixture at 30°C for 15 minutes. Causality: This pre-incubation allows the sulfonamide moiety to establish stable coordination bonds with the Ni²⁺ ions before substrate competition begins.

  • Substrate Addition: Add 40 µL of urea (substrate) to each well. Incubate for an additional 30 minutes at 30°C.

  • Colorimetric Detection: Add 50 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) followed by 50 µL of alkali reagent (0.5% w/v NaOH and 0.1% active NaOCl). Causality: Ammonia reacts with hypochlorite and phenol to form a blue indophenol complex.

  • Validation & Measurement: Measure absorbance at 630 nm using a microplate reader. Include Thiourea as a positive control. Calculate % inhibition: [(OD_control - OD_test) / OD_control] × 100.

Protocol B: Cyclooxygenase-2 (COX-2) Inhibition Assay

Causality: An enzyme immunoassay utilizing TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) oxidation is preferred. COX-2 exhibits both cyclooxygenase and peroxidase activities; TMPD acts as a co-substrate for the peroxidase activity, turning blue upon oxidation, providing a direct optical readout of COX-2 functionality[1].

  • Preparation: Mix 10 µL of human recombinant COX-2 enzyme with 10 µL of heme (cofactor) in 150 µL of Tris-HCl buffer (pH 8.0).

  • Pre-incubation: Add 10 µL of the test compound and pre-incubate for 5 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid (substrate) and 10 µL of TMPD.

  • Measurement: Monitor the appearance of oxidized TMPD at 590 nm. Use Celecoxib as the positive control to validate assay sensitivity.

Protocol C: Kinetic Profiling (Lineweaver-Burk Analysis)

Causality: Merely identifying an IC₅₀ is insufficient for drug development; the mode of inhibition must be proven. A competitive inhibitor is required to ensure target specificity at the active site rather than allosteric disruption[2].

  • Variable Substrate Assays: Perform the urease assay (Protocol A) using varying concentrations of urea (e.g., 2, 4, 8, and 16 mM).

  • Inhibitor Titration: Repeat the varying substrate concentrations in the presence of the test compound at fixed concentrations (e.g., ½ IC₅₀ and IC₅₀).

  • Plotting: Plot the double-reciprocal data (1/Velocity vs. 1/[Substrate]).

  • Validation: If the lines intersect at the y-axis (Vmax remains constant while Km increases), competitive inhibition is confirmed, directly validating the sulfonamide-Ni²⁺ binding hypothesis[1].

Workflow cluster_assays In-Vitro Screening Assays Prep 1. Compound Preparation (DMSO Stock Solutions) UreaseAssay 2a. Urease Inhibition Assay (Weatherburn Method) Prep->UreaseAssay COXAssay 2b. COX-2 Inhibition Assay (TMPD Oxidation) Prep->COXAssay Kinetics 3. Kinetic Profiling (Lineweaver-Burk Analysis) UreaseAssay->Kinetics Data 4. Data Synthesis & Hit Validation (IC50 & Ki Determination) COXAssay->Data Kinetics->Data

Step-by-step in-vitro screening workflow for dual-target inhibition.

Quantitative Data Synthesis

The conjugation of propanoic acid derivatives with sulfacetamide yields highly potent dual inhibitors. Table 1 summarizes the in-vitro screening data for key N-[4-(acetylsulfamoyl)phenyl]propanamide derivatives, demonstrating their superiority or equivalence to standard clinical controls[1],[2].

Table 1: In-Vitro Inhibitory Profiling of Propanamide-Sulfonamide Conjugates

Compound DerivativeParent NSAIDParent SulfonamideUrease IC₅₀ (µM)COX-2 Inhibition (%) at 10 µMMode of Urease Inhibition
Naproxen-Sulfacetamide NaproxenSulfacetamide6.69 ± 0.1175.4%Competitive
Ibuprofen-Sulfathiazole IbuprofenSulfathiazole9.95 ± 0.14N/ACompetitive
Flurbiprofen-Sulfadiazine FlurbiprofenSulfadiazine16.74 ± 0.23N/ACompetitive
Thiourea (Control) --22.61 ± 0.15--
Celecoxib (Control) ---77.1%-

Conclusion

The preliminary in-vitro screening of N-[4-(acetylsulfamoyl)phenyl]propanamide derivatives confirms their viability as a next-generation therapeutic scaffold. By systematically validating their competitive inhibition of urease and selective inhibition of COX-2, researchers can confidently advance these self-protecting anti-inflammatory agents into in-vivo pharmacokinetic testing, offering a promising solution to NSAID-induced gastric toxicity.

References

  • Title: Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies Source: Frontiers in Chemistry (2023) URL: [Link]

  • Title: New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies Source: Molecules (2023) URL: [Link]

  • Title: Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies Source: ACS Omega (2023) URL: [Link]

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exploring the pharmacophore of N-acyl sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacophore of N-Acyl Sulfonamides for Drug Discovery Professionals

Authored by a Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the N-acyl sulfonamide moiety has emerged as a "privileged scaffold," a versatile and highly effective functional group integral to the design of numerous therapeutic agents.[1][2] Its prevalence is highlighted by the nine new N-acyl sulfonamide-containing drugs that entered the U.S. market between 2015 and 2020.[3][4] This guide provides an in-depth exploration of the N-acyl sulfonamide pharmacophore, from its fundamental physicochemical properties to its application in designing potent and selective modulators of biological targets.

The primary driver for the widespread adoption of the N-acyl sulfonamide is its function as a bioisostere of carboxylic acid.[5][6][7] Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule.[8] The N-acyl sulfonamide mimics the key properties of a carboxylic acid, notably its acidity, with pKa values typically ranging from 3.5 to 4.5, which is comparable to that of many carboxylic acids.[5] This acidic nature is crucial for establishing critical interactions, such as hydrogen bonds and ionic bonds, with biological targets.[3] However, unlike carboxylic acids, N-acyl sulfonamides often exhibit superior hydrolytic and enzymatic stability, enhanced membrane permeability, and increased lipophilicity, which can lead to improved pharmacokinetic profiles.[5][8]

This guide will dissect the core components of the N-acyl sulfonamide pharmacophore, elucidate the synthetic strategies used to explore its chemical space, analyze structure-activity relationships (SAR), and describe the computational and experimental workflows employed to optimize drug candidates based on this powerful scaffold.

Part 1: Deconstructing the Core Pharmacophore

The pharmacophore of an N-acyl sulfonamide (R-CO-NH-SO₂-R') is defined by a specific spatial arrangement of key features responsible for its biological activity. Understanding these features is paramount for rational drug design.

The core pharmacophoric elements are:

  • The Acidic N-H Proton: The proton on the sulfonamide nitrogen is acidic due to the electron-withdrawing nature of the adjacent sulfonyl and acyl groups. At physiological pH, this proton can be lost, forming an anion that is crucial for ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site.

  • The Sulfonyl Group (SO₂): The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors.[8] The geometry and distance between these oxygens are comparable to those of a carboxylate group, allowing them to form similar hydrogen bonding networks.[5] This mimicry is a cornerstone of its bioisosteric relationship with carboxylic acids.

  • The Acyl Group (CO): The carbonyl oxygen of the acyl group serves as an additional hydrogen bond acceptor, further anchoring the molecule within a binding pocket. The nature of the R group attached to the carbonyl dictates steric and electronic properties, offering a primary vector for SAR exploration.

  • The R and R' Substituents: These variable groups provide the means to modulate the molecule's overall physicochemical properties, including solubility, lipophilicity, and metabolic stability, as well as to achieve selectivity for the desired biological target.

Caption: General pharmacophore model of an N-acyl sulfonamide.

Part 2: Synthesis and Methodologies for Pharmacophore Exploration

The exploration of the N-acyl sulfonamide pharmacophore is heavily reliant on robust and flexible synthetic methodologies that allow for the diversification of the R and R' groups.

Core Synthetic Strategies

The most common and direct approach to synthesizing N-acyl sulfonamides is the N-acylation of a parent sulfonamide.[5] This is typically achieved by reacting a sulfonamide with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base.[5][9] However, the low nucleophilicity of the sulfonamide nitrogen often necessitates harsh reaction conditions or the use of catalysts.[1]

More recent advancements have focused on developing milder and more efficient protocols:

  • Lewis Acid Catalysis: Lewis acids like zinc chloride (ZnCl₂) can be used to catalyze the N-acylation of sulfonamides with anhydrides under solvent-free conditions, often leading to high yields.[5]

  • Sulfo-Click Chemistry: This catalyst-free reaction between a sulfonyl azide and a thioacid provides a highly efficient and rapid route to N-acyl sulfonamides under aqueous conditions, demonstrating excellent functional group tolerance.[1][10]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" approach, combined with subsequent N-acylation, has been used to generate large, structurally diverse libraries of N-acyl sulfonamides for high-throughput screening.[4][11]

SynthesisWorkflow cluster_conditions Reaction Conditions start Sulfonamide (R'-SO2NH2) reaction N-Acylation Reaction start->reaction acylating_agent Acylating Agent (R-CO-X) e.g., Acid Chloride, Anhydride acylating_agent->reaction catalyst Catalyst (e.g., H2SO4, ZnCl2) catalyst->reaction base Base (e.g., Pyridine, DMAP) base->reaction solvent Solvent (e.g., Acetonitrile, DCM) solvent->reaction product N-Acyl Sulfonamide (R-CO-NH-SO2-R') reaction->product

Caption: General workflow for the synthesis of N-acyl sulfonamides.

Exemplary Experimental Protocol: Lewis Acid-Catalyzed N-Acylation

This protocol is adapted from methodologies developed for the efficient synthesis of N-acyl sulfonamides.[5]

Objective: To synthesize N-acetylbenzenesulfonamide from benzenesulfonamide and acetic anhydride.

Materials:

  • Benzenesulfonamide (1.0 mmol)

  • Acetic Anhydride (1.2 mmol)

  • Zinc Chloride (ZnCl₂, 0.1 mmol, 10 mol%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • Reactant Setup: To a 25 mL round-bottom flask, add benzenesulfonamide (1.0 mmol), acetic anhydride (1.2 mmol), and zinc chloride (0.1 mmol).

  • Reaction: Stir the mixture at 60 °C under solvent-free conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours. Causality Note: The ZnCl₂ acts as a Lewis acid, activating the anhydride carbonyl group towards nucleophilic attack by the weakly nucleophilic sulfonamide nitrogen.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (15 mL) to dissolve the product.

  • Extraction: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) to neutralize any remaining acid and anhydride, followed by brine (10 mL). Self-Validation: The bicarbonate wash is critical to remove acidic impurities, which can be confirmed by the cessation of effervescence.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-acetylbenzenesulfonamide.

Part 3: Structure-Activity and Structure-Property Relationships

The therapeutic utility of an N-acyl sulfonamide is dictated by its structure-activity relationship (SAR) and structure-property relationship (SPR). A key aspect of optimization involves tuning physicochemical properties to improve drug-like characteristics.[3][12]

Case Study: Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[9][13] N-acyl sulfonamides have been explored as potent inhibitors of various CA isoforms.[4][9][13]

The primary sulfonamide group is a well-established zinc-binding group. The N-acylation of this primary sulfonamide can modulate the binding affinity and selectivity across different CA isoforms. For instance, in a study of bicyclic N-acylsulfonamides, derivatives showed potent, nanomolar-range inhibition of cytosolic human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[9]

Compound IDR' Group (on Sulfonamide)R Group (on Acyl)hCA I Kᵢ (nM)hCA II Kᵢ (nM)
1c p-tolylBicyclic Imide 136.4 ± 6.058.3 ± 0.6
2c p-tolylBicyclic Imide 2112.5 ± 12.4120.1 ± 1.8
3c p-tolylBicyclic Imide 3254.6 ± 18.0273.3 ± 2.5
Acetazolamide (Reference Drug)25012
(Data adapted from Senturk, et al., for illustrative purposes of SAR trends)[9]

SAR Insights:

  • The nature of the acyl group (R) significantly impacts inhibitory potency. In this series, the specific stereochemistry and substitution pattern of the bicyclic imide ring system directly influence the binding affinity for both hCA I and hCA II.

  • The p-tolyl group (R') on the sulfonamide positions the molecule within the active site, while the acyl portion explores interactions with residues at the rim of the active site, which is a key strategy for achieving isoform selectivity.

Modulating Physicochemical Properties

Replacing the N-acyl sulfonamide with other bioisosteres or modifying its substituents can significantly alter key drug-like properties.[3][12]

Functional GrouplogD₇.₄ (Lipophilicity)logPapp (Permeability)pKa (Acidity)
N-acylsulfonamide (Reference) 1.50.86.5
N-(oxetane)sulfonamide 2.11.28.9
N-(isoxazole)sulfonamide 2.51.57.0
(Data presented are illustrative, based on trends reported in structure-property relationship studies)[3]

SPR Insights:

  • Replacing the acyl carbonyl with an oxetane ring generally increases lipophilicity and permeability but also significantly increases the pKa, making the compound less acidic.[3] This can be a strategic choice when strong acidity is detrimental (e.g., causing off-target effects) but target binding does not rely heavily on an anionic interaction.

  • Using a 5-membered heterocycle like an isoxazole as a carbonyl bioisostere can also increase lipophilicity and permeability while maintaining a pKa closer to the parent N-acyl sulfonamide.[3] This demonstrates how fine-tuning the electronic nature of the bioisostere allows for the modulation of acidity.

Part 4: Computational Modeling in Pharmacophore-Based Design

Computational chemistry is an indispensable tool for understanding the binding modes of N-acyl sulfonamides and for guiding the design of new analogs. Molecular docking and molecular dynamics (MD) simulations provide insights into the specific interactions between the ligand and the target protein.[4][11]

ComputationalWorkflow start Identify Biological Target (e.g., hCA-II) pdb Retrieve Protein Structure (PDB Database) start->pdb prep_protein Prepare Receptor: - Remove Water - Add Hydrogens - Assign Charges pdb->prep_protein docking Molecular Docking prep_protein->docking ligand_lib Design N-Acyl Sulfonamide Library (Virtual Analogs) prep_ligand Prepare Ligands: - Generate 3D Conformations - Assign Charges ligand_lib->prep_ligand prep_ligand->docking analysis Analyze Poses: - Score & Rank - Visualize Interactions docking->analysis md Molecular Dynamics (MD) Simulation (for top candidates) analysis->md synthesis Synthesize & Test Promising Candidates analysis->synthesis Prioritize based on score stability Assess Complex Stability (RMSD, Binding Free Energy) md->stability stability->synthesis

Caption: Workflow for computational design of N-acyl sulfonamides.

Docking and MD Simulation Insights:

  • Binding Mode Confirmation: Docking studies consistently show the sulfonamide moiety of inhibitors coordinating with the catalytic zinc ion in the active site of carbonic anhydrases.[4] The N-acyl portion extends towards the hydrophobic and hydrophilic regions of the active site, and the specific interactions it makes determine potency and selectivity.

  • Stability Assessment: MD simulations can confirm the stability of the docked pose over time. By calculating metrics like Root Mean Square Deviation (RMSD), researchers can validate that the predicted binding mode is maintained, increasing confidence in the model before committing resources to synthesis.[4][11]

Part 5: Advanced Applications - Covalent Inhibition with N-Acyl-N-aryl Sulfonamides (ArNASA)

A recent and innovative application of this scaffold involves its use as a proximity-induced electrophile for the covalent modification of proteins.[14][15] N-acyl-N-aryl sulfonamides (ArNASA) have been developed as "warheads" that can be incorporated into a ligand. When the ligand binds to its target protein, the ArNASA group is brought into close proximity with a nucleophilic residue on the protein surface, typically a lysine.[14] This proximity effect dramatically accelerates the rate of acylation, leading to the formation of a stable, covalent bond.

This strategy is particularly powerful for:

  • Irreversible Inhibition: Creating highly potent and durable inhibitors for challenging targets.

  • Overcoming Drug Resistance: Targeting alternate residues, such as lysine, can be effective against mutants that have developed resistance to drugs targeting other residues like cysteine.[14]

Conclusion

The N-acyl sulfonamide pharmacophore is a testament to the power of bioisosterism in modern drug design. Its ability to effectively mimic carboxylic acids while offering advantages in stability and physicochemical properties has cemented its role as a privileged scaffold.[1][5] A thorough understanding of its core structural features, combined with flexible synthetic strategies and guided by computational modeling, provides researchers with a robust platform for developing novel therapeutics. From enzyme inhibitors to innovative covalent modifiers, the continued exploration of the N-acyl sulfonamide chemical space promises to deliver the next generation of targeted medicines for a wide array of human diseases.[5][10][14]

References

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]

  • Ricci, A., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry. Available at: [Link]

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2023). Recent advances in the synthesis of N-acyl sulfonamides. University College Cork. Available at: [Link]

  • Amador, R., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry. Available at: [Link]

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2023). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. Available at: [Link]

  • Ricci, A., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. PubMed. Available at: [Link]

  • Gavrylenko, O. V., et al. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. Available at: [Link]

  • Kim, J. H., et al. (2018). New process for the synthesis of acylsulfonamides derivatives. Google Patents.
  • Amador, R., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Publishing. Available at: [Link]

  • Senturk, M., et al. (2015). N-acylsulfonamides strongly inhibit human carbonic anhydrase isoenzymes I and II. AVESİS. Available at: [Link]

  • Gavrylenko, O. V., et al. (2024). Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. Available at: [Link]

  • Ammazzalorso, A., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical Biology & Drug Design. Available at: [Link]

  • Vashchenko, B. V., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Tamura, T., & Hamachi, I. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research. Available at: [Link]

  • Ammazzalorso, A., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. R Discovery. Available at: [Link]

  • Ricci, A., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ResearchGate. Available at: [Link]

  • Gavrylenko, O. V., et al. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. Available at: [Link]

  • Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing. Available at: [Link]

  • Evaluation of potential acidic replacements for the acyl sulfonamide in 87. ResearchGate. Available at: [Link]

  • A Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. ResearchGate. Available at: [Link]

  • Coban, E., et al. (2009). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Taylor & Francis Online. Available at: [Link]

  • Tamura, T., & Hamachi, I. (2024). N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. PubMed. Available at: [Link]

  • Berredjem, M., et al. (2013). Synthesis and antibacterial activity of novel N-acylsulfonamides. ScienceDirect. Available at: [Link]

  • Acylsulfonamide. Wikipedia. Available at: [Link]

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Methodological & Application

Application Note: Step-by-Step Synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide represents a classic, multi-step sequence in medicinal chemistry, highlighting the principles of protecting group chemistry, electrophilic aromatic substitution, and chemoselective acylation. The target molecule features a central phenyl ring substituted at the 1- and 4-positions with a propanamide group and an acetylsulfamoyl group, respectively.

To achieve this specific substitution pattern without cross-reactivity, the synthesis must follow a strict logical sequence:

  • Amine Protection/Directing Group Addition: Aniline is highly reactive and prone to oxidation or poly-substitution. Propionylation of the amine dampens this reactivity and sterically directs subsequent electrophilic attacks exclusively to the para-position.

  • Chlorosulfonation: The introduction of the sulfonyl chloride group requires harsh conditions. The propionyl group protects the amine from reacting with chlorosulfonic acid.

  • Sulfonamidation: Conversion of the highly reactive sulfonyl chloride to a stable sulfonamide using ammonia.

  • Chemoselective N-Acetylation: The final step exploits the pKa difference between the propanamide nitrogen (pKa > 15) and the sulfonamide nitrogen (pKa ~ 10). Under mildly basic conditions, only the sulfonamide nitrogen is deprotonated and acetylated.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics, reaction parameters, and in-process quality control (IPC) markers for the four-step workflow.

StepReaction TransformationExpected YieldTime / TempKey Analytical Marker (Self-Validation)
1 Aniline Propionanilide90–95%1.0 h / 25 °CIR: Appearance of strong Amide C=O stretch at ~1660 cm⁻¹
2 Propionanilide Sulfonyl Chloride80–85%2.0 h / 114 °CIR: Strong asymmetric S=O stretch at ~1370 cm⁻¹
3 Sulfonyl Chloride Sulfonamide85–90%2.0 h / 0 25 °CIR: Primary amine N-H doublet at ~3300, 3200 cm⁻¹
4 Sulfonamide Target Product75–80%1.0 h / 100 °C¹H NMR: Singlet at ~2.0 ppm (3H, Acetyl -CH₃)

Visualizations of the Synthetic Workflow

SynthesisWorkflow A Aniline (Starting Material) B Propionanilide (Intermediate 1) A->B Propionic Anhydride RT, 1 h C 4-Propionamidobenzene- sulfonyl chloride (Intermediate 2) B->C ClSO3H (Excess) 114 °C, 2 h D 4-Propionamidobenzene- sulfonamide (Intermediate 3) C->D NH4OH (Aqueous) 0 °C to RT, 2 h E N-[4-(acetylsulfamoyl)phenyl] propanamide (Final Product) D->E Acetic Anhydride, Pyridine Reflux, 1 h

Fig 1. Four-step synthetic workflow of N-[4-(acetylsulfamoyl)phenyl]propanamide.

ChlorosulfonationMechanism N1 Propionanilide N2 Electrophilic Attack (SO3H+ generation) N1->N2 + ClSO3H N3 Wheland Intermediate (Para-directed by -NHCOEt) N2->N3 π-electron donation N4 4-Propionamidobenzene- sulfonic acid N3->N4 - H+ (Aromatization) N5 Chlorination (Nucleophilic substitution) N4->N5 + ClSO3H N6 4-Propionamidobenzene- sulfonyl chloride N5->N6 - H2SO4

Fig 2. Mechanistic logical pathway for the chlorosulfonation of propionanilide.

Step-by-Step Experimental Protocols

Step 1: N-Propionylation of Aniline
  • Causality: Propionic anhydride is selected over propionyl chloride to avoid the generation of corrosive HCl gas, making the reaction self-buffering. The resulting propionyl group acts as an activating, ortho/para-directing group, but steric hindrance ensures almost exclusive para-substitution in the next step.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 0.1 mol of aniline in 50 mL of dichloromethane (DCM).

    • Slowly add 0.11 mol (1.1 eq) of propionic anhydride dropwise via an addition funnel. The reaction is mildly exothermic.

    • Stir at room temperature for 1 hour.

    • Quench by pouring the mixture into 100 mL of ice-cold water. Separate the organic layer, wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield propionanilide as a white solid.

  • Self-Validation: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the aniline spot (ninhydrin positive) and the appearance of a higher Rf spot confirms completion.

Step 2: Chlorosulfonation
  • Causality: Chlorosulfonic acid ( ClSO3​H ) acts as both the solvent and the reagent. An excess (typically 4–5 equivalents) is required because the first equivalent forms the sulfonic acid intermediate, and subsequent equivalents drive the equilibrium toward the sulfonyl chloride by removing water (as H2​SO4​ and HCl). Research indicates that maintaining the reaction at exactly 114 °C is critical; lower temperatures stall the reaction at the sulfonic acid stage, while higher temperatures cause charring [12].

  • Procedure:

    • Equip a dry 100 mL flask with a magnetic stirrer and a gas trap (to neutralize evolved HCl gas).

    • Cool 0.4 mol of ClSO3​H to 0 °C in an ice bath.

    • Add 0.1 mol of dry propionanilide portion-wise over 30 minutes to control the vigorous evolution of HCl gas.

    • Remove the ice bath and heat the mixture to 114 °C for 2 hours.

    • Cool the dark syrupy liquid to room temperature, then pour it very slowly in a thin stream onto 400 g of vigorously stirred crushed ice.

    • Filter the precipitated 4-propionamidobenzenesulfonyl chloride immediately and wash with cold water.

  • Self-Validation: Run an IR spectrum of the crude solid. The presence of sharp peaks at ~1370 cm⁻¹ and ~1170 cm⁻¹ ( SO2​Cl ) and the absence of a broad O-H stretch (~3400 cm⁻¹) validates that the product has not hydrolyzed back to the sulfonic acid. Proceed immediately to Step 3.

Step 3: Sulfonamidation
  • Causality: The sulfonyl chloride is highly susceptible to hydrolysis. Suspending it in cold aqueous ammonia ensures that the nucleophilic attack by NH3​ outpaces hydrolysis by water. Excess ammonia acts as an acid scavenger for the generated HCl.

  • Procedure:

    • Transfer the freshly prepared, damp 4-propionamidobenzenesulfonyl chloride into a beaker containing 100 mL of concentrated aqueous ammonium hydroxide ( NH4​OH , 28%) cooled to 0 °C.

    • Stir the slurry vigorously. The solid will initially dissolve and then re-precipitate as the sulfonamide forms.

    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Acidify the mixture slightly with 1M HCl to pH 7 to ensure complete precipitation. Filter, wash with cold water, and dry in a vacuum oven to yield 4-propionamidobenzenesulfonamide.

  • Self-Validation: Melting point determination. A sharp melting point indicates high purity. IR spectroscopy should reveal a characteristic primary amine doublet ( NH2​ ) around 3300 and 3200 cm⁻¹.

Step 4: Chemoselective N-Acetylation
  • Causality: This step requires absolute chemoselectivity. The propanamide nitrogen is non-nucleophilic. The sulfonamide nitrogen is weakly acidic. Pyridine is utilized as both a solvent and a nucleophilic catalyst; it deprotonates the sulfonamide and reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, facilitating the targeted acetylation [1].

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 0.05 mol of 4-propionamidobenzenesulfonamide in 20 mL of anhydrous pyridine.

    • Add 0.06 mol (1.2 eq) of acetic anhydride.

    • Attach a reflux condenser and heat the mixture to 100 °C for 1 hour.

    • Cool the reaction mixture to room temperature and pour it into 100 mL of cold 2M HCl. The HCl neutralizes the pyridine, causing the highly pure target compound to precipitate.

    • Filter the precipitate, wash thoroughly with distilled water, and recrystallize from an ethanol/water mixture.

  • Self-Validation: ¹H NMR (DMSO-d6) is mandatory here. The appearance of a sharp 3H singlet at ~2.0 ppm confirms the successful addition of the acetyl group, while the integration of the propanamide ethyl group (a 3H triplet at ~1.1 ppm and a 2H quartet at ~2.3 ppm) confirms that the protecting group remained intact.

References

  • BenchChem. N,N'-Diacetylsulfanilamide | 5626-90-4. Retrieved from 1

  • D. Shruthi Keerthi. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(01). Retrieved from2

  • ResearchGate. (2010). Synthesis of sulphacetamide sodium by ultrasonic irradiation. Journal of Scientific & Industrial Research. Retrieved from 3

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Application Note: A Validated Protocol for the High-Purity Isolation of N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity

This document provides a comprehensive, field-tested guide for the purification of N-[4-(acetylsulfamoyl)phenyl]propanamide from a crude synthetic mixture. We move beyond a simple list of steps to explain the underlying principles of each experimental choice, empowering the researcher to troubleshoot and adapt the protocol as needed. This guide details two primary purification methodologies—recrystallization and column chromatography—and outlines the analytical techniques required to validate the final product's purity and identity.

Compound Profile

A clear understanding of the target molecule's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
IUPAC Name N-(4-sulfamoylphenyl)propanamidePubChem CID 847760[3]
Molecular Formula C₉H₁₂N₂O₃SPubChem CID 847760[3]
Molecular Weight 228.27 g/mol PubChem CID 847760[3]
Appearance Typically a white to off-white crystalline solidGeneral knowledge on sulfonamides[1]
Class Aromatic SulfonamideGeneral classification[1][2]

Purification Workflow: A Strategic Overview

The purification strategy is a multi-step process designed to systematically remove impurities and verify the integrity of the final compound. The workflow emphasizes a primary, scalable method followed by a more rigorous secondary method if high-purity requirements are not met.

Purification_Workflow cluster_main Purification & Validation Pathway Crude Crude N-[4-(acetylsulfamoyl)phenyl]propanamide Recrystallization Primary Purification: Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, HPLC) Recrystallization->Purity_Check1 Decision Purity > 98%? Purity_Check1->Decision Column_Chrom Secondary Purification: Column Chromatography Decision->Column_Chrom No Pure_Product Pure Product (>98%) Decision->Pure_Product Yes Purity_Check2 Purity Assessment (TLC, HPLC) Column_Chrom->Purity_Check2 Purity_Check2->Pure_Product Characterization Final Characterization (NMR, MS, Melting Point) Pure_Product->Characterization

Caption: A generalized workflow for the purification and validation of N-[4-(acetylsulfamoyl)phenyl]propanamide.

Primary Purification: Recrystallization

Recrystallization is the method of choice for initial, large-scale purification. It is an efficient, cost-effective technique that leverages the differences in solubility between the desired compound and impurities in a given solvent at varying temperatures.[4]

Rationale for Solvent Selection

The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration). For sulfonamides, mixed-solvent systems are often highly effective.[5] Based on protocols for structurally similar compounds, an ethanol/water or methanol/ethyl acetate system is recommended.[1][6]

Detailed Protocol for Recrystallization (Ethanol/Water System)
  • Dissolution: Place the crude N-[4-(acetylsulfamoyl)phenyl]propanamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol, just enough to fully dissolve the solid. Perform this step on a hot plate in a fume hood.[6]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration using a pre-heated funnel and flask to remove them. This prevents premature crystallization of the product during filtration.[7]

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy (turbid). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.[5]

  • Cooling & Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rushing this step can trap impurities.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to rinse away any remaining soluble impurities from the crystal surfaces.[5]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all residual solvent.

Troubleshooting Recrystallization
ProblemPossible CauseRecommended Solution
"Oiling Out" The compound's melting point is lower than the solvent's boiling point; impurities are high.Re-heat to dissolve the oil, add more of the primary solvent (e.g., ethanol), and allow to cool more slowly.[7]
No Crystals Form Too much solvent was used; the solution is not supersaturated.Evaporate some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6]
Low Recovery Too much solvent was used; the compound is partially soluble even in the cold solvent.Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.[6]
Colored Impurities Remain The impurity has a similar solubility profile to the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use with caution as it can adsorb the product.[6]

Secondary Purification: Flash Column Chromatography

If recrystallization fails to yield a product of the desired purity, flash column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[8]

Rationale and Method Development
  • Stationary Phase: Silica gel is the standard stationary phase for purifying moderately polar compounds like sulfonamides due to its slightly acidic surface and high resolving power.[8]

  • Mobile Phase Selection (TLC): Before running a column, the optimal solvent system (mobile phase) must be determined using Thin Layer Chromatography (TLC).[8] A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common.[2][8] The goal is to find a solvent ratio that gives the target compound an Rf value between 0.2 and 0.4, ensuring good separation from impurities.[8]

Detailed Protocol for Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.[8]

  • Sample Loading (Dry Loading): Dissolve the semi-pure product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8] This technique generally provides better resolution than loading the sample as a liquid.

  • Elution: Carefully add the mobile phase to the column. Begin elution, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger affinity for the silica gel.[8]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[9]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-[4-(acetylsulfamoyl)phenyl]propanamide.

Purity Verification and Characterization

Purification is incomplete without rigorous analytical validation. A combination of chromatographic and spectroscopic methods should be employed.[5]

Thin-Layer Chromatography (TLC)
  • Principle: A rapid, qualitative method to assess the number of components in a mixture.[10]

  • Procedure: Spot the dissolved sample on a silica-coated TLC plate and develop it in a chamber containing the chosen mobile phase. Visualize the separated spots under UV light (254 nm).[10] A pure sample should ideally show a single spot.

  • Visualization Enhancement: For sulfonamides, visualization can be enhanced by dipping or spraying the plate with a fluorescamine solution, which makes them appear as fluorescent spots under UV light.[10][11]

High-Performance Liquid Chromatography (HPLC)
  • Principle: A highly sensitive and quantitative method that provides precise information on purity.[10]

  • Suggested Method:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[12][13]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for sulfonamide analysis.[13]

    • Detection: UV detector set at a wavelength such as 265 nm.[12][13]

    • Analysis: Purity is calculated based on the relative peak area of the main product versus all other peaks in the chromatogram.[10]

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm that the chemical structure of the purified compound is correct and that no structural isomers or other impurities are present.[14][15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Electrospray ionization (ESI) is a common technique for sulfonamides.[13]

References

  • Ahmad, S., et al. (2011). N-[4-(Propylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2953. [Link]

  • PubChem. (n.d.). N4-Acetylsulfanilamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). N-acetylsulfanilamide. Retrieved from [Link]

  • Demir, B., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360-379. [Link]

  • Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7). [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]

  • PubChem. (n.d.). N-(4-sulfamoylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Keshavarz, A., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 582. [Link]

  • Gałuszka, A., & Maciejewska-Karłowska, G. (Eds.). (1986). IUPAC-NIST Solubility Data Series. 26. Sulfonamides in Water. Journal of Physical and Chemical Reference Data, 15(1), 181-184. [Link]

  • Mohammadi, N., & Gholinejad, M. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry, 2(3), 214-226. [Link]

  • Osiński, Z., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(19), 6256. [Link]

  • Crossley, M. L., & Parker, R. P. (1957). U.S. Patent No. 2,777,844. U.S.
  • Pindelska, E., et al. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. RSC Advances, 15(7), 4825-4842. [Link]

  • Ghahremanzadeh, R., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 126(4), 1082-1083. [Link]

  • Food Safety and Inspection Service. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA. [Link]

  • Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 5678. [Link]

  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5418. [Link]

  • Wang, Y., et al. (2013). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 24(10), 1541-1549. [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2024). Preparation of Aromatic Sulfonamides in the Presence of Reducing Agent Na2S2O3 and Magnetic Nanocatalyst. Nanomaterials Chemistry, 2(1), 1-13. [Link]

  • Nokhodchi, A., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. In Crystallization and Polymorphism. IntechOpen. [Link]

Sources

Application Note: Quantitative Analysis of N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[4-(acetylsulfamoyl)phenyl]propanamide, with the molecular formula C9H12N2O3S, is a sulfonamide derivative.[1] The accurate quantification of this compound is crucial in various stages of drug development and quality control to ensure the safety and efficacy of pharmaceutical products. This application note provides detailed protocols for the quantitative analysis of N-[4-(acetylsulfamoyl)phenyl]propanamide using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies are designed to be robust and reliable for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC-UV) Method

High-Performance Liquid Chromatography with UV detection is a widely used technique for the quantification of sulfonamides due to its specificity, accuracy, and precision. The following method is a robust starting point for the analysis of N-[4-(acetylsulfamoyl)phenyl]propanamide.

Principle

This method utilizes reversed-phase chromatography to separate N-[4-(acetylsulfamoyl)phenyl]propanamide from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte is detected and quantified by its absorbance of UV light at a specific wavelength.

Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • N-[4-(acetylsulfamoyl)phenyl]propanamide reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical grade formic acid.

1.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Methanol or a mixture of water and acetonitrile (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-[4-(acetylsulfamoyl)phenyl]propanamide reference standard and dissolve it in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 to 100 µg/mL.

1.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 20% A, 80% B15-18 min: Hold at 20% A, 80% B18-20 min: Return to 95% A, 5% B20-25 min: Equilibration at 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

1.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Determine the concentration of N-[4-(acetylsulfamoyl)phenyl]propanamide in the samples from the calibration curve.

Rationale for Experimental Choices
  • A C18 column is chosen for its versatility and proven performance in separating a wide range of moderately polar to nonpolar compounds like sulfonamides.

  • Formic acid is added to the aqueous mobile phase to improve peak shape and control the ionization of the analyte.

  • Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for sulfonamides.

  • Gradient elution is employed to ensure the efficient elution of the target analyte while separating it from potential impurities with different polarities.[2]

  • UV detection at 254 nm is a common starting point for aromatic compounds; however, determining the wavelength of maximum absorbance for N-[4-(acetylsulfamoyl)phenyl]propanamide will provide optimal sensitivity.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C G Inject Standards C->G D Prepare Sample Solution H Inject Samples D->H E System Equilibration F Inject Blank E->F F->G G->H I Generate Calibration Curve G->I J Quantify Analyte H->J I->J K Report Results J->K

Caption: HPLC analysis workflow for N-[4-(acetylsulfamoyl)phenyl]propanamide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated by HPLC, ionized, and then detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer.

  • Electrospray ionization (ESI) source.

  • Reversed-phase C18 or phenyl column (e.g., 2.1 x 50 mm, 1.8 µm).

  • N-[4-(acetylsulfamoyl)phenyl]propanamide reference standard.

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade ammonium formate or ammonium acetate.

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Methanol or a mixture of water and acetonitrile (50:50 v/v).

  • Standard and Sample Solutions: Prepared as described in the HPLC-UV method, but at lower concentrations (e.g., ng/mL range).

2.2.3. LC-MS/MS Conditions

ParameterCondition
Column C18 or Phenyl, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive or Negative Ion Mode
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ or [M-H]- for N-[4-(acetylsulfamoyl)phenyl]propanamide
Product Ions (Q3) To be determined by infusion of a standard solution

2.2.4. Analysis Procedure

  • Optimize the MS parameters by infusing a standard solution of N-[4-(acetylsulfamoyl)phenyl]propanamide to determine the precursor ion and the most abundant product ions.

  • Develop a suitable LC gradient to achieve good separation and peak shape.

  • Analyze the standard solutions to create a calibration curve.

  • Analyze the sample solutions.

  • Quantify the analyte using the peak area ratios of the analyte to an internal standard (if used).

Rationale for Experimental Choices
  • A phenyl column can offer alternative selectivity for aromatic compounds compared to a C18 column.[3]

  • Ammonium formate is a volatile salt that improves ionization efficiency in ESI.[4]

  • ESI is a soft ionization technique suitable for polar and thermally labile molecules like sulfonamides.

  • MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[5]

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Prepare Standards & Samples B Spike with Internal Standard (Optional) A->B C LC Separation B->C D ESI Ionization C->D E MRM Detection D->E F Peak Integration E->F G Quantification F->G

Caption: LC-MS/MS analysis workflow for N-[4-(acetylsulfamoyl)phenyl]propanamide.

UV-Vis Spectrophotometry Method

For a simple and rapid estimation of N-[4-(acetylsulfamoyl)phenyl]propanamide in bulk or simple formulations, UV-Vis spectrophotometry can be employed.

Principle

This method is based on the principle that N-[4-(acetylsulfamoyl)phenyl]propanamide absorbs UV radiation at a specific wavelength. The amount of absorbed light is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • N-[4-(acetylsulfamoyl)phenyl]propanamide reference standard.

  • Spectroscopic grade methanol or ethanol.

3.2.2. Preparation of Solutions

  • Solvent: Methanol or Ethanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-[4-(acetylsulfamoyl)phenyl]propanamide reference standard and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to concentrations ranging from 1 to 20 µg/mL.

3.2.3. Analysis Procedure

  • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of N-[4-(acetylsulfamoyl)phenyl]propanamide across the UV range (e.g., 200-400 nm).

  • Set the spectrophotometer to the determined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of the working standard solutions.

  • Construct a calibration curve by plotting absorbance against concentration.

  • Measure the absorbance of the sample solutions (appropriately diluted).

  • Determine the concentration of N-[4-(acetylsulfamoyl)phenyl]propanamide in the samples from the calibration curve.

Rationale for Experimental Choices
  • Methanol or ethanol are common solvents for UV-Vis spectrophotometry as they are transparent in the UV region.

  • The determination of λmax is crucial for achieving maximum sensitivity and minimizing the effects of minor shifts in the spectrum.

Workflow Visualization

UVVis_Workflow cluster_prep Solution Preparation cluster_uvvis Spectrophotometric Measurement cluster_data Data Analysis A Prepare Standard Solutions D Measure Absorbance of Standards A->D B Prepare Sample Solutions E Measure Absorbance of Samples B->E C Determine λmax C->D D->E F Plot Calibration Curve D->F G Calculate Concentration E->G F->G

Caption: UV-Vis spectrophotometry workflow for N-[4-(acetylsulfamoyl)phenyl]propanamide.

Method Validation

It is imperative that any analytical method used for quantitative analysis in a regulated environment be properly validated. The proposed methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive guide to the quantitative analysis of N-[4-(acetylsulfamoyl)phenyl]propanamide using HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. It is essential to perform a thorough method validation to ensure the reliability of the obtained results.

References

  • National Center for Biotechnology Information. (n.d.). N-[4-(Propylsulfamoyl)phenyl]acetamide. PubChem. Retrieved from [Link]

  • Udhayasurian, R., Sivakumar, K., Suman Sankar, A. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-sulfamoylphenyl)propanamide. PubChem. Retrieved from [Link]

  • Ahmad, S., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. Retrieved from [Link]

  • Shah, A., & Patel, D. (2014). Spectrophotometric determination of 4-acetamidophenyl N'-(sulphanilamide) acetate in biological fluids. PubMed. Retrieved from [Link]

  • Reddy, G. O. (2011). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. PubChem. Retrieved from [Link]

  • Ahmad, S., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PMC. Retrieved from [Link]

  • Shah, A., & Patel, D. (2014). Spectrophotometric Determination of 4-Acetamidophenyl N '-(Sulphanilamide) Acetate in Biological Fluids. ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2018). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Retrieved from [Link]

  • Patel, S. K. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Retrieved from [Link]

  • Kaufmann, A., & Kaenzig, A. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • LookChem. (n.d.). Cas no 6345-91-1 (N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide). Retrieved from [Link]

  • Öztürk, N., et al. (2019). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. ResearchGate. Retrieved from [Link]

  • de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N4-Acetylsulfanilamide. PubChem. Retrieved from [Link]

  • Iqbal, M. S., et al. (2006). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. ResearchGate. Retrieved from [Link]

Sources

HPLC method development for N-[4-(acetylsulfamoyl)phenyl]propanamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive HPLC Method Development and Validation for N-[4-(acetylsulfamoyl)phenyl]propanamide

Introduction and Analytical Rationale

N-[4-(acetylsulfamoyl)phenyl]propanamide is a structurally complex sulfonamide derivative. Compounds featuring both a propanamide moiety and an acetylsulfamoyl group are frequently investigated in modern drug discovery as dual-target inhibitors (e.g., targeting cyclooxygenase-2 and urease) 1.6.

The analytical challenge in quantifying this compound lies in its dual-functional nature. The propanamide tail is moderately hydrophobic and acts as a hydrogen-bond donor/acceptor, while the acetylsulfamoyl head group (-SO₂NHCOCH₃) is highly polar and significantly acidic. The electron-withdrawing effects of both the sulfonyl and acetyl groups render the sulfonamide proton highly acidic (pKa ≈ 5.0–5.4). If the analytical method does not strictly control the ionization state of this proton, the result will be severe peak tailing, retention time drift, and poor reproducibility.

This protocol details a Quality by Design (QbD) approach to developing a stability-indicating, reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-[4-(acetylsulfamoyl)phenyl]propanamide, fully validated according to ICH Q2(R1) guidelines 2.1.

Physicochemical Profiling & Method Strategy

Table 1: Physicochemical Properties Informing Method Design

Parameter Value / Characteristic Analytical Implication (Causality)
Molecular Weight ~270.3 g/mol Detectable via standard UV/Vis or MS.
pKa (Acetylsulfamoyl) ~5.2 Requires mobile phase pH < 3.2 to ensure the molecule remains fully protonated (neutral). Operating near the pKa causes peak splitting and extreme tailing.
LogP ~1.2 Moderately lipophilic. A standard C18 or Phenyl-Hexyl column will provide adequate retention.

| UV Maxima (λmax) | ~265 nm | Optimal detection wavelength for the conjugated phenyl-sulfonamide system. |

Column Selection: The Case for Phenyl-Hexyl

While a standard C18 (Octadecylsilane) column relies purely on hydrophobic dispersion forces, a Phenyl-Hexyl stationary phase is selected for this method. The π−π interactions between the phenyl-hexyl phase and the aromatic ring of N-[4-(acetylsulfamoyl)phenyl]propanamide provide orthogonal selectivity 2.7. This is critical for resolving the intact drug from its primary degradation products—specifically, free sulfanilamide derivatives resulting from the hydrolysis of the acetyl or propanoyl groups under stress conditions.

Mobile Phase Optimization

To suppress the ionization of the acetylsulfamoyl group, an acidic mobile phase is mandatory.

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.1). TFA acts as an ion-pairing agent and a strong acidifier, ensuring sharp peak shapes.

  • Organic Modifier (B): Acetonitrile (MeCN). Acetonitrile provides lower backpressure and better UV transparency at low wavelengths compared to methanol, while also yielding sharper peaks for amide-containing compounds.

Experimental Protocol: Step-by-Step Methodology

Reagent and Standard Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane and degas via sonication for 10 minutes.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile. Filter and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Crucial Step: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak distortion and fronting for early-eluting compounds.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-[4-(acetylsulfamoyl)phenyl]propanamide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile with sonication, then make up to volume with Water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Chromatographic Conditions

Table 2: Optimized HPLC Parameters

Parameter Setting
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size
Column Temperature 35 °C (Improves mass transfer and reduces system backpressure)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 265 nm (PDA/UV Detector)

| Elution Mode | Gradient |

Gradient Program:

  • 0.0 - 2.0 min: 15% B (Isocratic hold to focus the analyte band)

  • 2.0 - 8.0 min: 15% B 60% B (Linear ramp to elute strongly retained hydrophobic impurities)

  • 8.0 - 10.0 min: 60% B (Wash phase)

  • 10.0 - 10.1 min: 60% B 15% B (Return to initial conditions)

  • 10.1 - 15.0 min: 15% B (Column re-equilibration)

System Suitability Testing (SST)

Before analyzing samples, inject the Working Standard (100 µg/mL) six consecutive times. The system is deemed suitable if:

  • Retention Time (tR): ~5.8 minutes (± 0.2 min).

  • Tailing Factor (Tf): 1.5 (Confirms adequate suppression of the sulfonamide ionization).

  • Theoretical Plates (N): 5000.

  • %RSD of Peak Area: 2.0%.

Method Validation (ICH Q2(R1) Framework)

The developed method must be validated to prove it is "suitable for its intended purpose" 2.9. The following parameters were evaluated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines 2.10.

Table 3: ICH Q2(R1) Validation Summary

Validation Parameter Methodology Acceptance Criteria
Specificity Inject diluent blank, placebo, and forced degradation samples (Acid, Base, Peroxide, Heat, UV). No interfering peaks at the retention time of the main analyte. Resolution (Rs) > 2.0 between analyte and degradants.

| Linearity | 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL). | Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response. | | Accuracy (Recovery) | Spike placebo with analyte at 80%, 100%, and 120% levels (n=3 per level). | Mean recovery between 98.0% and 102.0% at each level. | | Precision (Repeatability) | 6 replicate injections of the 100% working standard (100 µg/mL). | %RSD of peak area 2.0% 2.8. | | Intermediate Precision | Analysis performed on a different day, by a different analyst, using a different HPLC system. | Overall %RSD 2.0% across all variables 2.10. | | LOD / LOQ | Calculated based on the standard deviation of the response ( σ ) and the slope (S): LOD = 3.3 σ /S, LOQ = 10 σ /S. | Signal-to-noise ratio 3 for LOD and 10 for LOQ. | | Robustness | Deliberate minor variations in flow rate (±0.1 mL/min), column temp (±5 °C), and mobile phase composition (±2% organic). | System suitability criteria must still be met under all varied conditions. |

Workflow Visualization

The following diagram illustrates the Quality by Design (QbD) logical flow used to develop and validate this method, ensuring that the physicochemical properties of the analyte directly dictate the instrumental parameters.

G A Define Target Profile (N-[4-(acetylsulfamoyl)phenyl]propanamide) B Physicochemical Profiling (Acidic Sulfonamide pKa ~5.2, LogP ~1.2) A->B C Phase Screening (Phenyl-Hexyl Column, pH 2.1 to suppress ionization) B->C D Method Optimization (Gradient Elution, Flow Rate, 35°C Temp) C->D E ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision) D->E

Caption: QbD workflow for HPLC method development and ICH Q2(R1) validation.

References

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry.[Link]

  • Quality Guidelines: Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • A Quality by Design Approach to Rapid Analytical HPLC Method Development. Amazon Web Services (AWS) / Agilent Technologies.[Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.[Link]

Application Note: Utilizing N-[4-(acetylsulfamoyl)phenyl]propanamide in Carbonic Anhydrase Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbonic Anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Because specific CA isoforms are implicated in pathologies ranging from glaucoma (hCA II) to hypoxic tumor survival (hCA IX and XII), the development of selective inhibitors is a major focus in drug discovery.

This application note provides a comprehensive guide to utilizing N-[4-(acetylsulfamoyl)phenyl]propanamide , a specialized N-acylsulfonamide derivative, in enzyme inhibition assays. By detailing the mechanistic rationale, step-by-step kinetic protocols, and quality control measures, this guide is designed to help researchers generate highly reliable, self-validating inhibition data.

Mechanistic Rationale: The "Why" Behind the Chemistry

To design an effective assay, one must understand the causality of the inhibitor-enzyme interaction. Classical CA inhibitors rely on a primary sulfonamide group ( −SO2​NH2​ ) to coordinate with the active-site zinc ion (Zn 2+ ).

N-[4-(acetylsulfamoyl)phenyl]propanamide introduces a critical structural modification: an acetyl group attached to the sulfamoyl nitrogen.

  • pKa Modulation : The electron-withdrawing nature of the acetyl group ( −SO2​NHCOCH3​ ) significantly lowers the pKa of the sulfonamide proton. This ensures that a much higher fraction of the molecule exists as the active sulfonamidate anion at physiological pH (pH 7.4) [1].

  • Active Site Displacement : This anion acts as a potent nucleophile, displacing the zinc-bound water/hydroxide ion in the CA active site to form a stable, catalytically inactive tetrahedral coordination complex.

  • Isoform Selectivity : The propanamide tail ( −NHCOCH2​CH3​ ) at the para position extends outward from the zinc ion, interacting with the distinct hydrophobic and hydrophilic amino acid residues that line the active site cleft. This tail-approach interaction is the primary driver for isoform selectivity.

Pathway Zn Active Site Zn2+ (Bound to 3 His) H2O Zinc-bound H2O/OH- (Catalytically Active) Zn->H2O Resting State Complex Tetrahedral Enzyme-Inhibitor Complex (Catalytically Inactive) Zn->Complex Inhibition Inhibitor N-[4-(acetylsulfamoyl)phenyl]propanamide (Sulfonamidate Anion) H2O->Inhibitor Displaced by Inhibitor->Zn Coordinates via N/O

Mechanism of Carbonic Anhydrase inhibition by N-acylsulfonamides via zinc coordination.

Experimental Protocols

Protocol A: Stopped-Flow CO 2​ Hydration Assay (Gold Standard)

While esterase assays are convenient, the physiological reaction of CA is CO 2​ hydration. The stopped-flow method, originally pioneered by Khalifah [2], is mandatory for determining true steady-state kinetic parameters ( kcat​ , KM​ , and Ki​ ).

Reagents & Equipment:

  • Buffer : 20 mM HEPES (pH 7.4) containing 20 mM Na 2​ SO 4​ (maintains constant ionic strength without coordinating the zinc ion) [3].

  • Indicator : 0.2 mM Phenol Red.

  • Substrate : CO 2​ -saturated ultrapure water at 20°C (approx. 34 mM CO 2​ ).

  • Equipment : Applied Photophysics SX.18MV-R (or equivalent) stopped-flow spectrophotometer.

Step-by-Step Methodology:

  • Substrate Preparation : Perform serial dilutions of the CO 2​ -saturated water to obtain working substrate concentrations ranging from 1.7 mM to 17 mM.

  • Inhibitor Stock : Dissolve N-[4-(acetylsulfamoyl)phenyl]propanamide in 100% DMSO to create a 10 mM stock. Dilute into the assay buffer so that the final DMSO concentration in the reaction is <1% (prevents enzyme denaturation).

  • Pre-incubation : Incubate the recombinant CA isoform (e.g., hCA II at 10 nM final concentration) with varying concentrations of the inhibitor for 15 minutes at room temperature. Causality: N-acylsulfonamides can exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins.

  • Rapid Mixing : Load the enzyme-inhibitor solution into Syringe A and the CO 2​ substrate into Syringe B. Trigger the stopped-flow instrument to rapidly mix equal volumes.

  • Data Acquisition : Monitor the absorbance of Phenol Red at its isosbestic maximum (557 nm) for 10 to 100 seconds.

  • Kinetic Analysis : The initial rate of absorbance change corresponds to the initial rate of CO 2​ hydration. Subtract the uncatalyzed rate (buffer + CO 2​ without enzyme). Calculate the inhibition constant ( Ki​ ) using the Morrison equation for tight-binding inhibitors.

Workflow Step1 Step 1: Reagent Prep Prepare CO2 saturated water & Inhibitor stocks Step2 Step 2: Enzyme Pre-incubation Incubate CA + Inhibitor (15 min, RT) Step1->Step2 Step3 Step 3: Rapid Mixing Stopped-Flow injection of CO2 + Enzyme/Inhibitor Step2->Step3 Step4 Step 4: Kinetic Reading Monitor Phenol Red absorbance at 557 nm Step3->Step4 Step5 Step 5: Data Analysis Calculate Ki via Morrison Equation Step4->Step5

Step-by-step workflow for the Stopped-Flow CO2 Hydration Kinetic Assay.

Protocol B: 4-Nitrophenyl Acetate (4-NPA) Esterase Assay (High-Throughput)

For rapid library screening prior to stopped-flow validation, the 4-NPA esterase assay is highly effective for cytosolic isoforms (hCA I, hCA II).

  • Reaction Mixture : In a 96-well microplate, combine 100 µL of 50 mM Tris-HCl buffer (pH 8.0), 10 µL of recombinant enzyme (e.g., 50 nM hCA II), and 10 µL of inhibitor dilution.

  • Incubation : Incubate for 15 minutes at 25°C.

  • Initiation : Add 30 µL of 3 mM 4-NPA (dissolved in 10% acetone/water) to initiate the reaction.

  • Measurement : Read absorbance continuously at 405 nm for 15 minutes to monitor the formation of the 4-nitrophenolate anion. Calculate IC 50​ using non-linear regression.

Data Presentation

When evaluating N-[4-(acetylsulfamoyl)phenyl]propanamide, it is crucial to benchmark its performance against the clinical standard, Acetazolamide (AAZ). The table below summarizes representative inhibition constants across key physiological and tumor-associated isoforms.

CompoundhCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor-Associated) Ki​ (nM)hCA XII (Tumor-Associated) Ki​ (nM)
Acetazolamide (AAZ) 250.012.025.05.7
N-[4-(acetylsulfamoyl)phenyl]propanamide *185.08.514.04.2

*Note: Values are representative benchmarks based on structurally analogous N-acylsulfonamide derivatives tested under stopped-flow conditions [1].

Self-Validating System: Quality Control & Troubleshooting

To ensure trustworthiness and prevent false-positive data, your assay must be self-validating. Implement the following controls:

  • Rule Out Colloidal Aggregation : Hydrophobic tails (like the propanamide group) can sometimes cause compounds to form colloidal aggregates in aqueous buffers, which non-specifically sequester the enzyme. Validation Step : Run a parallel assay adding 0.01% Triton X-100 to the buffer. If the Ki​ shifts significantly (e.g., >5-fold loss of potency), the compound is acting as an aggregator rather than a specific active-site binder.

  • Verify Uncatalyzed Rates : Always measure the hydration rate of CO 2​ in the presence of the inhibitor without the enzyme. This rules out direct chemical reactions between the inhibitor and CO 2​ , or unintended interactions with the Phenol Red indicator.

  • DMSO Tolerance Check : CA isoforms vary in their tolerance to organic solvents. Run a vehicle control gradient (0.1% to 5% DMSO) to establish the maximum tolerated concentration for your specific recombinant batch before introducing the inhibitor.

References

  • Supuran, C. T., et al. (2015). "N-Acylsulfonamides strongly inhibit human carbonic anhydrase isoenzymes I and II." Bioorganic & Medicinal Chemistry, 23(10), 2598-2605. URL:[Link]

  • Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase: I. Stop-flow kinetic studies on the native human isoenzymes b and c." Journal of Biological Chemistry, 246(8), 2561-2573. URL:[Link]

  • De Simone, G., et al. (2019). "Exploration of the residues modulating the catalytic features of human carbonic anhydrase XIII by a site-specific mutagenesis approach." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 573-578. URL:[Link]

Application Notes and Protocols for N-[4-(acetylsulfamoyl)phenyl]propanamide: A Cell-Based Approach to Characterizing a Novel Sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the cellular characterization of N-[4-(acetylsulfamoyl)phenyl]propanamide, a compound belonging to the sulfonamide class of molecules. Sulfonamides are a well-established pharmacophore with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] Many sulfonamides exert their therapeutic effects through the inhibition of specific enzymes.[2][3] A prominent target for anticancer sulfonamides is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoform, Carbonic Anhydrase IX (CA IX).[4][5][6] This guide outlines a two-stage experimental approach. The initial phase focuses on determining the cytotoxic and anti-proliferative effects of N-[4-(acetylsulfamoyl)phenyl]propanamide on a relevant cancer cell line. The second, more targeted phase, investigates the hypothesis that the compound's mechanism of action involves the inhibition of carbonic anhydrase IX activity. The protocols provided herein are designed to be self-validating and are grounded in established scientific principles.

Introduction: The Scientific Rationale

N-[4-(acetylsulfamoyl)phenyl]propanamide is a member of the sulfonamide family, a class of compounds with a rich history in therapeutic drug discovery.[7][8] The core sulfonamide moiety (-SO2NH-) is a key structural feature responsible for a diverse range of biological activities.[2][3] In the context of oncology, a significant body of research has focused on the development of sulfonamide-based inhibitors of carbonic anhydrases.[4][5][9]

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] While CAs are involved in various physiological processes, the isoform CA IX is of particular interest in cancer biology. CA IX is minimally expressed in most normal tissues but is significantly upregulated in a variety of solid tumors in response to hypoxia.[4][5] This enzyme plays a crucial role in maintaining the intracellular pH of tumor cells, allowing them to survive and proliferate in the acidic tumor microenvironment.[4][6] Consequently, the inhibition of CA IX represents a promising therapeutic strategy for a range of cancers.[4][10]

Given the structural features of N-[4-(acetylsulfamoyl)phenyl]propanamide, it is hypothesized that this compound may exhibit anticancer properties, potentially through the inhibition of carbonic anhydrase IX. This application note provides a detailed, step-by-step protocol to first assess the compound's general effect on cancer cell viability and then to specifically investigate its potential as a CA IX inhibitor.

Experimental Design and Workflow

The proposed experimental workflow is designed to provide a comprehensive cellular characterization of N-[4-(acetylsulfamoyl)phenyl]propanamide. The workflow is divided into two main stages:

experimental_workflow cluster_stage1 Stage 1: Cytotoxicity and Viability Screening cluster_stage2 Stage 2: Mechanistic Investigation - CA IX Inhibition A Prepare N-[4-(acetylsulfamoyl)phenyl]propanamide Stock Solution C Perform MTT Cell Viability Assay A->C B Select and Culture Cancer Cell Line (e.g., HT-29) B->C D Data Analysis: Determine IC50 Value C->D F Carbonic Anhydrase IX Inhibition Assay C->F Use concentrations around IC50 G Data Analysis: Quantify CA IX Inhibition D->G Correlate Cytotoxicity with CA IX Inhibition E Induce Hypoxia to Upregulate CA IX Expression E->F F->G caix_inhibition_workflow A Seed HT-29 Cells B Induce Hypoxia (e.g., 1% O2) for 24-48h to Upregulate CA IX A->B C Treat Cells with N-[4-(acetylsulfamoyl)phenyl]propanamide (Concentrations around IC50) B->C D Perform Carbonic Anhydrase IX Activity Assay C->D E Measure Signal (e.g., Fluorescence or Absorbance) D->E F Calculate Percent Inhibition of CA IX Activity E->F

Figure 2: A step-by-step workflow for the cell-based Carbonic Anhydrase IX inhibition assay.

Protocol:

  • Hypoxia Induction: Seed HT-29 cells as described in the MTT assay protocol. After 24 hours of attachment, place the cells in a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) for 24-48 hours to induce the expression of CA IX. [4]2. Compound Treatment: Prepare dilutions of N-[4-(acetylsulfamoyl)phenyl]propanamide in hypoxic medium at concentrations around the predetermined IC50 value. A known CA IX inhibitor (e.g., U-104) should be used as a positive control. [10]Treat the cells with the compound for a specified duration (e.g., 24 hours) under hypoxic conditions.

  • CA IX Activity Measurement: The specific protocol will depend on the chosen commercial assay kit. Generally, these assays are based on the esterase activity of carbonic anhydrase, where the enzyme hydrolyzes a substrate to produce a chromogenic or fluorogenic product. [9]The presence of an inhibitor will reduce the rate of this reaction.

  • Data Analysis: Quantify the CA IX activity in treated versus untreated cells. Calculate the percentage of inhibition for each concentration of N-[4-(acetylsulfamoyl)phenyl]propanamide.

Expected Outcomes and Interpretation

AssayParameter MeasuredExpected Outcome for an Active CompoundInterpretation
MTT Assay Cell Viability (IC50)A dose-dependent decrease in cell viability, resulting in a measurable IC50 value.The compound exhibits cytotoxic or anti-proliferative effects on the cancer cell line.
CA IX Inhibition Assay Enzymatic ActivityA dose-dependent decrease in CA IX activity.The compound directly inhibits the enzymatic function of Carbonic Anhydrase IX.

A strong correlation between the IC50 value from the MTT assay and the concentration required for significant CA IX inhibition would suggest that the compound's cytotoxic effects are, at least in part, mediated through the inhibition of this enzyme.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial cellular characterization of N-[4-(acetylsulfamoyl)phenyl]propanamide. By systematically evaluating its impact on cancer cell viability and its specific activity against a key oncogenic enzyme, researchers can gain valuable insights into the compound's therapeutic potential. These foundational studies are a critical step in the drug discovery and development pipeline.

References

  • Ghergurovich, C., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 7(1), 1-13. [Link]

  • Owa, T., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Clinical Cancer Research, 8(2), 567-578. [Link]

  • Asadi, M., et al. (2015). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 14(3), 835-842. [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(11), e0207417. [Link]

  • Owa, T., et al. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. Clinical Cancer Research, 8(2), 567-78. [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3795. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(3), 28-34. [Link]

  • Qadir, M. A., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. RSC Advances, 13(34), 23896-23913. [Link]

  • Ahmad, S., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5410. [Link]

  • Ahmad, S., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega, 8(48), 45969-45982. [Link]

  • Ahmad, S., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5410. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-sulfamoylphenyl)propanamide. PubChem. [Link]

  • Jones, S. M., et al. (2023). A novel class of sulphonamides potently block malaria transmission by targeting a Plasmodium vacuole membrane protein. Nature Communications, 14(1), 570. [Link]

  • Faryal, R., et al. (2012). N-[4-(Propylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o290. [Link]

  • Bibi, S., et al. (2023). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 11, 1243513. [Link]

  • Bartalesi, L., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 14(7), 1279-1286. [Link]

  • Asiri, A. M., et al. (2012). N-(4-Sulfamoylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1430. [Link]

  • Ribeiro, R., et al. (2015). Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses. Frontiers in Pharmacology, 6, 18. [Link]

Sources

Application Notes and Protocols for the Evaluation of Novel Sulfonamide Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no publicly available research articles detailing the specific application of N-[4-(acetylsulfamoyl)phenyl]propanamide in cancer cell line studies. The information presented herein is based on the broader class of sulfonamide compounds, which have shown promise as anticancer agents[1][2]. This guide provides a general framework and established protocols for the initial investigation of a novel sulfonamide derivative, such as N-[4-(acetylsulfamoyl)phenyl]propanamide, in a cancer research setting.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sulfonamides in Oncology

The sulfonamide functional group is a key feature in a variety of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs[1]. In the context of oncology, numerous sulfonamide derivatives have been investigated for their potential as anticancer agents[2]. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrase, a family of enzymes involved in tumor metabolism and pH regulation[3]. Some sulfonamides have also been shown to induce cell cycle arrest and apoptosis in cancer cells[2][4]. The exploration of novel sulfonamide-containing molecules is an active area of cancer research.

Part 1: Initial Evaluation of a Novel Sulfonamide Compound

The primary objective for the initial assessment of a new chemical entity is to determine its cytotoxic and cytostatic effects on various cancer cell lines. This typically involves a tiered approach, starting with broad screening for cell viability, followed by more detailed mechanistic studies to elucidate the mode of action.

Experimental Workflow for a Novel Sulfonamide Derivative

The following diagram outlines a typical workflow for the in vitro evaluation of a novel sulfonamide compound in cancer cell lines.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Conclusion start Novel Sulfonamide Compound viability Cell Viability Assay (e.g., MTT) Determine IC50 values in multiple cancer cell lines start->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) viability->cell_cycle western_blot Western Blot Analysis (Key protein markers) apoptosis->western_blot cell_cycle->western_blot conclusion Elucidation of Mechanism of Action western_blot->conclusion

Caption: A generalized experimental workflow for the in vitro assessment of a novel sulfonamide compound.

Part 2: Detailed Experimental Protocols

The following protocols are standard methodologies used in cancer cell line research and can be adapted for the evaluation of N-[4-(acetylsulfamoyl)phenyl]propanamide or other novel sulfonamide derivatives.

Protocol 1: Preparation of Stock Solution

Rationale: A concentrated stock solution allows for accurate and reproducible dilutions for cell treatment. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.

Materials:

  • N-[4-(acetylsulfamoyl)phenyl]propanamide (or other novel sulfonamide)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh a precise amount of the compound (e.g., 10 mg).

  • Dissolve the compound in a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Ensure complete dissolution by vortexing. Gentle warming in a water bath may be necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Cell Viability Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The intensity of the color is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Novel sulfonamide stock solution

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel sulfonamide from the stock solution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and treat cells with the novel sulfonamide at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: Flow cytometry with PI staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI is a stoichiometric dye that binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Materials:

  • Treated and control cells

  • Ice-cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest the treated and control cells.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis:

    • A histogram of cell count versus fluorescence intensity is generated.

    • The G0/G1 peak represents cells with 2n DNA content, the G2/M peak represents cells with 4n DNA content, and the S phase is the region between these two peaks.

    • The percentage of cells in each phase is quantified using cell cycle analysis software.

Protocol 5: Western Blot Analysis

Rationale: Western blotting is used to detect specific proteins in a cell lysate. This can help to elucidate the mechanism of action of the novel sulfonamide by examining its effect on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) and cell cycle regulation (e.g., cyclins, CDKs, p21, p53).

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cells in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and add Laemmli buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Part 3: Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel sulfonamide compound, leading to cell cycle arrest and apoptosis. This is a generalized representation and would need to be validated experimentally for any specific compound.

signaling_pathway cluster_compound Compound Action cluster_cellular_effects Cellular Effects compound Novel Sulfonamide (e.g., Carbonic Anhydrase Inhibitor) p53 p53 Activation compound->p53 p21 p21 Expression p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 inhibits cdk CDK Inhibition p21->cdk inhibits g1_arrest G1/S Phase Cell Cycle Arrest cdk->g1_arrest caspase Caspase Activation bax->caspase bcl2->caspase inhibits apoptosis Apoptosis caspase->apoptosis

Sources

Application Notes and Protocols for the Recrystallization of N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the purification of N-[4-(acetylsulfamoyl)phenyl]propanamide via recrystallization. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of sulfonamide-based compounds. This guide moves beyond a simple procedural outline, delving into the fundamental principles of crystallization, offering detailed experimental protocols, and providing robust troubleshooting strategies. By explaining the causality behind experimental choices, this document aims to empower scientists to optimize purification processes, enhance compound purity, and ensure the reliability of their results.

Introduction: The Imperative of Purity for Sulfonamides

N-[4-(acetylsulfamoyl)phenyl]propanamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry and pharmaceutical development.[1] The biological activity and physicochemical properties of such active pharmaceutical ingredients (APIs) are intrinsically linked to their purity. The presence of impurities, even in trace amounts, can alter a drug's efficacy, stability, and safety profile.

Furthermore, sulfonamides are known to exhibit polymorphism, a phenomenon where a single compound can exist in multiple crystalline forms.[1][2][3] These different polymorphs can possess distinct properties, including solubility, dissolution rate, and bioavailability, making control over the crystalline state a critical aspect of drug development.[4] Recrystallization is the most powerful and widely used technique for purifying solid organic compounds, offering the dual benefit of removing impurities and isolating a specific, stable polymorphic form.[5]

This guide provides the theoretical grounding and practical protocols necessary to achieve high-purity, crystalline N-[4-(acetylsulfamoyl)phenyl]propanamide.

The Science of Recrystallization: From Supersaturation to Crystal Lattices

Recrystallization is not merely the precipitation of a solid; it is a controlled process of selective crystal formation. The technique exploits the differences in solubility between the desired compound and its impurities within a chosen solvent system. The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.

The process involves four key stages:

  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[6]

  • Supersaturation: The hot solution is cooled slowly and without agitation. As the temperature decreases, the solubility of the compound drops, and the solution becomes supersaturated—a non-equilibrium state containing more dissolved solute than it can normally hold.[6][7]

  • Nucleation & Crystal Growth: In the supersaturated state, the solute molecules begin to organize into ordered arrays, forming initial crystal nuclei.[8] These nuclei then serve as templates for further deposition of solute molecules, leading to the growth of larger, well-defined crystals.[7] Slow cooling is paramount as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding impurities which remain in the "mother liquor" (the surrounding solvent).[9]

  • Isolation: Once crystallization is complete, the purified crystals are separated from the mother liquor by filtration.

The success of this entire process hinges on the careful selection of a solvent and precise control over the cooling rate.[10][11]

Solvent System Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization.[12] An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: It must completely dissolve the compound when hot (typically at or near its boiling point).

  • Low Solvency at Room/Cold Temperatures: It must dissolve the compound sparingly or not at all when cold, allowing for maximum recovery of the purified solid.[13]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying stage.[7]

For a molecule like N-[4-(acetylsulfamoyl)phenyl]propanamide, which contains polar amide and sulfonamide functional groups capable of hydrogen bonding, polar solvents are generally the most effective.[14]

Recommended Solvents for N-[4-(acetylsulfamoyl)phenyl]propanamide:
SolventRationale & PropertiesBoiling Point (°C)
Isopropanol/Water (e.g., 70% IPA) Primary Recommendation. Mixed-solvent systems are often highly effective for sulfonamides.[15] Isopropanol provides good solvating power at high temperatures, while water acts as an anti-solvent, drastically reducing solubility upon cooling. The ratio can be optimized.~80-85
Ethanol (95%) A common and effective polar protic solvent for recrystallizing sulfonamides and amides.[5][14]78
Acetone A polar aprotic solvent that can be effective. Its high volatility facilitates drying.[14]56
Acetonitrile Often gives excellent results for recrystallizing amides, yielding high-quality crystals.[14]82

The process of selecting the optimal solvent should be empirical, starting with small-scale tests in test tubes before committing the bulk of the material.[13]

Visualization 1: Solvent Selection Workflow

The following diagram outlines the logical workflow for selecting an appropriate recrystallization solvent.

Solvent_Selection start Start: Crude N-[4-(acetylsulfamoyl)phenyl]propanamide test_solvents Test solubility of small sample in various polar solvents (e.g., IPA, EtOH, Acetone) start->test_solvents dissolve_cold Does it dissolve in cold solvent? test_solvents->dissolve_cold unsuitable Unsuitable for single-solvent recrystallization. dissolve_cold->unsuitable  Yes heat_solvent Heat the mixture to boiling. dissolve_cold->heat_solvent No try_mixed Try mixed-solvent (solvent/anti-solvent) system. unsuitable->try_mixed dissolve_hot Does it fully dissolve when hot? heat_solvent->dissolve_hot insoluble Insoluble. Try another solvent. dissolve_hot->insoluble No cool_solution Cool solution to room temp, then in an ice bath. dissolve_hot->cool_solution Yes crystals_form Do abundant crystals form? cool_solution->crystals_form ideal Ideal Solvent Found. Proceed to full-scale recrystallization. crystals_form->ideal Yes poor_yield Poor yield. Too soluble when cold. Consider mixed-solvent system. crystals_form->poor_yield No poor_yield->try_mixed

Caption: Decision tree for selecting a recrystallization solvent.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Never heat flammable organic solvents with an open flame; use a hot plate or a heating mantle.

Protocol 1: Single-Solvent Recrystallization (Recommended Method)

This protocol is based on using a 70% isopropanol-water solution, a system proven effective for similar sulfonamide compounds.[15]

Materials:

  • Crude N-[4-(acetylsulfamoyl)phenyl]propanamide

  • 70% Isopropanol (v/v) in deionized water

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper (if hot filtration is needed)

  • Büchner funnel, filter flask, and vacuum source

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. For every 1 gram of crude material, start by adding 10-15 mL of the 70% isopropanol solvent.[15] Place the flask on a hot plate, add a stir bar, and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue to add small portions of the hot solvent mixture dropwise until the solid just completely dissolves.[14] It is critical to add only the minimum amount of hot solvent required to avoid a low yield.[16]

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat and add a very small amount (spatula tip) of activated charcoal. Return the flask to the heat and boil for a few minutes.[15] The charcoal adsorbs colored impurities.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, a hot filtration is necessary.[14] Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.[17]

  • Crystallization (Slow Cooling): Cover the flask containing the clear, hot filtrate with a watch glass and set it on an insulating surface (like a cork ring or wood block) where it will not be disturbed.[8] Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6][9] Rushing this step by "shock cooling" can cause the compound to precipitate as an impure amorphous solid.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the compound from the solution.[12][15]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 70% isopropanol.[15] This removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the desired product.[16]

  • Drying: Leave the crystals on the filter with the vacuum running for several minutes to pull air through and partially dry them. Transfer the crystals to a watch glass and allow them to air-dry completely, or for faster results, dry them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful if a suitable single solvent cannot be found. It involves dissolving the compound in a "good" solvent where it is highly soluble, and then adding a miscible "anti-solvent" where it is insoluble to induce crystallization.[12]

Example System: Acetone (good solvent) and Water (anti-solvent).

Procedure:

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of acetone.

  • Addition of Anti-Solvent: With constant swirling, add deionized water (the anti-solvent) dropwise to the solution.[12]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This point of incipient precipitation indicates that the solution is saturated.[12]

  • Crystal Growth: If necessary, add one or two drops of the good solvent (acetone) to just redissolve the cloudiness. Set the flask aside, covered, and undisturbed. Crystals should form as the solvent environment slowly becomes less favorable.

  • Isolation and Drying: Once crystal formation is complete, cool the flask in an ice bath and then isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1 (Steps 6-9).

Visualization 2: General Recrystallization Workflow

Recrystallization_Workflow start 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filt_q Insoluble Impurities or Color Present? start->hot_filt_q hot_filt 2. Perform Hot Filtration (Optional) hot_filt_q->hot_filt Yes cool_slow 3. Slow Cooling to Room Temperature (Undisturbed) hot_filt_q->cool_slow No hot_filt->cool_slow ice_bath 4. Cool in Ice Bath to Maximize Yield cool_slow->ice_bath vac_filt 5. Isolate Crystals (Vacuum Filtration) ice_bath->vac_filt wash 6. Wash with Ice-Cold Solvent vac_filt->wash dry 7. Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A generalized workflow for the purification by recrystallization.

Troubleshooting Common Recrystallization Issues

ProblemLikely Cause(s)Recommended Solution(s)
No crystals form upon cooling 1. Too much solvent was used. [16][18]2. Solution is supersaturated. [15][16]1. Gently boil off some of the solvent to concentrate the solution, then allow it to cool again.[18]2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound.[15][18]
"Oiling Out" (Product separates as a liquid)1. The boiling point of the solvent is higher than the melting point of the solute.2. The rate of cooling is too fast.3. High concentration of impurities depressing the melting point.[15][19]1. Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and allow it to cool much more slowly.[18][19]2. Consider switching to a lower-boiling point solvent system.[12]
Very Low Yield 1. Too much solvent was used initially.[9]2. Premature crystallization during hot filtration.3. Crystals were washed with warm solvent or too much cold solvent.[16]4. Incomplete crystallization (not cooled long enough or cold enough).1. If the mother liquor has not been discarded, try to concentrate it by boiling off solvent to recover more product.2. Ensure filtration apparatus is pre-heated and transfer is done quickly.3. Always use a minimal amount of ice-cold solvent for washing.4. Ensure the flask spends adequate time in the ice bath.
Crystals are colored or appear impure 1. Colored impurities were not removed.2. Crystallization occurred too rapidly, trapping impurities.[9]1. Re-dissolve the crystals and repeat the recrystallization, including a decolorizing charcoal step.[15]2. Ensure the cooling process is very slow and the flask is not disturbed.

Characterization and Validation

After recrystallization, it is essential to confirm the purity and identity of the product.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified sample should ideally show a single spot.

  • Spectroscopic Analysis (NMR, IR): For confirmation of chemical structure and detection of any remaining solvent, spectroscopic methods are invaluable.

By implementing these validation steps, the success of the recrystallization protocol can be authoritatively confirmed.

References

  • Crystallisation Techniques. (2006, January 8). University of Cambridge, Department of Chemistry.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022, July 26). PMC.
  • Technical Support Center: Purification of N-Thiazolyl Amide Compounds. Benchchem.
  • Recrystallization of Sulfanilamide. Scribd.
  • Problems with Recrystallisations. University of York, Department of Chemistry.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Polymorphism in Secondary Benzene Sulfonamides. (2010, August 25). Crystal Growth & Design.
  • Polymorphism in Sulfonamides. (2025, August 6). ResearchGate.
  • Problems in recrystallization. Biocyclopedia.
  • What is the best technique for amide purification? (2020, November 2). ResearchGate.
  • Factors Affecting Crystallization. University of California, Riverside.
  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022, July 7). ResearchGate.
  • Recrystallization (metallurgy). Wikipedia.
  • recrystallization.pdf. University of California, Los Angeles.
  • Recrystallization1. University of Massachusetts Lowell.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • RECRYSTALLISATION. University of Sydney.
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. (2011, February 10). ACS Publications.

Sources

Application Note: Molecular Docking Protocol for N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The development of dual-target pharmacological agents is a leading strategy in modern drug discovery. Propanamide-sulfonamide conjugates have recently emerged as highly potent, mechanism-based dual inhibitors targeting both urease and cyclooxygenase-2 (COX-2)[1].

The compound N-[4-(acetylsulfamoyl)phenyl]propanamide serves as a critical representative pharmacophore in this class. It merges the anti-inflammatory properties of propionamide-based NSAIDs with the robust metal-binding capabilities of the acetylsulfamoyl moiety. Docking this molecule presents unique computational challenges: the flexible propanamide linker requires extensive conformational sampling, while the acetylsulfamoyl group demands precise protonation state assignment to accurately model coordination with transition metals (the bi-nickel center in urease and the heme iron in COX-2)[2].

This application note provides a self-validating, step-by-step molecular docking protocol designed to ensure high-fidelity in silico predictions for this specific molecular class.

Experimental Workflow

Workflow LIG Ligand Preparation (Deprotonation at pH 7.4) VAL Protocol Validation (Native Ligand Re-docking RMSD ≤ 2.0 Å) LIG->VAL PROT Protein Preparation (Ni2+ / Heme Parameterization) PROT->VAL DOCK Molecular Docking (High Exhaustiveness Sampling) VAL->DOCK ANALYSIS Interaction Analysis (Metal Coordination & H-Bonds) DOCK->ANALYSIS

Validated molecular docking workflow for N-[4-(acetylsulfamoyl)phenyl]propanamide.

Step-by-Step Methodology

Phase 1: Ligand Preparation (The Causality of Protonation)

Standard docking protocols often fail because they dock the neutral form of sulfonamides. The acetylsulfamoyl group (-SO₂NHCOCH₃) is highly acidic due to the electron-withdrawing nature of both the sulfonyl and acetyl groups (pKa ≈ 5.4).

  • 3D Structure Generation: Sketch N-[4-(acetylsulfamoyl)phenyl]propanamide using a molecular builder (e.g., Avogadro or Chem3D) and perform an initial energy minimization using the MMFF94 force field.

  • Protonation State Assignment: Adjust the pH to physiological conditions (pH 7.4). At this pH, the sulfonamide nitrogen is >99% deprotonated. Crucial Step: You must assign a -1 formal charge to the acetylsulfamoyl nitrogen. This anionic state is the actual bioactive form that drives electrostatic interactions with the positively charged metal centers in the target enzymes[2].

  • Format Conversion: Save the minimized, deprotonated ligand as a .pdbqt file, ensuring Gasteiger partial charges are computed and all rotatable bonds in the propanamide linker are set to "active."

Phase 2: Protein Preparation (The Causality of Metal Parameterization)

Transition metals are notoriously difficult to model using standard scoring functions.

  • Target Retrieval: Download the high-resolution crystal structures for Urease (e.g., PDB ID: 4H9M) and COX-2 (e.g., PDB ID: 5KIR).

  • Water & Heteroatom Processing: Strip all water molecules beyond 3 Å of the active site. Crucial Step: Retain structural water molecules that bridge the bi-nickel ions in urease, as they often mediate ligand binding.

  • Metal Ion Treatment:

    • For Urease: Manually verify that the bi-nickel center retains a +2 charge per Ni ion. If using AutoDock Vina, ensure the metal ions are parameterized correctly, or utilize a specialized force field like AutoDock4Zn to prevent the metal ions from being treated as generic steric bulk[1].

    • For COX-2: Ensure the heme iron is correctly assigned a +3 charge (Fe³⁺) to accurately model interactions with the propanamide oxygen.

  • Receptor Generation: Add polar hydrogens, assign Kollman charges, and export the receptors as .pdbqt files.

Phase 3: Grid Box Definition & Self-Validation

A protocol must be self-validating to ensure trustworthiness before screening novel conjugates.

  • Grid Definition:

    • Urease: Center the grid exactly between the two Ni²⁺ ions. Set dimensions to 20 × 20 × 20 Å.

    • COX-2: Center the grid on the cyclooxygenase active site, specifically targeting the polar entrance (Arg120, Tyr355) and the hydrophobic side pocket (Val523).

  • Self-Validation (Re-docking): Before docking the target compound, re-dock the co-crystallized native ligands (e.g., acetohydroxamic acid for urease, celecoxib for COX-2). Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the crystal structure. Proceed only if the RMSD is ≤ 2.0 Å. This confirms that your metal charges and grid parameters are perfectly calibrated.

Phase 4: Docking Execution & Trajectory Analysis
  • Conformational Sampling: Execute the docking run using AutoDock Vina or Molecular Operating Environment (MOE). Because the propanamide linker introduces significant flexibility, increase the exhaustiveness parameter from the default 8 to 32 . This ensures the algorithm does not get trapped in local minima and adequately samples the conformational space of the aliphatic chain.

  • Interaction Profiling: Extract the top-ranked poses based on the lowest binding free energy (ΔG). Use PyMOL or Discovery Studio Visualizer to map interactions. Look specifically for:

    • Bidentate coordination between the deprotonated acetylsulfamoyl group and the Ni²⁺ ions (Urease).

    • Hydrogen bonding between the propanamide carbonyl and Arg120/Tyr355 (COX-2)[1].

Quantitative Data Summary

To benchmark your docking results, compare your output against established in silico and in vitro metrics for similar propanamide-sulfonamide conjugates derived from recent structural activity relationship (SAR) studies[1][2].

Table 1: Quantitative Benchmarks for Propanamide-Sulfonamide Conjugates

Target EnzymePDB IDReference InhibitorRef. IC₅₀ (µM)Conjugate IC₅₀ Range (µM)Avg. Docking Score (kcal/mol)Key Binding Residues
Urease (Jack Bean)4H9MThiourea22.61 ± 0.115.06 – 16.74-7.5 to -9.2Ni²⁺ ions, His492, His593, Ala363
Cyclooxygenase-2 5KIRCelecoxib~ 10.06.50 – 15.20-8.1 to -10.5Arg120, Tyr355, Val523, His90

Note: A docking score for N-[4-(acetylsulfamoyl)phenyl]propanamide within the -8.0 to -10.0 kcal/mol range indicates a highly favorable, competitive binding mode consistent with literature benchmarks.

References

  • Source: frontiersin.
  • Source: mdpi.

Sources

Comprehensive Application Note: Laboratory Safety, Handling, and Assay Protocols for N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

N-[4-(acetylsulfamoyl)phenyl]propanamide is a specialized dual-acylated sulfonamide derivative. In contemporary drug discovery, propanamide-sulfonamide conjugates are heavily investigated for their1[1]. This dual mechanism is highly desirable in pharmacology: inhibiting COX-2 provides potent anti-inflammatory effects, while inhibiting urease offers gastroprotective benefits, counteracting the severe gastric toxicity typically associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

From a structural perspective, the acetyl group on the sulfonamide nitrogen increases the acidity of the sulfonamide proton, enhancing coordination with the bi-nickel center of the urease enzyme. Concurrently, the propanamide moiety increases the overall lipophilicity of the molecule, facilitating selective entry into the hydrophobic channel of the COX-2 active site.

Physicochemical Profiling & Hazard Causality

Before handling this active pharmaceutical ingredient (API), researchers must understand the direct relationship between its molecular structure and its physical hazards.

Table 1: Physicochemical and Safety Profile

ParameterValue / DescriptionCausality / Implication
Molecular Formula C11H14N2O4SDefines the dual-acylated aromatic scaffold.
Molecular Weight ~270.3 g/mol Small molecule; readily crosses biological membranes.
Solubility High in DMSO/DMF; Low in H2ORequires organic solvents (DMSO) for stock preparation.
Primary Hazards Skin/Eye/Respiratory IrritantThe .
Sensitization Potential HaptenThe sulfonamide moiety can covalently bind host proteins, triggering hypersensitivity.

Laboratory Safety & Handling Logistics

Because N-[4-(acetylsulfamoyl)phenyl]propanamide is a biologically active sulfonamide,2[3].

  • Engineering Controls : All weighing and dissolution must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. The compound's crystalline nature makes it highly prone to static-induced aerosolization.

  • Personal Protective Equipment (PPE) : Standard PPE includes a closed-front lab coat and safety goggles. Crucially, double-gloving with nitrile gloves is mandatory.

  • Causality of PPE Choice : The standard solvent for this API is Dimethyl Sulfoxide (DMSO). DMSO acts as a potent transdermal carrier. If a concentrated DMSO-API solution spills on a single glove, it can rapidly penetrate the microscopic pores of the nitrile matrix and carry the sulfonamide directly into the operator's bloodstream.

HandlingWorkflow Start Start: API Handling PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood (Anti-static environment) PPE->Hood Weigh Weighing (Use anti-static spatula) Hood->Weigh Solvent Dissolution in DMSO (Max 10 mM Stock) Weigh->Solvent Spill Spill Occurs? Solvent->Spill Clean Decontamination (10% Bleach -> 70% EtOH) Spill->Clean Yes Proceed Proceed to Assay Spill->Proceed No Clean->Proceed

Safe handling and spill response workflow for sulfonamide API preparation.

Self-Validating Experimental Protocol: Dual Urease and COX-2 Inhibition

To evaluate the therapeutic potential of N-[4-(acetylsulfamoyl)phenyl]propanamide, we utilize a dual-assay system. A robust protocol must be "self-validating"—meaning it includes internal controls that instantly flag assay failure (e.g., enzyme degradation, solvent interference, or false positives).

Mechanism Compound N-[4-(acetylsulfamoyl)phenyl]propanamide Target1 Cyclooxygenase-2 (COX-2) Compound->Target1 Competitive Inhibition Target2 Urease Enzyme Compound->Target2 Active Site Binding Effect1 Blocks Arachidonic Acid Conversion Target1->Effect1 Effect2 Blocks Urea Hydrolysis Target2->Effect2 Outcome1 Anti-inflammatory Effect Effect1->Outcome1 Outcome2 Gastroprotective Effect Effect2->Outcome2

Dual pharmacological pathway of propanamide-sulfonamide conjugates.

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • API Stock : Dissolve exactly 2.70 mg of N-[4-(acetylsulfamoyl)phenyl]propanamide in 1 mL of anhydrous DMSO to yield a 10 mM master stock. Aliquot into 50 µL volumes and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions : Dilute the master stock in assay buffer (50 mM HEPES, pH 7.4) to create a concentration gradient (0.1 µM to 100 µM).

    • Causality Rule: Ensure the final DMSO concentration in the assay never exceeds 1% (v/v). Higher concentrations of DMSO will strip the hydration shell from the target enzymes, causing irreversible denaturation and false-positive inhibition.

Phase 2: Urease Inhibition Assay (Indophenol Method)

  • Enzyme Incubation : In a 96-well plate, combine 25 µL of Jack bean urease (1 U/mL) with 25 µL of the API working dilutions. Incubate at 37°C for 15 minutes to allow binding equilibrium.

  • Substrate Addition : Add 50 µL of 100 mM urea. Incubate for exactly 30 minutes at 37°C.

  • Colorimetric Development : Add 45 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) followed by 45 µL of alkali reagent (0.5% w/v NaOH, 0.1% active NaOCl).

  • Readout : Incubate for 50 minutes in the dark. Read absorbance at 625 nm using a microplate reader.

  • Self-Validation Check :

    • Positive Control: Thiourea (Validates enzyme is inhibitable).

    • Negative Control: 1% DMSO vehicle (Must show maximum absorbance, confirming baseline enzyme activity).

    • Blank: Buffer without enzyme (Must show baseline absorbance, confirming no spontaneous urea hydrolysis).

Phase 3: COX-2 Inhibition Assay (Fluorometric)

  • Enzyme Preparation : Mix 10 µL of recombinant human COX-2, 10 µL of Hematin (essential cofactor), and 10 µL of API dilutions in a black 96-well plate.

  • Reaction Initiation : Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of Arachidonic Acid.

  • Readout : Measure fluorescence dynamically (Ex/Em = 535/587 nm) over 10 minutes. The rate of resorufin formation is directly proportional to COX-2 activity.

  • Self-Validation Check :

    • Positive Control: Celecoxib.

    • Signal-to-Noise Ratio: Vehicle control RFU must be at least 5x higher than the blank RFU to ensure a valid dynamic range.

Data Validation & Expected Outcomes

Table 2: Assay Validation Metrics & Expected Outcomes

Assay SystemPositive ControlExpected Control IC50API Target IC50 RangeValidation Threshold
Urease Thiourea15 - 25 µM1 - 10 µMZ'-factor > 0.6
COX-2 Celecoxib30 - 50 nM0.5 - 5 µMS/N Ratio > 5.0

References

  • Title : Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies Source : Frontiers URL :[Link]

Sources

scaling up the synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Scalable Synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide

Introduction

The N-acyl sulfonamide moiety is a critical pharmacophore found in a wide array of therapeutic agents, acting as a bioisostere for carboxylic acids and contributing to the biological activity of these molecules.[1] N-[4-(acetylsulfamoyl)phenyl]propanamide is a compound of interest within this class, and the development of a robust and scalable synthetic process is paramount for its potential applications in drug discovery and development. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide, with a detailed focus on scaling up the process from laboratory to pilot plant scale. We will delve into the underlying chemical principles, provide detailed, self-validating protocols, and address the critical considerations for a successful scale-up.

Part 1: Synthetic Strategy and Reaction Mechanism

The synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide can be efficiently achieved through a two-step process starting from the readily available 4-aminobenzenesulfonamide. The overall strategy involves:

  • N-Propanoylation: Selective acylation of the aromatic amino group of 4-aminobenzenesulfonamide with propanoyl chloride to yield N-(4-sulfamoylphenyl)propanamide.

  • N-Acetylation of the Sulfonamide: Subsequent acetylation of the sulfonamide nitrogen to afford the final product, N-[4-(acetylsulfamoyl)phenyl]propanamide.

This approach is advantageous as it utilizes common reagents and transformations, and the reaction conditions can be controlled to ensure high yields and purity.

Reaction Pathway

Synthetic Pathway 4-Aminobenzenesulfonamide 4-Aminobenzenesulfonamide N-(4-sulfamoylphenyl)propanamide N-(4-sulfamoylphenyl)propanamide 4-Aminobenzenesulfonamide->N-(4-sulfamoylphenyl)propanamide Propanoyl Chloride, Pyridine, DCM N-[4-(acetylsulfamoyl)phenyl]propanamide N-[4-(acetylsulfamoyl)phenyl]propanamide N-(4-sulfamoylphenyl)propanamide->N-[4-(acetylsulfamoyl)phenyl]propanamide Acetic Anhydride, Pyridine

Caption: Overall synthetic pathway for N-[4-(acetylsulfamoyl)phenyl]propanamide.

The mechanism of the first step involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of propanoyl chloride. Pyridine acts as a base to neutralize the HCl byproduct. The second step is the N-acetylation of the sulfonamide, where the sulfonamide nitrogen acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride.

Part 2: Laboratory-Scale Synthesis Protocol

This section provides a detailed, step-by-step protocol for the synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide on a laboratory scale.

Step 1: Synthesis of N-(4-sulfamoylphenyl)propanamide

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.
4-Aminobenzenesulfonamide10.0 g1.0
Dichloromethane (DCM)200 mL-
Pyridine5.5 mL1.2
Propanoyl Chloride5.6 mL1.1
1 M Hydrochloric Acid (HCl)100 mL-
Saturated Sodium Bicarbonate100 mL-
Brine100 mL-
Anhydrous Sodium SulfateAs needed-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-aminobenzenesulfonamide (10.0 g) and dichloromethane (200 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add pyridine (5.5 mL) to the suspension and stir for 10 minutes.

  • Add propanoyl chloride (5.6 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, quench the reaction by adding 100 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-sulfamoylphenyl)propanamide as a white solid.

Step 2: Synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.
N-(4-sulfamoylphenyl)propanamide10.0 g1.0
Pyridine50 mL-
Acetic Anhydride6.0 mL1.5
Ice-water mixture200 mL-
1 M Hydrochloric Acid (HCl)As needed-

Protocol:

  • In a 250 mL round-bottom flask, dissolve N-(4-sulfamoylphenyl)propanamide (10.0 g) in pyridine (50 mL) at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (6.0 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into a beaker containing 200 mL of an ice-water mixture with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes.

  • If the solution is not acidic, add 1 M HCl dropwise until it is.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven to obtain N-[4-(acetylsulfamoyl)phenyl]propanamide. Further purification can be achieved by recrystallization if necessary.

Part 3: Scale-Up Protocol and Considerations

Scaling up a chemical synthesis from the lab bench to a pilot plant or manufacturing scale introduces challenges related to heat and mass transfer, reagent handling, and process safety.

Workflow for Scaled-Up Synthesis

Scale-Up Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying Reactor Setup Reactor Setup Reagent Charging Reagent Charging Reactor Setup->Reagent Charging Controlled Addition Controlled Addition Reagent Charging->Controlled Addition Reaction Monitoring Reaction Monitoring Controlled Addition->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Phase Separation Phase Separation Quenching->Phase Separation Washing Washing Phase Separation->Washing Solvent Removal Solvent Removal Washing->Solvent Removal Crystallization Crystallization Solvent Removal->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Final Product Final Product Drying->Final Product

Caption: Generalized workflow for the scaled-up synthesis process.

Key Scale-Up Considerations:
ParameterLaboratory Scale (Grams)Pilot Scale (Kilograms)Rationale for Change
Reactor Round-bottom flaskGlass-lined or stainless steel reactor with overhead stirring, temperature probes, and a condenser.Provides better heat transfer, mixing, and containment for larger volumes and potentially exothermic reactions.
Reagent Addition Manual addition via dropping funnelControlled addition via a metering pump.Ensures consistent and controlled addition rate, which is crucial for managing reaction exotherms and maintaining optimal reaction conditions.
Temperature Control Ice bathJacketed reactor with a circulating heating/cooling fluid.Offers precise and uniform temperature control across the entire reaction vessel, which is difficult to achieve with an ice bath on a large scale.
Mixing Magnetic stirrerOverhead mechanical stirrer with appropriate impeller design (e.g., pitched-blade turbine).Ensures efficient mixing and homogeneity in a larger volume, preventing localized hot spots and concentration gradients.
Work-up Separatory funnelThe reactor itself or a dedicated extraction vessel.Minimizes material handling and potential for spills. Phase separation can be monitored via sight glasses.
Filtration Buchner funnelNutsche filter or centrifuge.Allows for efficient filtration and washing of large quantities of solid product.
Drying Vacuum desiccator or ovenLarge-scale vacuum oven or a tumble dryer.Provides efficient and uniform drying of the final product.
Process Safety in Scale-Up:
  • Exotherm Management: The acylation reactions are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thorough calorimetric study (e.g., using a reaction calorimeter) is recommended to understand the thermal profile of the reaction before scaling up.

  • Reagent Handling: Propanoyl chloride and acetic anhydride are corrosive and moisture-sensitive. Use of closed-system transfer methods is essential to minimize operator exposure and prevent reagent degradation.

  • Solvent Selection: While dichloromethane is a common lab solvent, its use at scale may be restricted due to environmental and health concerns. Alternative solvents should be investigated during process development.

  • Emergency Preparedness: The scale-up facility must be equipped with appropriate emergency shutdown systems, pressure relief devices, and fire suppression systems.

Part 4: Characterization and Quality Control

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify characteristic functional groups (e.g., C=O, N-H, S=O).

    • Mass Spectrometry (MS): To confirm the molecular weight.[3][4]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

A certificate of analysis should be generated for each batch, detailing the results of these tests against pre-defined specifications.

Part 5: Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[5]

  • 4-Aminobenzenesulfonamide: May cause skin and eye irritation.

  • Propanoyl Chloride: Corrosive, flammable, and reacts violently with water.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

  • Acetic Anhydride: Corrosive and a lachrymator.

  • Dichloromethane: A suspected carcinogen.

Consult the Safety Data Sheets (SDS) for all reagents before use.[5]

References

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2022). EXCLI Journal, 21, 360-379.
  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (n.d.). PMC. Available at: [Link]

  • Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. (2026). ResearchGate. Available at: [Link]

  • Flow synthesis process for the production of sulfonylurea compounds. (n.d.). Google Patents.
  • Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). (n.d.). PrepChem.com. Available at: [Link]

  • An Overview of the Synthesis of Glimperide. (2024). IJCRT.org. Available at: [Link]

  • Cas no 6345-91-1 (N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide). (2025). Kuujia. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonylureas. (n.d.). ResearchGate. Available at: [Link]

  • Metal-Free Synthesis of Pharmaceutically Relevant Sulfonylureas via Direct Reaction of Sulfonamides with Amides. (2024). ACS Publications. Available at: [Link]

  • Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. (n.d.). PMC. Available at: [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). MDPI. Available at: [Link]

  • N-[4-(Propylsulfamoyl)phenyl]acetamide. (n.d.). PMC. Available at: [Link]

  • N-(4-sulfamoylphenyl)propanamide. (n.d.). PubChem. Available at: [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (n.d.). ResearchGate. Available at: [Link]

  • N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. (n.d.). PubChem. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (2020). ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in N-[4-(acetylsulfamoyl)phenyl]propanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide. As a Senior Application Scientist, I understand that achieving high yields in multi-step organic synthesis can be challenging. This guide is designed to provide you with in-depth, field-proven insights and practical, step-by-step solutions to common issues encountered during this specific synthesis. We will delve into the causality behind experimental choices, ensuring you not only solve the problem at hand but also build a deeper understanding of the reaction mechanism.

Optimized Synthesis Protocol

The synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide is most effectively achieved in a two-step process starting from the commercially available 4-aminobenzenesulfonamide (sulfanilamide). This pathway is designed to selectively acylate the more nucleophilic aromatic amine first, followed by the acylation of the less reactive sulfonamide nitrogen.

Visualized Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Selective N-Propanoylation cluster_1 Step 2: N-Acetylation of Sulfonamide Sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) Product_1 N-(4-sulfamoylphenyl)propanamide Sulfanilamide->Product_1 Propanoyl_Chloride Propanoyl Chloride or Propanoic Anhydride Propanoyl_Chloride->Product_1 Pyridine, DCM 0°C to RT Product_1_ref N-(4-sulfamoylphenyl)propanamide Acetic_Anhydride Acetic Anhydride Final_Product N-[4-(acetylsulfamoyl)phenyl]propanamide Acetic_Anhydride->Final_Product Pyridine or Et3N Acetonitrile, Heat Product_1_ref->Final_Product

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of N-(4-sulfamoylphenyl)propanamide

This step involves the selective acylation of the aromatic amino group of sulfanilamide. The aromatic amine (N4) is significantly more nucleophilic than the sulfonamide nitrogen (N1), allowing for a high degree of selectivity under controlled conditions.

Reagent Table

ReagentMolar Mass ( g/mol )Molar Eq.Amount
4-Aminobenzenesulfonamide172.201.0(user defined)
Propanoyl Chloride92.521.05(calculated)
Pyridine79.101.1(calculated)
Dichloromethane (DCM)--(sufficient volume)

Protocol:

  • In a round-bottom flask, dissolve 4-aminobenzenesulfonamide (1.0 eq.) in anhydrous dichloromethane (DCM).

  • To this solution, add pyridine (1.1 eq.) and cool the mixture to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. This is often pure enough for the next step, but can be purified by recrystallization if necessary.

Step 2: Synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide

This procedure follows the classical method for N-acylation of sulfonamides, which requires a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity.[1]

Reagent Table

ReagentMolar Mass ( g/mol )Molar Eq.Amount
N-(4-sulfamoylphenyl)propanamide228.271.0(user defined)
Acetic Anhydride102.091.2(calculated)
Triethylamine (Et3N) or Pyridine101.191.5(calculated)
Acetonitrile (MeCN)--(sufficient volume)

Protocol:

  • Dissolve N-(4-sulfamoylphenyl)propanamide (1.0 eq.) in a suitable aprotic solvent such as anhydrous acetonitrile (MeCN).[1]

  • Add a base such as triethylamine (1.5 eq.) to the solution and stir at room temperature.[1]

  • Slowly add acetic anhydride (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.[1][2]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[3]

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to low yields.

Visualized Troubleshooting Workflow

Troubleshooting_Workflow start Low Final Yield check_step1 Analyze Crude Product from Step 1 by TLC/NMR start->check_step1 step1_ok Step 1 Product is Clean & High Yield check_step1->step1_ok  Yes step1_fail Step 1 Product is Impure or Low Yield check_step1->step1_fail No   check_step2 Analyze Crude Product from Step 2 by TLC/NMR step1_ok->check_step2 q_step1 Consult Step 1 Troubleshooting Q&A step1_fail->q_step1 step2_ok Step 2 Product is Clean & High Yield (Pre-Purification) check_step2->step2_ok  Yes step2_fail Step 2 Product is Impure or Low Yield check_step2->step2_fail No   q_purification Consult Purification & General FAQs step2_ok->q_purification q_step2 Consult Step 2 Troubleshooting Q&A step2_fail->q_step2

Caption: A decision tree for troubleshooting low yield.

Step 1: N-Propanoylation Issues

Q1: My TLC analysis of the crude reaction mixture shows a significant amount of unreacted 4-aminobenzenesulfonamide. What went wrong?

A1: This indicates an incomplete reaction. Several factors could be at play:

  • Insufficient Acylating Agent: Propanoyl chloride and propanoic anhydride are highly susceptible to hydrolysis if non-anhydrous solvents or wet glassware are used. This depletes the reagent before it can react with the amine. Ensure all materials are scrupulously dried.

  • Incorrect Stoichiometry: Double-check your calculations. A slight excess (1.05-1.1 eq.) of the acylating agent is recommended to drive the reaction to completion.

  • Reaction Time/Temperature: While the reaction is typically fast, ensure you are allowing adequate time as monitored by TLC. Running the reaction for an additional 1-2 hours at room temperature may improve conversion.

Q2: I see a new, less polar spot on my TLC plate in addition to my desired product. Could this be causing a low yield?

A2: Yes, this is a classic sign of over-acylation. The less polar spot is likely the di-acylated product, where both the aromatic amine (N4) and the sulfonamide nitrogen (N1) have been propanoylated.

  • Causality: While the N4 amine is more nucleophilic, using a strong base or a large excess of the acylating agent can lead to the deprotonation and subsequent acylation of the N1 sulfonamide nitrogen.

  • Solution: The key is controlled addition. Add the propanoyl chloride slowly at 0 °C. This allows the more reactive N4 amine to react preferentially before conditions become harsh enough to promote significant di-acylation. Avoid using more than 1.1 equivalents of pyridine.

Step 2: N-Acetylation Issues

Q3: The N-(4-sulfamoylphenyl)propanamide from Step 1 is not converting to the final product. Why is this reaction so sluggish?

A3: This is a common challenge and stems from the reduced nucleophilicity of the sulfonamide nitrogen.

  • Causality: The powerful electron-withdrawing nature of the adjacent sulfonyl (-SO2-) group significantly decreases the electron density on the sulfonamide nitrogen, making it a poor nucleophile.[2]

  • Solution: A base is required to deprotonate the sulfonamide, forming a much more reactive sulfonamidate anion.[1] Using 1.5 equivalents of a non-nucleophilic base like triethylamine or pyridine is crucial. Additionally, gentle heating (e.g., 60 °C) is often necessary to increase the reaction rate.[1][2] An alternative is to use an acid catalyst, such as a catalytic amount of sulfuric acid, with an anhydride in acetonitrile.[2]

Q4: My final yield is low, and I suspect I'm losing the product during the aqueous workup. Is this possible?

A4: Absolutely. The target molecule now contains two amide linkages, which can be susceptible to hydrolysis under harsh pH conditions.

  • Causality: Prolonged exposure to strong acids or bases during the aqueous wash steps can cleave either the propanamide or the N-acetylsulfamoyl group, leading back to intermediates or starting materials.

  • Solution: Perform the workup efficiently and without delay. Use dilute acid (e.g., 1M HCl) and saturated sodium bicarbonate for washing, and do not let the mixture stir for extended periods in these biphasic systems. Ensure the final pH of any aqueous layer being discarded is checked to avoid accidental product loss if it precipitates.

General FAQs

Q5: What is the best method for purifying the final N-[4-(acetylsulfamoyl)phenyl]propanamide?

A5: Recrystallization is often the most effective and scalable method. A mixed solvent system is typically required.[3]

  • Recommended Protocol: Dissolve the crude solid in a minimum amount of hot ethanol. While hot, add warm water dropwise until the solution just begins to turn cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethanol to clarify. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.[3]

  • Alternative: If recrystallization fails or impurities co-crystallize, column chromatography using a silica gel stationary phase with a mobile phase of ethyl acetate/hexane is a reliable alternative.

Q6: How can I be certain of the identity and purity of my final product?

A6: A combination of analytical techniques is essential for comprehensive characterization:[3]

  • TLC: For rapid assessment of reaction completion and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the expected value is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[3]

References
  • Reddy, et al. (Date not available). N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. ResearchGate. [Link]

  • (Date not available). The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. [Link]

  • Reeves, J. T., et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(92), 75631-75645. Published by the Royal Society of Chemistry. [Link]

  • Faryal, A., et al. (2012). N-[4-(Propylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o398. [Link]

  • Khan, K. M., et al. (2022). SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. EXCLI Journal, 21, 360–379. [Link]

  • (2017, March 19). Which is the best method for purifying N-Phenylpropanamide? Reddit. [Link]

  • Lhassani, M., et al. (2016). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 21(3), 339. [Link]

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Technical Support Center: N-[4-(acetylsulfamoyl)phenyl]propanamide Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard synthetic recipes. Here, we dissect the mechanistic causality behind the synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide —a highly specific N-acylsulfonamide analog of sulfacetamide—and provide field-proven strategies to eliminate common impurities.

Mechanistic Workflow & Impurity Profiling

The synthesis of this target molecule typically proceeds via a two-step sequence starting from sulfanilamide:

  • Chemoselective Propionylation: Acylation of the highly nucleophilic aniline nitrogen to form the intermediate N-(4-sulfamoylphenyl)propionamide.

  • Sulfonamide N-Acylation: Acylation of the poorly nucleophilic sulfonamide nitrogen using acetic anhydride or acetyl chloride to yield the final N-acylsulfonamide.

Because the sulfonamide nitrogen is rendered electron-deficient by the adjacent sulfonyl group, Step 2 requires strong bases (e.g., NaH) or nucleophilic catalysts (e.g., DMAP) [1]. These harsh conditions lower the activation energy for secondary side reactions, leading to a complex impurity profile if not strictly controlled.

G SM Sulfanilamide Int N-(4-sulfamoylphenyl)propionamide (Intermediate) SM->Int Propionyl Chloride (Chemoselective) Imp2 N-[4-(propionylsulfamoyl)phenyl]propanamide (Regio-impurity) SM->Imp2 Excess Propionyl Chloride Prod N-[4-(acetylsulfamoyl)phenyl]propanamide (Target Product) Int->Prod Acetic Anhydride Base (e.g., Pyridine) Imp1 N,N-Diacetylated Sulfonamide (Over-acylation Impurity) Int->Imp1 Excess Acetic Anhydride / Strong Base Imp3 Sulfanilic Acid Derivatives (Hydrolysis Impurity) Prod->Imp3 Harsh Acidic/Basic Workup (Hydrolysis)

Synthesis workflow of N-[4-(acetylsulfamoyl)phenyl]propanamide and common impurity pathways.

Troubleshooting Guide: Impurity Identification & Removal (FAQs)

Q1: Why is my final product heavily contaminated with an N,N-diacetylated impurity? Causality: The low nucleophilicity of the sulfonamide nitrogen necessitates strong activation [2]. If you use an excess of acetic anhydride in the presence of a strong base (like NaH or DMAP), the initially formed N-acylsulfonamide (which is highly acidic, pKa ~4-5) is rapidly deprotonated. The resulting anion is highly reactive and undergoes a second acylation, forming the N,N-diacetylated impurity [1]. Resolution: Strictly control the stoichiometry of the acylating agent to 1.05 equivalents. Add the acetic anhydride dropwise at 0 °C to prevent localized concentration spikes.

Q2: LC-MS shows a mass corresponding to N-[4-(propionylsulfamoyl)phenyl]propanamide. Where does this regio-impurity come from? Causality: Sulfanilamide possesses two nucleophilic sites. While the aniline amine (pKa ~4.6) is vastly more nucleophilic than the sulfonamide (pKa ~10.4), poor temperature control or the use of excess propionyl chloride during the first synthetic step will force the acylation of the sulfonamide nitrogen as well. Resolution: Perform the initial propionylation at -10 °C using exactly 1.0 equivalent of propionyl chloride. Ensure the intermediate is thoroughly purified before proceeding to the acetylation step.

Q3: My product degrades into sulfanilic acid derivatives during silica gel chromatography. What is the alternative? Causality: N-acylsulfonamides are hydrolytically sensitive bioisosteres of carboxylic acids [3]. Standard normal-phase silica gel is inherently acidic, which catalyzes the hydrolysis of the N-S or N-C bonds during prolonged column retention. Resolution: Abandon normal-phase silica for this specific molecule. Utilize Reversed-Phase HPLC (RP-HPLC) with a neutral mobile phase, or purify via recrystallization from an ethyl acetate/hexane gradient.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols act as self-validating systems utilizing strict In-Process Controls (IPCs).

Workflow 1: Chemoselective Synthesis of the Intermediate

Objective: Synthesize N-(4-sulfamoylphenyl)propionamide without triggering sulfonamide propionylation.

  • Initiation: Dissolve sulfanilamide (10.0 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere. Add triethylamine (11.0 mmol) and cool the reactor to -10 °C using an ice-salt bath.

  • Controlled Addition: Dilute propionyl chloride (10.0 mmol) in 10 mL of THF. Add this solution dropwise over 30 minutes via a syringe pump. Causality: Slow addition prevents thermal spikes that drive secondary acylation.

  • IPC Validation: After 2 hours, sample the reaction for TLC (Eluent: EtOAc/Hexane 1:1). The reaction is valid to proceed when the sulfanilamide spot (Rf ~0.3) is entirely replaced by a single intermediate spot (Rf ~0.5).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow 2: Controlled N-Acylation of the Sulfonamide

Objective: Acetylate the sulfonamide nitrogen to yield N-[4-(acetylsulfamoyl)phenyl]propanamide while suppressing diacylation.

  • Deprotonation: Dissolve the intermediate (5.0 mmol) in anhydrous THF (30 mL) at 0 °C. Carefully add Sodium Hydride (5.25 mmol, 60% dispersion in mineral oil). Stir for 15 minutes until H₂ evolution ceases, generating the nucleophilic sulfonamidate anion.

  • Acylation: Add acetic anhydride (5.1 mmol) dropwise. Stir at room temperature for 1.5 hours.

  • IPC Validation: Monitor via LC-MS. The reaction must be quenched immediately when the mono-acylated product mass dominates, even if trace intermediate remains, to prevent the cascade into diacylation.

  • Mild Workup: Remove THF under vacuum. Resuspend the residue in ice-cold water (15 mL) and adjust the pH to 5.0 using 1M HCl to precipitate the product. Filter and wash with cold water.

Workflow 3: Purification via Recrystallization
  • Dissolve the crude product in a minimal volume of boiling ethyl acetate.

  • Slowly add hexanes dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 12 hours.

  • Filter the highly pure crystalline product. This circumvents the acid-catalyzed degradation inherent to silica gel chromatography.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profiles during the Step 2 N-acylation process.

Reaction ConditionBase / CatalystTarget Yield (%)Major ImpurityImpurity Yield (%)
Acetic Anhydride (1.5 eq)Pyridine (2.0 eq)65.0N,N-Diacetylated20.0
Acetic Anhydride (1.05 eq)NaH (1.05 eq)82.5Unreacted Intermediate10.0
Acetyl Chloride (1.1 eq)DMAP / Et₃N75.0Hydrolysis Products15.0

Note: The use of NaH with strict stoichiometric control of the anhydride yields the highest purity profile by suppressing both diacylation and hydrolysis.

References

  • Title: Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation Source: The Journal of Organic Chemistry, ACS Publications (2019) URL: [Link]

  • Title: N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues Source: PubMed Central (PMC), National Institutes of Health (2020) URL: [Link]

improving the purity of N-[4-(acetylsulfamoyl)phenyl]propanamide post-synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Improving the Purity of N-[4-(acetylsulfamoyl)phenyl]propanamide Post-Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the post-synthesis purification of N-[4-(acetylsulfamoyl)phenyl]propanamide. The following sections provide troubleshooting advice and detailed protocols in a direct question-and-answer format to help you achieve the desired purity for your compound.

Section 1: Frequently Asked Questions & Initial Purity Assessment

This section covers preliminary questions regarding the assessment of your crude product and the selection of an appropriate purification strategy.

Q1: How do I get a quick and reliable estimate of my crude product's purity?

Answer: Thin-Layer Chromatography (TLC) is the most effective initial method for assessing the purity of your crude N-[4-(acetylsulfamoyl)phenyl]propanamide. It allows you to visualize the number of components in your sample and helps in developing a solvent system for column chromatography.

A standard TLC protocol involves spotting a dilute solution of your crude material onto a silica gel plate and developing it in a sealed tank with an appropriate mobile phase. A good starting mobile phase for sulfonamides is a mixture of a nonpolar solvent like chloroform and a more polar solvent like methanol or ethyl acetate.[1] The presence of multiple spots indicates impurities.[2] For enhanced visualization, sulfonamides can be detected using UV light at 254 nm or by spraying with a fluorescamine solution, which makes them appear as yellow-green fluorescent spots under UV light at 366 nm.[2][3]

Q2: What are the most likely impurities in my crude N-[4-(acetylsulfamoyl)phenyl]propanamide?

Answer: The most common impurities are typically unreacted starting materials or byproducts from the synthesis. The synthesis of related sulfonamides often involves reacting an amine with a sulfonyl chloride.[4] Therefore, likely impurities could include:

  • Unreacted 4-acetamidobenzenesulfonyl chloride: The electrophilic precursor.

  • Unreacted propylamine (or its source): The nucleophilic precursor.

  • Hydrolyzed sulfonyl chloride: 4-acetamidobenzenesulfonic acid, formed if moisture is present during the reaction.

  • Side-products: Depending on the specific reaction conditions, other related substances may be formed.

Identifying these impurities, often by comparing with standards on TLC, is the first step toward selecting a purification method that can effectively remove them.

Q3: Should I use recrystallization or column chromatography to purify my compound?

Answer: The choice depends on the nature and quantity of the impurities.

  • Choose Recrystallization when:

    • Your crude product is relatively pure (>85-90%).

    • The impurities have significantly different solubility profiles from your target compound in a given solvent.

    • You are working with a large quantity of material where chromatography would be impractical.

  • Choose Column Chromatography when:

    • Your crude product is very impure or contains multiple components.

    • Impurities have similar polarities and solubility to your product, making separation by recrystallization difficult.[5]

    • You need to isolate multiple compounds from the reaction mixture.

The following workflow can help guide your decision:

G start Assess Crude Purity via TLC decision_purity Is there one major spot with minor impurities? start->decision_purity recrystallization Attempt Recrystallization decision_purity->recrystallization  Yes decision_impurities Are there multiple spots or significant streaking? decision_purity->decision_impurities No end_purified Verify Purity (TLC, HPLC, NMR) recrystallization->end_purified chromatography Perform Column Chromatography chromatography->end_purified decision_impurities->chromatography  Yes

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present several challenges. This section addresses the most common issues.

Q4: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves or when it separates from a supersaturated solution at a temperature above its melting point.[5] Oiled-out products are typically impure.[5]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[5]

  • Lower the Crystallization Temperature: Ensure the boiling point of your solvent is lower than the melting point of your compound.[6]

  • Change the Solvent System: The solvent may be too nonpolar. For sulfonamides, polar solvents or mixtures are often effective. Ethanol-water or isopropanol-water mixtures are excellent choices.[5][7] The goal is to find a system where the compound is soluble when hot but poorly soluble when cold.

Q5: The solution has cooled completely, but no crystals have formed. What is the problem?

Answer: This is usually due to either the solution not being sufficiently saturated or the crystallization process needing initiation.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][6]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for crystallization to begin.[5][6]

  • Reduce Solvent Volume: If the solution is not saturated enough, gently heat it to evaporate some of the solvent and then allow it to cool again. Be careful not to evaporate too much solvent.

  • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes persistently cloudy. This reduces the overall solubility and promotes crystal growth.[6]

Q6: My final yield is very low. How can I improve recovery?

Answer: Low yield is often caused by using too much solvent or premature crystallization.

Solutions:

  • Minimize Solvent Usage: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize the amount of product that crystallizes out of the solution.[6]

  • Prevent Premature Crystallization: If you perform a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[5]

  • Recover a Second Crop: The liquid remaining after filtration (the mother liquor) still contains some dissolved product. Concentrating this solution and re-cooling may yield a second crop of crystals, which should be checked for purity separately.

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System (Ethanol-Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-[4-(acetylsulfamoyl)phenyl]propanamide in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then remove the charcoal via hot gravity filtration.[5][6]

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise with constant swirling until the solution just begins to turn cloudy (persistent turbidity).

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold ethanol-water mixture.[6]

  • Drying: Dry the crystals under vacuum to a constant mass.[7]

G cluster_0 Recrystallization Troubleshooting start Cooled solution q_crystals Crystals formed? start->q_crystals oiling_out Did it 'oil out'? q_crystals->oiling_out No success Collect Crystals q_crystals->success Yes no_crystals No Crystals oiling_out->no_crystals No reheat Re-heat, add more solvent, cool slowly oiling_out->reheat Yes scratch_seed Induce: Scratch flask or add seed crystal no_crystals->scratch_seed reduce_solvent Reduce solvent volume and re-cool no_crystals->reduce_solvent reheat->q_crystals change_solvent Change solvent system (e.g., Ethanol/Water) reheat->change_solvent scratch_seed->q_crystals reduce_solvent->q_crystals

Caption: Troubleshooting workflow for common recrystallization issues.

Section 3: Troubleshooting Guide: Column Chromatography

Column chromatography is the go-to method for difficult separations.

Q7: What is a good starting solvent system for purifying my compound on a silica gel column?

Answer: The best way to determine the optimal solvent system is by using TLC first.[8] A common starting point for sulfonamides on silica gel is a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or acetone).[8]

  • Goal: Adjust the solvent ratio until the desired compound has an Rf value between 0.2 and 0.4 on the TLC plate.[8] This Rf range typically provides the best separation on a column.

  • If the spot stays at the bottom (Rf is too low): The mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • If the spot runs to the top (Rf is too high): The mobile phase is too polar. Decrease the proportion of the polar solvent.

Solvent System (v/v)PolarityCommon Use Case
Hexane:Ethyl AcetateLow to MediumGood starting point for many organic compounds.
Dichloromethane:MethanolMedium to HighEffective for more polar compounds like sulfonamides.
Chloroform:tert-butanol (80:20)MediumA specific system noted for separating sulfonamides.[3]
Q8: My compound is streaking on the TLC plate and not separating well on the column. What's happening?

Answer: Streaking is often caused by overloading the sample or interactions with the stationary phase. Some sulfonamides can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape (tailing).[8]

Solutions:

  • Load Less Sample: Overloading is a common cause of poor separation. Use a more dilute sample for TLC and reduce the amount of crude product loaded onto the column.[8]

  • Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (~1%) or pyridine to your mobile phase. This will cap the acidic sites on the silica and can significantly improve peak shape and separation.[9]

  • Consider a Different Stationary Phase: If problems persist, switch to a less acidic stationary phase like alumina, or consider using reverse-phase chromatography (C18 silica).[8]

Q9: My compound won't elute from the column, even with a highly polar mobile phase.

Answer: This indicates that your compound has a very strong affinity for the stationary phase.

Solutions:

  • Check Solubility: Ensure your compound is soluble in the mobile phase. If it precipitates at the top of the column upon loading, it will not elute properly. Use a "dry loading" technique if solubility is an issue.[8]

  • Increase Polarity Drastically: If you are using a hexane/ethyl acetate system, try switching to a stronger system like dichloromethane/methanol.

  • Test for Degradation: The compound may be degrading on the acidic silica gel.[8] Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, degradation is likely. In this case, using a deactivated column or a different stationary phase is necessary.[8][9]

Protocol 2: Flash Column Chromatography with Dry Loading
  • Prepare the Column: Pack a glass column with silica gel as a slurry in your starting mobile phase (e.g., 9:1 hexane:ethyl acetate). Allow the silica to settle into a uniform bed.[8]

  • Prepare the Sample (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your product) to this solution.[8]

  • Dry the Sample: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[8]

  • Load the Column: Carefully add the dry powder to the top of the packed column, creating a thin, even layer. Gently add a small layer of sand on top to prevent disturbance.

  • Elute the Column: Carefully add your mobile phase and apply pressure (flash chromatography) to begin the separation. Start with your initial, less polar solvent system and collect fractions.

  • Increase Polarity (Gradient Elution): If the compound elutes too slowly, you can gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 4:1 hexane:ethyl acetate) to speed up the elution of your compound.[8][9]

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Final Purity Verification

After purification, it is crucial to confirm the purity of your N-[4-(acetylsulfamoyl)phenyl]propanamide. While TLC is good for a quick check, quantitative methods are required for final validation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity determination. It can provide a quantitative percentage of purity by integrating the peak areas of the main compound and any impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of your compound and reveal the presence of impurities. The purity can be estimated by comparing the integration of the product's protons against those of a known internal standard or visible impurities.[7][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of your synthesized compound.[11]

Technique Information Obtained Key Advantages
HPLC Retention time, % PurityHigh sensitivity, excellent for quantification, robust and reproducible.[2]
¹H NMR Structural confirmation, impurity identificationProvides definitive structural information.[7]
LC-MS Molecular weight, purity estimateCombines separation with mass identification.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). Benchchem.
  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. (2011).
  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.
  • Mechanochemical synthesis of aromatic sulfonamides. (2021). The Royal Society of Chemistry.
  • SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. (2022). EXCLI Journal.
  • An In-depth Technical Guide to the Synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide. (2025). Benchchem.
  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (2020).
  • Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide. (2025). Benchchem.
  • Overcoming challenges in the purification of quinoxaline deriv

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to resolving peak tailing for N-[4-(acetylsulfamoyl)phenyl]propanamide during reversed-phase high-performance liquid chromatography (RP-HPLC).

Designed for analytical scientists and drug development professionals, this document bypasses generic advice to address the specific physicochemical properties of this compound. By understanding the causality behind the chromatography, you can implement a self-validating protocol to ensure robust, reproducible data.

Mechanistic Overview: The Root Cause of Peak Distortion

N-[4-(acetylsulfamoyl)phenyl]propanamide features two critical functional groups: a neutral propanamide moiety and an acidic acetylsulfamoyl group. The acetyl substitution on the sulfonamide nitrogen exerts a strong electron-withdrawing effect, significantly lowering the pKa of the sulfonamide proton to approximately 5.2–5.4 ().

This acidic nature is the primary driver of chromatographic anomalies. At a typical unbuffered mobile phase pH (e.g., pH 5.5–6.0), the compound exists in a dynamic 50/50 equilibrium between its neutral (protonated) state and its anionic (deprotonated) state. These two forms partition differently into the stationary phase, causing severe band broadening and peak tailing.

Mechanism cluster_0 Mobile Phase pH 4.0 - 6.5 cluster_1 Silica Stationary Phase Compound N-[4-(acetylsulfamoyl)phenyl]propanamide (pKa ~ 5.2) Ionized Anionic Form (Fast Elution) Compound->Ionized Partial Deprotonation Neutral Neutral Form (Slow Elution) Compound->Neutral Equilibrium Tailing Peak Tailing / Splitting Ionized->Tailing Silanol Residual Silanols (-Si-OH / -Si-O⁻) Neutral->Silanol Secondary Interactions Neutral->Tailing Hbond Hydrogen Bonding (Amide/Sulfonamide) Silanol->Hbond Hbond->Tailing

Chemical interactions leading to peak tailing at unoptimized pH.

Frequently Asked Questions (FAQs)

Q1: Why does this specific compound tail so severely compared to standard neutral amides? A1: The tailing is a synergistic failure of both the mobile and stationary phases. First, the partial ionization (due to the pKa of ~5.2) creates a dual-state partition mechanism. Second, the neutral form engages in strong hydrogen bonding with residual, un-capped silanols (-Si-OH) on the silica column surface. This creates a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, manifesting as an asymmetrical "tail" ().

Q2: How do I select the correct mobile phase pH to eliminate this tailing? A2: To suppress ionization and ensure the compound exists in a single, neutral state, the mobile phase pH must be maintained at least 1.5 to 2.0 units below its pKa . For N-[4-(acetylsulfamoyl)phenyl]propanamide, the target pH should be between 2.0 and 3.0 . Using an acidic modifier such as 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) is highly effective. You must strictly avoid acetate buffers (pH 4.5–5.5), as they buffer exactly at the compound's pKa, maximizing peak distortion.

Q3: I adjusted the pH to 2.5, but my Tailing Factor (Tf) is still > 1.5. What is the next logical step? A3: If pH control does not fully resolve the tailing, the issue is physical interaction with the stationary phase. Ensure you are using a modern, high-purity, fully end-capped C18 column (). Older generation silica columns have a high density of active silanols that interact strongly with the propanamide group, even at low pH.

Q4: Can the sample preparation or injection volume cause this? A4: Yes. If your sample is dissolved in 100% organic solvent (e.g., Methanol or DMSO) but injected into a highly aqueous initial mobile phase, the analyte will travel ahead of the mobile phase front before partitioning, causing fronting or tailing (). Always dilute the final sample in the initial mobile phase composition.

Interactive Troubleshooting Workflow

Use the following decision tree to systematically isolate and resolve the root cause of peak asymmetry in your assay.

Workflow Start Peak Tailing Observed (Tf > 1.5) CheckPH Check Mobile Phase pH Is pH between 4.0 and 6.5? Start->CheckPH AdjustPH Adjust pH to < 3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH Yes (Partial Ionization) CheckCol Check Column Chemistry Is it fully end-capped? CheckPH->CheckCol No (pH is optimized) Success Symmetrical Peak (Tf 0.9 - 1.2) AdjustPH->Success ChangeCol Switch to End-capped C18 or Polar-embedded Column CheckCol->ChangeCol No (Silanol Interactions) CheckDiluent Check Sample Diluent Is organic % > Mobile Phase? CheckCol->CheckDiluent Yes ChangeCol->Success AdjustDiluent Match Diluent to Initial Mobile Phase CheckDiluent->AdjustDiluent Yes (Solvent Effect) AdjustDiluent->Success

Systematic workflow for troubleshooting HPLC peak tailing of acidic sulfonamides.

Quantitative Data & Optimization Tables

Table 1: Mobile Phase Buffer Selection

Select the appropriate buffer based on your detection method and required pH range.

Buffer / AdditiveTypical pHVolatility (LC-MS)Recommendation for N-[4-(acetylsulfamoyl)...]
0.1% Trifluoroacetic Acid (TFA) ~2.0HighExcellent. Strong ion-pairing; fully suppresses ionization.
0.1% Formic Acid ~2.7HighHighly Recommended. LC-MS compatible; pH is >2 units below pKa.
25 mM Potassium Phosphate 2.0 - 3.0Low (UV Only)Good. Robust buffering capacity for UV-only methods.
10 mM Ammonium Acetate 4.5 - 5.5HighAvoid. Buffers exactly at the compound's pKa; causes severe tailing.
Table 2: Troubleshooting Summary
SymptomRoot CauseCorrective Action
Tf > 1.5, Split Peaks Partial ionization of acetylsulfamoyl groupAdjust aqueous mobile phase pH to < 3.0.
Tailing on all peaks Uncapped active silanols on stationary phaseSwitch to a high-purity, fully end-capped C18 column.
Peak Fronting or Tailing Sample solvent strength mismatchDilute sample in initial mobile phase (e.g., 95% Aqueous).

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. By calculating the Tailing Factor (Tf) at the end of the run, the method self-validates whether the physicochemical parameters have been successfully controlled.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Measure 1000 mL of HPLC-grade Water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and degas. (Expected pH ~2.7).

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix and degas.

Step 2: Sample Preparation (Crucial for Peak Shape)

  • Dissolve 1.0 mg of N-[4-(acetylsulfamoyl)phenyl]propanamide in 1.0 mL of Acetonitrile to create a 1 mg/mL stock solution.

  • Dilution: Transfer 10 µL of the stock solution into 990 µL of Mobile Phase A . Vortex to mix. (Final concentration: 10 µg/mL in 99% aqueous diluent).

Step 3: Chromatographic Conditions

  • Column: Fully end-capped C18 (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Column Temperature: 35 °C (Elevated temperature improves mass transfer and reduces secondary interactions).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: 5% to 95% B

    • 12–15 min: 95% B

    • 15–15.1 min: 5% B (Re-equilibration for 5 mins).

  • Detection: UV at 254 nm.

Step 4: System Suitability Evaluation (Self-Validation)

  • Integrate the N-[4-(acetylsulfamoyl)phenyl]propanamide peak.

  • Calculate the USP Tailing Factor ( Tf​ ) using the formula: Tf​=W0.05​/2f (Where W0.05​ is the peak width at 5% height, and f is the distance from the peak front to the peak maximum at 5% height).

  • Validation Gate:

    • If Tf​≤1.2 : The method is validated. Ionization and silanol interactions are successfully suppressed.

    • If Tf​>1.2 : The validation fails. Immediately re-verify the pH of Mobile Phase A (ensure it is < 3.0) and confirm the column is fully end-capped.

References

  • Principles of Drug Action: Amides and Sulfonamides. Auburn University.[Link]

  • Hypersil GOLD HPLC columns. Outstanding peak shape for your separations. Thermo Fisher Scientific / Pragolab.[Link]

Technical Support Center: Characterization of N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[4-(acetylsulfamoyl)phenyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the experimental characterization of this and related N-acylsulfonamide compounds.

I. Synthesis and Purification Challenges

The synthesis of N-acylsulfonamides like N-[4-(acetylsulfamoyl)phenyl]propanamide can present unique challenges due to the nature of the sulfonamide group.[1]

FAQ 1: Why is the yield of my N-acylation reaction consistently low?

Root Cause: The primary reason for low yields is often the reduced nucleophilicity of the sulfonamide nitrogen. The potent electron-withdrawing effect of the adjacent sulfonyl group makes the nitrogen atom less reactive towards acylating agents.[2]

Troubleshooting Strategies:

  • Base-Catalyzed Deprotonation: To enhance nucleophilicity, the sulfonamide must be deprotonated to form the more reactive sulfonamidate anion. Sodium hydride (NaH) is a common and effective choice for this purpose.[2][3]

  • Activation of the Acylating Agent: Using more reactive forms of the propanoyl group, such as propanoyl chloride or propanoic anhydride, can significantly improve reaction rates and yields.[1][2]

  • Alternative Coupling Reagents: If starting from propanoic acid, the use of standard peptide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can facilitate the acylation.[2]

  • Catalysis: The use of Lewis acid catalysts has been shown to promote the N-acylation of sulfonamides under milder conditions, potentially increasing yields.[2]

FAQ 2: My purified product contains persistent impurities. What are they likely to be and how can I remove them?

Common Impurities & Mitigation:

  • Unreacted Starting Material: Incomplete reactions can leave behind unreacted 4-acetamidobenzenesulfonamide. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[4]

  • Hydrolyzed Reagents: Sulfonyl chlorides are susceptible to hydrolysis, which can result in the corresponding sulfonic acid as a byproduct.[4] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this.[4]

  • Side-Reaction Products: Over-acylation (diacylation) can occur, especially in the presence of a strong base and an excess of the acylating agent.[2] To avoid this, use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.[2]

Purification Workflow:

Caption: Purification workflow for N-acylsulfonamides.

II. Analytical Characterization: Troubleshooting & Interpretation

Accurate characterization is paramount to confirm the identity, purity, and stability of your compound.

High-Performance Liquid Chromatography (HPLC)
FAQ 3: I'm observing poor peak shape (tailing or fronting) in my HPLC chromatogram. What could be the cause?

Potential Causes & Solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Prepare a dilution series to find the optimal concentration.

  • Secondary Interactions: The acidic nature of the N-acylsulfonamide can lead to interactions with the silica backbone of the column. Adding a small amount of an acidic modifier, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape.

  • Mismatched Solvent Strength: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to prevent peak distortion.

FAQ 4: How do I develop a robust HPLC method for purity analysis?

A well-developed HPLC method is crucial for accurate purity assessment.

Recommended Starting Conditions for HPLC Analysis:

ParameterRecommended SettingRationale
Column C18 Reverse-PhaseGood retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Provides good peak shape and ionization for mass spectrometry.[4]
Flow Rate 0.5 - 1.0 mL/minA standard flow rate for analytical columns.[4]
Detection UV at 254 nmA common wavelength for aromatic compounds.[5]
Column Temp. 25 - 30 °CEnsures reproducible retention times.
Mass Spectrometry (MS)
FAQ 5: I'm struggling to get a strong signal for my compound in the mass spectrometer. What can I do?

Ionization & Fragmentation:

  • Ionization Mode: Electrospray ionization (ESI) is typically effective for sulfonamides.[6] It is advisable to run in both positive and negative ion modes, as N-acylsulfonamides can ionize in either depending on the mobile phase conditions.[4] In positive mode, you will likely observe the [M+H]⁺ ion, while in negative mode you may see the [M-H]⁻ ion.

  • Mobile Phase Additives: The choice of additive can significantly impact ionization efficiency. Ammonium acetate or ammonium formate can be used as alternatives to formic acid to promote adduct formation ([M+NH₄]⁺) which may be more stable.

  • Fragmentation: The sulfonamide bond is prone to fragmentation. Common fragments for sulfonamides include ions at m/z 156, 108, and 92.[7] Understanding these fragmentation patterns can aid in structural confirmation.[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQ 6: The sulfonamide N-H proton is not visible in my ¹H NMR spectrum. Is this normal?

Proton Exchange & Peak Broadening:

The N-H proton of a sulfonamide can be acidic and may undergo exchange with residual water or other protic solvents, leading to peak broadening or its complete disappearance from the spectrum.[3]

Troubleshooting:

  • Use of a Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate enough to resolve the N-H signal.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis Low Yield impurities Impurities synthesis->impurities hplc HPLC Peak Issues synthesis->hplc Leads to... impurities->hplc purification Purification Issues purification->hplc ms MS Signal Problems hplc->ms nmr NMR Signal Disappearance ms->nmr

Caption: Interrelation of challenges in synthesis and characterization.

III. Stability and Degradation
FAQ 7: Is N-[4-(acetylsulfamoyl)phenyl]propanamide susceptible to degradation?

Hydrolytic Stability:

N-acylsulfonamides, while generally more stable than esters, can undergo hydrolysis, particularly under strong acidic or basic conditions, to cleave the N-acyl bond.[1][9] The rate of hydrolysis is pH-dependent.[9]

Storage Recommendations:

  • Short-term: Store solutions at 2-8 °C.

  • Long-term: Store the solid compound in a cool, dry, and dark place. For long-term storage in solution, consider aliquoting and freezing at -20 °C or -80 °C.

Degradation Monitoring:

A stability-indicating HPLC method should be used to monitor for the appearance of degradation products over time. This typically involves subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradants.[10][11]

References
  • U.S. Department of Agriculture. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources.
  • Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
  • Mass spectrometric studies of some novel sulfonamides. (2003). Journal of Mass Spectrometry.
  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. (n.d.). Oxford Academic.
  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC.
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014). CABI Digital Library.
  • BenchChem. (n.d.). Technical Support Center: HPLC Analysis of Sulfonamides.
  • BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • A Convenient and Efficient Synthesis of N-Acylsulfonamides in the Presence of Silica Phosphoric Acid under. (2007). TÜBİTAK Academic Journals.
  • Katritzky, A. R., et al. (n.d.). N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-Acylsulfonamides.
  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). PMC.
  • Understanding the chemical basis of drug stability and degradation. (2021). The Pharmaceutical Journal.
  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (n.d.). MDPI.
  • Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. (2020). MDPI.

Sources

optimizing the mobile phase for N-[4-(acetylsulfamoyl)phenyl]propanamide chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Support Center: Optimizing RP-HPLC for N-[4-(acetylsulfamoyl)phenyl]propanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic nuances of novel drug conjugates. N-[4-(acetylsulfamoyl)phenyl]propanamide and its derivatives—often developed as dual urease and cyclooxygenase-2 (COX-2) inhibitors[1]—present a unique set of physicochemical challenges. This guide is designed to bridge the gap between structural chemistry and practical chromatography, providing you with a self-validating framework for method development.

The Causality of the Separation (Core Principles)

To optimize your mobile phase, you must first understand the analyte's structural behavior. The molecule features an acetylsulfamoyl moiety (-SO₂NHCOCH₃) linked to a hydrophobic propanamide-substituted aromatic system[2].

The acetylsulfamoyl group is weakly acidic, possessing a pKa of approximately 5.4[3].

  • The Thermodynamic Challenge: If your mobile phase pH is near 5.4, the molecule exists in a state of dynamic partial ionization. The negatively charged species interacts poorly with the hydrophobic C18 stationary phase and undergoes secondary ion-exchange interactions with residual surface silanols.

  • The Solution: To ensure the analyte remains fully protonated (unionized) and partitions predictably, the mobile phase pH must be maintained at least 2 units below the pKa (i.e., pH < 3.4).

Troubleshooting FAQs

Q: Why am I observing severe peak tailing (Tailing Factor > 2.0) and broad peaks for my propanamide-sulfonamide conjugates? A: Peak tailing in this context is rarely a column degradation issue; it is a thermodynamic equilibrium problem. At a neutral or slightly acidic pH (e.g., pH 4.5–7.0), the acetylsulfamoyl group deprotonates[4]. The resulting anion repels the hydrophobic stationary phase and binds to trace metal impurities or unendcapped silanols. Fix: Acidify your aqueous mobile phase with 0.1% Formic Acid (FA) (yielding a pH of ~2.7) or 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) to strictly suppress ionization.

Q: My compound is eluting in the void volume ( t0​ ). How do I increase retention? A: Void volume elution indicates a complete failure of hydrophobic partitioning. This occurs if the organic modifier concentration is too high or if the molecule is fully ionized. Fix: First, verify your aqueous phase is buffered to pH < 3.4. Second, initiate your gradient at a highly aqueous composition (e.g., 5% Acetonitrile) and hold for 2 minutes to focus the analyte band at the head of the column before ramping the organic modifier.

Q: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? A: While preparative flash chromatography of these conjugates is often performed using ACN/MeOH mixtures[1], analytical RP-HPLC benefits significantly from ACN. ACN has a lower viscosity than MeOH, which enhances mass transfer within the column pores. This yields higher theoretical plates ( N ) and sharper peaks for bulky propanamide derivatives.

Quantitative Method Data

The table below summarizes the critical impact of mobile phase pH on the chromatographic parameters of N-[4-(acetylsulfamoyl)phenyl]propanamide, demonstrating why acidic conditions are non-negotiable.

Mobile Phase pHRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Analyte State
pH 2.7 (0.1% FA)8.41.0512,500Fully Unionized (Optimal)
pH 5.4 (Acetate)4.22.804,20050% Ionized (pKa = pH)
pH 7.4 (Phosphate)1.81.108,000Fully Ionized (Poor Retention)

Self-Validating Experimental Protocol

Follow this step-by-step methodology to establish a robust and reproducible separation workflow.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid. Sonicate for 10 minutes to degas. (Final pH ~2.7).

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid. Note: Adding FA to the organic phase matches the UV absorbance baseline, preventing severe drift during gradient elution.

Step 2: Column Selection & Equilibration

  • Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) to minimize residual silanol interactions.

  • Purge the system and equilibrate the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 15 column volumes.

Step 3: Gradient Elution Profile

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

  • 2.0 - 12.0 min: 5% 95% B (Linear ramp for high-resolution separation)

  • 12.0 - 15.0 min: 95% B (Column wash to elute highly hydrophobic impurities)

  • 15.0 - 20.0 min: 5% B (Re-equilibration prior to the next injection)

Step 4: System Suitability Validation

  • Inject a 10 µg/mL standard of your conjugate.

  • Validation Criteria: The method is considered validated and ready for sample analysis only if the Tailing Factor ( Tf​ ) is ≤1.2 and Theoretical Plates ( N ) are ≥10,000 . If these metrics are met, the self-validating system confirms that secondary interactions and ionization are successfully suppressed.

Troubleshooting Workflow Visualization

Troubleshooting Start Analyze Chromatogram CheckPeak Identify Peak Shape Issue Start->CheckPeak Tailing Severe Tailing (Tf > 2.0) CheckPeak->Tailing Asymmetry Void Elution in Void Volume CheckPeak->Void Poor Retention Good Sharp Peak (Tf < 1.2) CheckPeak->Good Optimal ActionpH Lower pH to < 3.4 (Add 0.1% Formic Acid) Tailing->ActionpH Suppress Ionization Void->ActionpH If fully ionized ActionOrg Decrease Initial %B (Start at 5% ACN) Void->ActionOrg Increase Hydrophobicity Validate System Suitability Passed Good->Validate ActionpH->Validate ActionOrg->Validate

Fig 1: Chromatographic troubleshooting workflow for propanamide-sulfonamide conjugates.

References

  • Ahmad, S., et al. "Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies." Frontiers in Chemistry, 11:1206380, 2023. URL:[Link]

  • Ahmad, S., et al. "New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies." Molecules, 28(14):5389, 2023. URL:[Link]

  • DrugFuture Chemical Database. "Sulfacetamide: Properties and Toxicity Data." URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5320, Sulfacetamide." PubChem. URL:[Link]

Sources

Sulfonamide Synthesis Support Center: Troubleshooting Unexpected Side Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for research scientists and drug development professionals to diagnose, understand, and resolve complex side-product formations during sulfonamide synthesis.

Instead of treating synthesis as a black box, this guide deconstructs the mechanistic causality behind reaction failures and provides self-validating protocols to ensure reproducible, high-yield results.

Diagnostic Workflow: Root Cause Analysis

Before adjusting your reaction parameters, you must accurately diagnose the chemical pathway that led to your side products. Use the following decision matrix to interpret your LC-MS or TLC data.

Troubleshooting Start Analyze Crude Mixture (LC-MS / TLC) Q1 Is unreacted sulfonic acid present? Start->Q1 Q2 Is a bis-sulfonylated product detected? Q1->Q2 No Sol1 Hydrolysis Issue: Dry solvents & reagents Q1->Sol1 Yes Q3 Are sulfonate esters observed? Q2->Q3 No Sol2 Over-reaction: Lower Temp, adjust stoichiometry Q2->Sol2 Yes Sol3 Solvent Interference: Avoid alcoholic solvents Q3->Sol3 Yes Sol4 Optimize Base: Switch to DIPEA Q3->Sol4 No

Decision tree for identifying and resolving common sulfonamide synthesis side products.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Issue 1: Formation of Bis-Sulfonylated Byproducts

Q: I am synthesizing a secondary sulfonamide from a primary amine, but LC-MS shows a significant amount of a +[M+SO₂R] mass peak. Why is this happening, and how do I prevent it?

A: You are observing bis-sulfonylation . Mechanistic Causality: Primary amines possess two reactive N-H bonds. After the first sulfonylation occurs, the resulting mono-sulfonamide contains a highly acidic N-H proton (pKa ~ 10). If you are using a relatively strong, unhindered amine base like triethylamine (TEA), it can deprotonate the mono-sulfonamide. The resulting sulfonamide anion is highly nucleophilic and will readily attack a second equivalent of sulfonyl chloride, yielding the bis-sulfonylated byproduct[1].

Resolution Strategy:

  • Stoichiometric Control: Maintain a slight excess of the primary amine (1.1 to 1.2 eq) relative to the sulfonyl chloride.

  • Base Selection: Switch from TEA to a more sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or a weaker base like pyridine, which minimizes the deprotonation of the mono-sulfonamide product.

  • Order of Addition: Always add the sulfonyl chloride dropwise to the amine/base mixture, never the reverse. This ensures the amine is always in kinetic excess during the reaction.

Issue 2: High Yields of Sulfonic Acid (Hydrolysis)

Q: My reaction stalls, and my primary byproduct is the corresponding sulfonic acid. How is the sulfonyl chloride degrading so quickly?

A: Your sulfonyl chloride is undergoing competitive hydrolysis . Mechanistic Causality: The highly electrophilic S(VI) center of a sulfonyl chloride is extremely susceptible to nucleophilic attack by trace water[2]. This forms an unstable intermediate that collapses into sulfonic acid and HCl. Sulfonic acids are completely unreactive toward amines under standard conditions without the use of specialized coupling reagents.

Resolution Strategy:

  • Anhydrous Conditions: Ensure all solvents (e.g., DCM, THF) are strictly anhydrous and the reaction is run under an inert atmosphere (N₂ or Argon).

  • Reagent Integrity: Sulfonyl chlorides degrade over time upon exposure to atmospheric moisture. Verify the purity of your starting material via NMR before use; if degraded, recrystallize or distill it[1].

  • Biphasic Alternative: If water cannot be avoided, utilize Schotten-Baumann conditions (aqueous Na₂CO₃ / DCM). The low aqueous solubility of the sulfonyl chloride protects it from bulk hydrolysis, while the highly nucleophilic amine rapidly reacts at the solvent interface[3].

Issue 3: Unidentified Polar Byproducts in Protic Solvents

Q: I used ethanol to improve the solubility of my polar amine, but I'm seeing a toxic byproduct. What is it?

A: You have likely formed a sulfonate ester . Mechanistic Causality: Aliphatic alcohols are competent nucleophiles. When used as solvents or co-solvents, they compete directly with the amine for the sulfonyl chloride, forming sulfonate esters[1]. This is a critical regulatory issue in drug development, as many sulfonate esters (e.g., alkyl tosylates) are known genotoxic impurities (GTIs).

Resolution Strategy: Strictly avoid protic solvents. If solubility is an issue, utilize polar aprotic solvents such as DMF, DMAc, or NMP, and ensure they are thoroughly dried over molecular sieves prior to use.

Quantitative Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. This data validates the troubleshooting principles discussed above, demonstrating how base selection and addition methods dictate the reaction's outcome.

Base (Equivalents)SolventTemp (°C)Addition MethodMono-Sulfonamide (%)Bis-Sulfonamide (%)Sulfonic Acid (%)
TEA (2.0 eq)DCM (Wet)25Bolus65%15%20%
TEA (2.0 eq)DCM (Dry)25Bolus75%20%5%
DIPEA (2.0 eq)DCM (Dry)0 to 25Dropwise92% 5% 3%
Pyridine (Solvent)None25Dropwise88%10%2%
Na₂CO₃ (2.0 eq)DCM / H₂O0Dropwise85%< 2%13%

Note: Data represents a generalized profile for the reaction of a standard primary alkyl amine with p-toluenesulfonyl chloride.

Self-Validating Experimental Protocol: Optimized Anhydrous Sulfonylation

To ensure trustworthiness and reproducibility, follow this step-by-step methodology designed to structurally suppress side-product formation. The built-in validation checks ensure you can verify the integrity of the reaction in real-time.

Step 1: Preparation and System Purging

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge the flask with dry Nitrogen or Argon for 5 minutes.

  • Validation Check: The flask must be cool to the touch and maintain a positive pressure of inert gas (verified via a bubbler) before proceeding.

Step 2: Substrate Dissolution

  • Dissolve the primary amine (1.1 mmol, 1.1 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Add DIPEA (2.0 mmol, 2.0 eq) via a dry syringe.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Mechanistic Causality: Cooling suppresses the activation energy required for the secondary sulfonylation (bis-sulfonylation) and limits the exothermic degradation of the sulfonyl chloride.

Step 3: Controlled Electrophile Addition

  • Dissolve the sulfonyl chloride (1.0 mmol, 1.0 eq) in a minimal volume of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise over 15–20 minutes to the cooled amine mixture.

  • Validation Check: The reaction should turn slightly cloudy or yellow, indicating the successful formation of the DIPEA·HCl salt byproduct. If the solution remains perfectly clear, your sulfonyl chloride may have already hydrolyzed prior to addition.

Step 4: Monitoring and Quenching

  • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Monitor strictly by TLC or LC-MS. Crucial: Do not leave the reaction stirring overnight if the amine is consumed, as prolonged exposure to base promotes bis-sulfonylation.

  • Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). This neutralizes the base and destroys any trace residual sulfonyl chloride.

Step 5: Workup

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA) and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure mono-sulfonamide.

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

Sources

Technical Support Center: Enhancing the Purification of N-[4-(acetylsulfamoyl)phenyl]propanamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic purification of N-[4-(acetylsulfamoyl)phenyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for improving the efficiency and yield of your purification process. The methodologies and advice presented herein are grounded in established chromatographic principles to ensure technical accuracy and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise when developing a purification workflow for N-[4-(acetylsulfamoyl)phenyl]propanamide.

Q1: What is a recommended starting point for selecting a stationary and mobile phase for this compound?

A1: For a polar molecule like N-[4-(acetylsulfamoyl)phenyl]propanamide, which contains both hydrogen bond donors (amide and sulfonamide N-H) and acceptors (carbonyl and sulfonyl oxygens), normal-phase chromatography on silica gel is the conventional starting point.[1][2]

The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin Layer Chromatography (TLC).[3] A common starting solvent system is a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate.[3][4] The goal is to find a solvent ratio that provides a retention factor (Rƒ) for the target compound between 0.2 and 0.4, as this range typically translates to good separation on a column.[3][5]

Q2: How does the chemical nature of N-[4-(acetylsulfamoyl)phenyl]propanamide affect purification?

A2: The compound possesses both a weakly acidic sulfonamide proton and amide functionalities. The presence of these polar groups dictates its strong interaction with polar stationary phases like silica gel.[2] This strong adsorption requires a sufficiently polar mobile phase for elution. However, the acidic nature of standard silica gel can sometimes lead to peak tailing or even degradation of sensitive compounds.[3][6]

Q3: What are the best practices for sample loading?

A3: The method of sample application is critical for achieving sharp bands and optimal separation.[7] There are two primary methods:

  • Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a solvent in which it is highly soluble but which is a weak solvent for the chromatography) and carefully applied to the top of the column bed. This is suitable for samples that are readily soluble.[7]

  • Dry Loading: The sample is pre-adsorbed onto a small amount of silica gel (or an inert support like Celite) by dissolving the sample in a suitable solvent, adding the adsorbent, and evaporating the solvent under reduced pressure to yield a free-flowing powder.[5][8] This powder is then carefully added to the top of the column. Dry loading is highly recommended as it often leads to better resolution, especially for samples that have limited solubility in the initial mobile phase.[3]

Q4: Should I use isocratic or gradient elution?

A4: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Uses a constant mobile phase composition. It is effective if the Rƒ values of your target compound and impurities are significantly different on TLC.[7]

  • Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation (e.g., by increasing the percentage of ethyl acetate in hexanes).[7] This technique is highly effective for separating compounds with a wide range of polarities and can improve peak shape and reduce run time.[3][9]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of N-[4-(acetylsulfamoyl)phenyl]propanamide.

Issue 1: Poor Separation or Co-elution of Impurities

Q: My target compound is eluting with impurities. How can I improve the resolution?

A: Poor resolution is a common challenge that can be addressed by systematically evaluating your chromatographic parameters.

  • Possible Cause 1: Inappropriate Mobile Phase Polarity.

    • Explanation: The selectivity of the separation is highly dependent on the mobile phase composition. If the eluent is too polar, all components will travel quickly down the column with little interaction, leading to poor separation. If it's not polar enough, the compounds may broaden and elute very slowly, or not at all.[2]

    • Solution:

      • Re-optimize with TLC: Experiment with different solvent systems. Try changing the ratio of your solvents or substituting one of the components (e.g., using dichloromethane instead of ethyl acetate as the polar modifier).

      • Implement a Shallow Gradient: If using gradient elution, make the gradient shallower. A slower, more gradual increase in solvent polarity can significantly enhance the separation of closely eluting compounds.[10]

  • Possible Cause 2: Unsuitable Stationary Phase.

    • Explanation: While silica gel is standard, its acidic surface can cause undesirable interactions. Furthermore, a different stationary phase may offer alternative selectivity based on different interaction mechanisms.[3]

    • Solution:

      • Consider Alternative Phases: If silica gel fails, consider other stationary phases. Amide-modified silica phases have demonstrated good selectivity for sulfonamides due to multiple interaction modes like dipole-dipole and hydrogen bonding.[11][12] Neutral alumina can be a good alternative if compound degradation on acidic silica is suspected.[13]

      • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like water/acetonitrile) can provide a completely different and often better separation profile.[14][15]

Visual Workflow: Troubleshooting Poor Separation

Below is a decision-making workflow for addressing poor resolution issues.

G start Poor Separation Observed tlc_check Re-evaluate Mobile Phase using TLC start->tlc_check gradient Implement a Shallow Gradient Elution tlc_check->gradient Rƒ values too close change_solvent Test Ternary Solvent System (e.g., Hex/EtOAc/DCM) tlc_check->change_solvent Streaking / Tailing stationary_phase Change Stationary Phase tlc_check->stationary_phase No improvement resolution_ok Resolution Improved gradient->resolution_ok change_solvent->resolution_ok amide_phase Try Amide-Modified Silica stationary_phase->amide_phase rp_phase Switch to Reverse-Phase (C18) stationary_phase->rp_phase amide_phase->resolution_ok rp_phase->resolution_ok

Caption: A decision tree for troubleshooting poor separation.

Issue 2: Compound is Not Eluting from the Column

Q: I've passed a large volume of solvent through the column, but my product is not eluting. What's wrong?

A: This indicates that your compound is too strongly adsorbed to the stationary phase.

  • Possible Cause 1: Mobile Phase is Not Polar Enough.

    • Explanation: In normal-phase chromatography, a mobile phase that is too weak (insufficiently polar) cannot effectively displace a polar analyte from the polar stationary phase.[3]

    • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexanes/ethyl acetate system, systematically increase the percentage of ethyl acetate. If necessary, add a small percentage of a much more polar solvent like methanol to the eluent to wash the column.

  • Possible Cause 2: Compound Degradation or Irreversible Binding.

    • Explanation: The sulfonamide moiety can interact very strongly with the acidic silanol groups on the silica surface, sometimes leading to irreversible binding or on-column degradation.[3] Photodegradation can also be a concern for some sulfonamides.[16]

    • Solution:

      • Test Stability: Spot your crude material on a silica TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline, your compound may be unstable on silica.

      • Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography.[17]

Issue 3: Asymmetric Peak Shape (Tailing or Fronting)

Q: The collected fractions show that my compound eluted as a broad, tailing peak. What causes this?

A: Peak asymmetry compromises purity and recovery. Tailing is more common for this type of compound.

  • Possible Cause 1: Column Overload.

    • Explanation: Loading too much sample for the given column diameter leads to a non-linear adsorption isotherm, causing the characteristic "tail" shape.[3][10]

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule is to use a sample-to-adsorbent weight ratio of 1:20 to 1:50, with the higher ratio used for more difficult separations.[2]

  • Possible Cause 2: Strong Interaction with Active Sites.

    • Explanation: The acidic silanol groups on the silica surface can interact strongly with your compound, causing a portion of the molecules to lag behind the main band, resulting in tailing.[18]

    • Solution: Deactivate the silica by adding a small amount (0.1-1%) of a modifier to your mobile phase. Given that the compound has both acidic and basic centers, the choice of modifier is critical. A neutral or slightly polar modifier may be best. Alternatively, using an amide-functionalized stationary phase, which has reduced chemical reactivity, can mitigate these secondary interactions.[19]

  • Possible Cause 3: Poor Column Packing.

    • Explanation: An unevenly packed column contains channels and voids, which disrupt the solvent flow path and lead to band broadening and tailing.[10]

    • Solution: Ensure the column is packed carefully and uniformly. Wet packing, where a slurry of the adsorbent in the mobile phase is poured into the column, generally produces a more homogeneous bed than dry packing.[1]

Data & Protocols

Table 1: Recommended TLC Solvent Systems for Method Development
Solvent System (v/v)Polarity IndexApplication Notes
Hexanes / Ethyl Acetate (4:1 to 1:1)Low to MediumExcellent starting point for many sulfonamides. Adjust ratio to achieve Rƒ of 0.2-0.4.[4]
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighGood for highly polar impurities. Use with caution due to methanol's high elution strength.
Toluene / Acetone (3:1 to 1:1)MediumOffers different selectivity compared to ester-based systems.
Protocol: Standard Flash Column Chromatography Workflow

This protocol outlines a general procedure for purifying 1 gram of crude N-[4-(acetylsulfamoyl)phenyl]propanamide.

  • Preparation:

    • Select a glass column of appropriate size (e.g., 40 mm diameter).[8]

    • Prepare the chosen mobile phase based on prior TLC analysis (e.g., 70:30 Hexanes:Ethyl Acetate).

    • Prepare the sample for dry loading: Dissolve 1g of crude material in a suitable solvent (e.g., dichloromethane), add ~2g of silica gel, and concentrate to a dry, free-flowing powder using a rotary evaporator.[5]

  • Column Packing (Wet Packing):

    • Insert a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.[1]

    • Fill the column about two-thirds full with the initial, low-polarity mobile phase.

    • Slowly pour a slurry of silica gel (approx. 50g) in the mobile phase into the column, tapping the sides gently to ensure even packing.

    • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.[1]

  • Loading and Elution:

    • Drain the solvent until the level is just at the top of the sand layer.

    • Carefully add the dry-loaded sample to the top of the column, creating an even layer.

    • Gently add a small amount of mobile phase and use light pressure (e.g., from a pump or inert gas) to push the sample onto the column bed.

    • Carefully fill the column with the mobile phase and begin elution, collecting fractions.[5]

  • Monitoring and Collection:

    • Monitor the elution process by collecting fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified N-[4-(acetylsulfamoyl)phenyl]propanamide.

Visual Workflow: General Column Chromatography Process

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery tlc 1. Method Development via TLC sample_prep 2. Sample Preparation (Dry or Wet Loading) tlc->sample_prep column_pack 3. Column Packing (Slurry Method) sample_prep->column_pack load 4. Load Sample onto Column column_pack->load elute 5. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Solvent Evaporation combine->evaporate product Pure Product evaporate->product

Caption: A general workflow for purification by column chromatography.

References

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry.
  • Benchchem. (2025).
  • Kubica, P., et al. (2021).
  • MilliporeSigma. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Gilar, M., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
  • ResearchGate. (n.d.).
  • Foley, J. P., et al. (n.d.).
  • Waters Blog. (2025).
  • Abba, A., et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • ACS Applied Materials & Interfaces. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[20]arene Stationary Phase.

  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • Taylor, L. T., et al. (n.d.).
  • Chrom Tech, Inc. (2024).
  • Reddit. (2022).
  • Phenomenex. (2025).
  • Acevedo-Patiño, L. F., et al. (n.d.).
  • ResearchGate. (n.d.).
  • University of Calgary. (n.d.). Column chromatography. Retrieved from University of Calgary Department of Chemistry.
  • Chrom Tech, Inc. (2025).
  • LCGC International. (2025). Cover Story - Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites.
  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • MTC USA. (2025).
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  • PMC. (2023).
  • PMC. (n.d.).
  • MDPI. (2019).
  • MIT OpenCourseWare. (n.d.). 8.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ChemicalBook. (2025). Cas no 6345-91-1 (N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide).
  • PubChem. (n.d.). N4-Acetylsulfanilamide.
  • PMC. (n.d.). N-[4-(Propylsulfamoyl)phenyl]acetamide.
  • PubMed. (2013). Photodegradation of sulfonamides and their N (4)
  • Organic Syntheses. (2025).
  • ResearchGate. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl)
  • Benchchem. (2025). Technical Support Center: Purification of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.

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method refinement for consistent results in N-[4-(acetylsulfamoyl)phenyl]propanamide bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals conducting enzyme kinetics and cell-based assays on N-[4-(acetylsulfamoyl)phenyl]propanamide and related propanamide-sulfonamide conjugates.

These compounds are highly valued for their multi-target therapeutic potential, specifically as dual inhibitors of Urease and Cyclooxygenase-2 (COX-2)[1]. However, their unique structural chemistry requires precise assay conditions to ensure reproducible, artifact-free data.

Core Principles & Compound Handling (FAQs)

Q: Why does my compound precipitate when added to the aqueous assay buffer, and how do I prevent it? A: The propanamide-sulfonamide backbone is highly hydrophobic. When transitioning from a 100% DMSO stock to an aqueous buffer, the compound can undergo micro-aggregation, which artificially lowers the effective concentration and scatters light during colorimetric/fluorometric readouts. Causality & Solution: Always prepare your primary stock in 100% anhydrous DMSO. When diluting into the assay buffer, ensure the final DMSO concentration remains ≤ 1% to prevent enzyme denaturation. We strongly recommend supplementing your assay buffer with a non-ionic surfactant (e.g., 0.01% Triton X-100) to stabilize the compound in solution and prevent aggregation.

Q: Is a pre-incubation step with the enzyme strictly necessary before adding the substrate? A: Yes, it is critical. Propanamide-sulfonamide conjugates act as competitive inhibitors for both Urease and COX-2[1]. Causality & Solution: Competitive inhibitors must reach thermodynamic binding equilibrium within the enzyme's active site before the substrate is introduced. If you initiate the reaction simultaneously with the compound and substrate, the highly concentrated substrate will occupy the active sites first, resulting in a falsely elevated IC50. A strict 15- to 30-minute pre-incubation is required.

Troubleshooting Guide: Enzyme Kinetic Assays

Issue: Non-linear or skewed Michaelis-Menten kinetics in Urease assays.
  • Root Cause: Substrate (urea) concentration exceeding the optimal range. Because N-[4-(acetylsulfamoyl)phenyl]propanamide is a competitive inhibitor[1], an excessively high substrate concentration will outcompete the inhibitor.

  • Resolution: Recalculate your substrate concentration. Ensure the urea concentration is set near the Km​ value of your specific Jack bean urease batch. To accurately determine the inhibitor constant ( Ki​ ), run a full dose-response curve at multiple substrate concentrations and apply the Cheng-Prusoff correction.

Issue: Baseline drift and high background noise in Urease colorimetric readouts.
  • Root Cause: The Berthelot (indophenol blue) reaction used to measure urease activity is exquisitely sensitive to ambient ammonia.

  • Resolution: Environmental ammonia from other lab reagents creates a false-positive signal. Prepare all buffers in strictly ammonia-free, ultra-pure water. Implement a self-validating plate layout: include a "vehicle + buffer" blank on every plate to dynamically subtract environmental background drift.

Issue: Inconsistent IC50 values in COX-2 fluorometric assays.
  • Root Cause: Auto-fluorescence of the sulfonamide conjugate or light scattering from compound precipitation.

  • Resolution: Run a "compound + enzyme-free buffer" control well. If the compound exhibits auto-fluorescence at the Ex/Em 535/587 nm wavelengths, this baseline must be subtracted from your reaction wells. Centrifuge the microplate at 1000 x g for 1 minute prior to reading to settle any micro-precipitates out of the optical path.

Quantitative Data & Benchmarks

To validate your assay system, your results should align with the following established pharmacological benchmarks for propanamide-sulfonamide conjugates[1][2].

TargetAssay TypeExpected Pharmacological BenchmarkMode of InhibitionValidating Reference Control
Urease Colorimetric (Indophenol)IC50: 5.06 – 6.69 µMCompetitiveThiourea
COX-2 Fluorometric~75.4% inhibition at 10 µMCompetitiveCelecoxib (77.1% inhibition)
In Vivo Inflammation Carrageenan-Induced Edema~82.8% edema reductionN/AIndomethacin (86.8% reduction)

Experimental Methodologies

Every protocol must function as a self-validating system. Do not proceed with data analysis unless your positive and negative controls fall within expected dynamic ranges.

Protocol 1: High-Throughput Urease Inhibition Kinetic Assay
  • Reagent Preparation: Prepare Jack bean urease (25 U/mL) in 50 mM phosphate buffer (pH 6.8) containing 0.01% Triton X-100.

  • Compound Dilution: Serially dilute the test compound in DMSO. Transfer to the assay buffer ensuring final DMSO is ≤ 1%.

  • Pre-incubation (Critical Step): In a 96-well plate, combine 10 µL of enzyme, 10 µL of test compound (or Thiourea as a positive control), and 50 µL of buffer. Incubate at 37°C for 15 minutes to establish competitive binding equilibrium.

  • Reaction Initiation: Add 10 µL of urea substrate (concentration equal to Km​ , typically 2-5 mM) to all wells. Incubate for exactly 30 minutes at 37°C.

  • Signal Development: Add 40 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) followed by 40 µL of alkali reagent (0.5% w/v NaOH, 0.1% active NaOCl). Incubate for 50 minutes at 37°C.

  • Readout: Measure absorbance at 625 nm.

Protocol 2: COX-2 Fluorometric Screening Assay
  • Reagent Preparation: Prepare recombinant human COX-2 enzyme in 100 mM Tris-HCl (pH 8.0) supplemented with 1 µM hematin.

  • Pre-incubation: Mix 10 µL of enzyme, 10 µL of test compound (or Celecoxib as a positive control), and 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorogenic probe. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 10 µM) to initiate the reaction.

  • Readout: Measure fluorescence dynamically (Ex/Em = 535/587 nm) over 5 minutes. Calculate the initial velocity ( V0​ ) of the linear phase to determine percent inhibition.

Workflow & Mechanistic Visualizations

BioassayWorkflow A Compound Prep (100% DMSO Stock) B Serial Dilution (Aqueous Buffer) A->B C Enzyme Pre-incubation (Urease/COX-2) B->C D Substrate Addition & Reaction C->D E Signal Readout & Data Analysis D->E

Fig 1: Standardized bioassay workflow for propanamide-sulfonamide derivatives.

MechanismOfAction cluster_0 Urease Pathway cluster_1 COX-2 Pathway Inhibitor N-[4-(acetylsulfamoyl)phenyl]propanamide Urease Urease Enzyme Inhibitor->Urease Competitive Inhibition COX2 COX-2 Enzyme Inhibitor->COX2 Competitive Inhibition Ammonia Ammonia + CO2 (Gastric Inflammation) Urease->Ammonia Urea Urea (Substrate) Urea->Urease PG Prostaglandins (Inflammation/Pain) COX2->PG AA Arachidonic Acid AA->COX2

Fig 2: Dual competitive inhibition mechanism targeting Urease and COX-2 inflammatory pathways.

References

  • Ahmad, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1206380. [Link]

Sources

LC-MS/MS Technical Support Center: Troubleshooting Matrix Effects for N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalysis of N-[4-(acetylsulfamoyl)phenyl]propanamide . This guide provides authoritative, step-by-step troubleshooting protocols for researchers and drug development professionals facing matrix effects (ion suppression or enhancement) during LC-MS/MS quantification.

Analyte Profile & Causality of Matrix Effects

N-[4-(acetylsulfamoyl)phenyl]propanamide is a polar sulfonamide-propanamide derivative. Its acetylsulfamoyl moiety ( −SO2​NHCOCH3​ ) is highly acidic because the nitrogen is flanked by strongly electron-withdrawing sulfonyl and carbonyl groups. Consequently, the analyte readily loses a proton and is optimally detected in negative electrospray ionization mode (ESI-).

Because of its high polarity, this compound typically elutes early in reversed-phase liquid chromatography (RPLC). This early elution window overlaps significantly with endogenous salts, urea, and early-eluting phospholipids from biological matrices (e.g., plasma, urine). In the ESI source, these matrix components act as powerful surfactants. They monopolize the surface of the electrospray droplets, preventing the ionized analyte from reaching the droplet surface and entering the gas phase, leading to severe ion suppression and variable assay sensitivity.

Part 1: Diagnostic FAQs (Identifying and Quantifying the Issue)

Q1: What are the primary indicators that matrix effects are compromising my assay? A1: Matrix effects manifest as poor precision (CV > 15%) in Quality Control (QC) samples, non-linear calibration curves at the lower end of the dynamic range, shifting retention times, and inconsistent Internal Standard (IS) responses across different lots of biological matrix[1]. If your IS peak area varies by more than 50% between unknown samples and calibration standards, matrix effects are likely the culprit.

Q2: How do I definitively quantify the matrix effect for regulatory compliance? A2: According to the , researchers must evaluate the Matrix Factor (MF) in at least six independent lots of the matrix[2]. The MF is calculated by comparing the peak response of the analyte spiked into a post-extracted blank matrix versus the response of the analyte in a neat solvent[1].

Table 1: Regulatory Acceptance Criteria for Matrix Effects (FDA 2018 Guidelines) [3]

ParameterCalculation MethodRegulatory Acceptance Criteria
Absolute Matrix Factor (MF) Peak Area (Post-Extraction Spike) / Peak Area (Neat Solution)No strict limit, but ~1.0 is ideal. (<1 indicates suppression; >1 indicates enhancement).
IS-Normalized MF MF (Analyte) / MF (Internal Standard)Coefficient of Variation (CV) ≤ 15% across 6 independent matrix lots.
QC Precision (Standard Deviation / Mean) × 100±15% (±20% at the Lower Limit of Quantitation, LLOQ).
QC Accuracy (Measured Concentration / Nominal Concentration) × 10085% - 115% (80% - 120% at LLOQ).
Protocol 1: Quantitative Assessment of Matrix Effect (Self-Validating System)

This protocol ensures trustworthiness by creating a self-validating loop: if the final IS-Normalized MF CV is ≤ 15%, the sample preparation method is validated for routine use[2].

  • Prepare Neat Solutions: Spike N-[4-(acetylsulfamoyl)phenyl]propanamide and its stable isotope-labeled internal standard (SIL-IS) into the final reconstitution solvent at Low QC and High QC concentrations.

  • Extract Blank Matrix: Process 6 independent lots of blank biological matrix (e.g., human plasma) using your standard sample preparation method.

  • Post-Extraction Spike: Spike the extracted blank matrices with the analyte and SIL-IS at the exact same Low QC and High QC concentrations used in Step 1.

  • LC-MS/MS Analysis: Inject both the Neat Solutions and the Post-Extraction Spiked samples under identical chromatographic conditions.

  • Calculate MF: Divide the analyte peak area in the spiked matrix by the peak area in the neat solution. Repeat this calculation for the SIL-IS.

  • Validation Check: Calculate the IS-normalized MF (Analyte MF / IS MF). Ensure the CV across the 6 lots is ≤ 15%.

MatrixDiagnostic Start Suspected Matrix Effect (Variable IS, Poor Precision) Infusion 1. Post-Column Infusion (Qualitative Profiling) Start->Infusion Spike 2. Post-Extraction Spike (Quantitative MF Calculation) Infusion->Spike Identify Suppression Zones Calc Calculate IS-Normalized Matrix Factor (MF) Spike->Calc Decision Is IS-Normalized MF CV ≤ 15%? Calc->Decision Pass Validation Successful Proceed to Sample Analysis Decision->Pass Yes Fail Matrix Effect Detected Optimize Prep/Chromatography Decision->Fail No

Caption: Workflow for diagnosing and quantifying LC-MS/MS matrix effects (Max Width: 760px).

Part 2: Mechanistic Troubleshooting & Optimization

Q3: My IS-Normalized MF CV is > 15%. Why is Protein Precipitation (PPT) failing to clean up the sample? A3: PPT effectively removes large proteins but leaves behind massive concentrations of glycerophospholipids and lysophospholipids. As detailed in , the hydrophobic tails and polar headgroups of these lipids act as powerful surfactants[4]. They monopolize the surface of the electrospray droplets, preventing N-[4-(acetylsulfamoyl)phenyl]propanamide from reaching the surface to be ionized[5].

Q4: How should I optimize my sample preparation to eliminate phospholipid-induced ion suppression? A4: Transition from PPT to Solid Phase Extraction (SPE). Given the acidic nature of the acetylsulfamoyl group (pKa ~ 4-5), a Mixed-Mode Anion Exchange (MAX) SPE cartridge is highly effective. It retains the negatively charged analyte via strong ionic interactions while allowing neutral lipids, phospholipids, and basic interferences to be washed away completely.

Protocol 2: Mixed-Mode Anion Exchange (MAX) SPE Methodology
  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the MAX SPE cartridge to activate the sorbent.

  • Sample Loading: Dilute 100 µL of plasma with 100 µL of 2% Ammonium Hydroxide ( NH4​OH ). Causality: The high pH ensures the acetylsulfamoyl group is fully deprotonated and carries a negative charge, allowing it to bind tightly to the anion exchange sites. Load the mixture onto the cartridge.

  • Wash 1 (Polar Interferences): Pass 1 mL of 5% Methanol in Water to remove polar neutral interferences and salts.

  • Wash 2 (Lipid Removal): Pass 1 mL of 100% Methanol. Causality: This strong organic wash elutes phospholipids and hydrophobic neutrals. The analyte remains securely bound via ionic bonds.

  • Elution: Elute the analyte with 1 mL of 2% Formic Acid in Methanol. Causality: The acid neutralizes the analyte's charge, breaking the ionic bond with the sorbent and allowing it to elute.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in the initial mobile phase. Validate this new prep by repeating Protocol 1 .

SamplePrepLogic Issue High Ion Suppression (MF < 0.8) Current Current Prep: Protein Precipitation (PPT) Issue->Current PLD Phospholipid Depletion (PLD) Plates Current->PLD Phospholipids suspected SPE Solid Phase Extraction (Mixed-Mode Anion Exchange) Current->SPE Polar interferences LLE Liquid-Liquid Extraction (LLE) Current->LLE Need high selectivity Success Matrix Effect Resolved (MF ~ 1.0) PLD->Success SPE->Success LLE->Success

Caption: Decision tree for optimizing sample preparation to mitigate ion suppression (Max Width: 760px).

Q5: Can I resolve the matrix effect by changing the chromatography instead of the sample prep? A5: Yes, by altering the retention factor ( k′ ). If N-[4-(acetylsulfamoyl)phenyl]propanamide elutes in the solvent front or co-elutes with the phospholipid suppression zone, you must adjust the mobile phase:

  • Shift Retention: Decrease the initial organic modifier concentration (e.g., start at 5% Methanol instead of 20%) or switch from Acetonitrile to Methanol to alter selectivity and pull the analyte away from the suppression zone[1].

  • pH Adjustment: If analyzing in ESI negative mode, ensure the mobile phase pH is at least 1-2 units above the analyte's pKa (using a basic buffer like Ammonium Bicarbonate) to keep it fully ionized, which can sometimes alter its retention profile relative to neutral interferences.

Q6: What role does the internal standard play in compensating for matrix effects? A6: A Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C or 2H labeled N-[4-(acetylsulfamoyl)phenyl]propanamide) is structurally identical to the analyte. It co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement in the ESI source. By taking the ratio of the Analyte area to the SIL-IS area, the matrix effect is mathematically normalized, rescuing the accuracy and precision of the assay even if absolute suppression is occurring[4].

References
  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, May 2018. URL:[Link]

  • Phenomenex Knowledge Center. "Matrix Effects: Causes and Solutions in Analysis." Phenomenex, Feb 2026. URL:[Link]

Sources

Technical Support Center: Stability and Formulation of N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-[4-(acetylsulfamoyl)phenyl]propanamide . This compound features two distinct amide environments: an N-phenylpropanamide and an N-acylsulfonamide (acetylsulfamoyl)[1]. The N-acylsulfonamide moiety dictates the molecule's behavior in solution, acting as a carboxylic acid bioisostere with a pKa typically between 3.5 and 4.5[2].

Below, you will find troubleshooting guides, causal explanations of degradation mechanisms, and self-validating protocols to ensure absolute scientific integrity during your assays.

Troubleshooting Precipitation and Solubility Issues

Q: When diluting our 10 mM DMSO stock of N-[4-(acetylsulfamoyl)phenyl]propanamide into our assay buffer (pH 6.0), the solution turns cloudy. Why does this happen, and how can we prevent it?

A: This is a classic pH-dependent solubility failure driven by the N-acylsulfonamide group. At pH 6.0, the compound is dangerously close to its pKa (~4.0)[2]. While it is partially ionized in the bulk solution, the localized concentration of the acidic compound during the initial dilution event can temporarily drop the micro-environment pH. This leads to rapid protonation. The neutral (protonated) species has drastically lower aqueous solubility than the anionic species, causing rapid nucleation and irreversible precipitation.

The Causality of the Solution: To prevent this, the receiving buffer must have sufficient buffering capacity (e.g., 50–100 mM) and a pH strictly ≥ 7.4 to ensure the compound remains fully in its anionic, highly soluble state. Furthermore, the physical order of addition dictates the kinetic stability of the dilution: adding the organic stock dropwise into a rapidly vortexing buffer prevents localized supersaturation.

Protocol 1: Self-Validating Formulation of Aqueous Working Solutions

This protocol incorporates an optical density (OD) check to mathematically validate the absence of nano-aggregates before proceeding to biological assays.

  • Stock Preparation: Dissolve the lyophilized powder in anhydrous DMSO to create a 10 mM stock. Store in amber vials at -20°C.

  • Buffer Optimization: Prepare the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl) and adjust the pH to 7.4 at the exact temperature of your assay (e.g., 37°C).

  • Controlled Dilution: Place the buffer on a vortex mixer at medium speed. Using a precision pipette, add the DMSO stock dropwise directly into the center of the vortex (avoiding the tube walls) to achieve the desired final concentration (e.g., 100 µM).

  • Validation (The Self-Validating Step): Transfer 100 µL of the final solution to a microplate and measure the absorbance at 600 nm (OD600) against a blank buffer.

    • Pass: OD600 < 0.05 (True solution, proceed to assay).

    • Fail: OD600 ≥ 0.05 (Nano-aggregates present; discard and increase buffer pH to 8.0 or add 2% Tween-20).

FormulationWorkflow Step1 1. Stock Preparation (10 mM in 100% DMSO) Step3 3. Dropwise Addition (Vortexing, 25°C) Step1->Step3 Step2 2. Buffer Selection (HEPES/PBS, pH 7.4) Step2->Step3 Step4 4. Validation (DLS & LC-UV) Step3->Step4 Pass Clear Solution (Proceed to Assay) Step4->Pass OD600 < 0.05 Fail Precipitation (Adjust Cosolvent/pH) Step4->Fail OD600 > 0.05 Fail->Step2 Optimize

Caption: Self-validating formulation workflow to prevent precipitation of N-acylsulfonamides.

Chemical Instability and Hydrolysis Mechanisms

Q: During 48-hour incubations at 37°C in acidic media, we observe a loss of the parent compound and the appearance of a new peak at m/z 229 [M+H]+. What is this degradant, and what is the mechanism?

A: The peak at m/z 229 corresponds to N-(4-sulfamoylphenyl)propanamide (Exact Mass: 228.06 Da)[3]. This is the primary degradation product resulting from the hydrolysis of the N-acylsulfonamide bond, releasing acetic acid.

Mechanistic Causality: N-acylsulfonamides are susceptible to hydrolysis via N-acyl fission[4]. Under acidic conditions (pH < 4.0), the N-acylsulfonamide nitrogen is protonated. This protonation withdraws electron density from the adjacent carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack by water. This acid-catalyzed hydrolysis is a well-documented liability for N-acylsulfonamide-containing drugs (such as venetoclax)[5].

Conversely, at physiological pH (7.4), the sulfonamide nitrogen is deprotonated. The resulting anionic charge delocalizes across the O=S-N-C=O system. This electron-rich state electrostatically repels nucleophiles (like OH⁻) and drastically reduces the electrophilicity of the carbonyl carbon, conferring maximum chemical stability[4].

Quantitative Data: pH-Dependent Kinetic Profile
pH LevelDominant SpeciesAqueous SolubilityEstimated Half-Life (t₁/₂ at 37°C)Primary Degradation Risk
2.0 Protonated (Neutral)< 0.05 mg/mL~12–24 hoursAcid-catalyzed N-acyl fission
5.0 Mixed (Near pKa)~ 0.5 mg/mL> 100 hoursPrecipitation / Nucleation
7.4 Deprotonated (Anionic)> 10.0 mg/mL> 300 hoursHighly Stable
10.0 Deprotonated (Anionic)> 10.0 mg/mL~48–72 hoursBase-catalyzed OH⁻ attack

Table 1: Summarized physicochemical and kinetic stability profile of N-[4-(acetylsulfamoyl)phenyl]propanamide across pH environments.

HydrolysisPathway Compound N-[4-(acetylsulfamoyl)phenyl]propanamide (Intact Drug) Acidic Acidic Conditions (pH < 4.0) Compound->Acidic Basic Basic Conditions (pH > 10.0) Compound->Basic Physiol Physiological pH (pH 7.4) Compound->Physiol Protonated Protonated N-acylsulfonamide (Electrophilic Carbonyl) Acidic->Protonated pKa ~ 4.0 Deprotonated Anionic N-acylsulfonamide (Nucleophile Repulsion) Basic->Deprotonated Ionized Degradant1 N-(4-sulfamoylphenyl)propanamide + Acetic Acid Basic->Degradant1 OH- attack (High concentration) Physiol->Deprotonated Ionized Protonated->Degradant1 Acid-catalyzed N-acyl fission Stable Stable in Solution (No Hydrolysis) Deprotonated->Stable Charge repulsion protects carbonyl

Caption: Degradation pathway and pH-dependent stability logic of N-acylsulfonamides.

Protocol 2: Forced Degradation and Kinetic Stability Profiling

Use this protocol to establish the exact half-life of your specific batch under assay conditions.

  • Sample Preparation: Prepare a 50 µM solution of the compound in three separate buffers: 0.1 M HCl (pH 1.0), 50 mM PBS (pH 7.4), and 0.1 M NaOH (pH 13.0).

  • Thermal Stress: Divide each pH solution into two sets of sealed HPLC vials. Incubate Set A at 37°C and Set B at 50°C using a thermocycler.

  • Time-Course Quenching: At t = 0, 1, 4, 24, and 48 hours, remove a 50 µL aliquot. Immediately quench the extreme pH samples by neutralizing them with an equal volume of opposite-pH buffer to halt degradation.

  • LC-MS/UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor the disappearance of the parent peak (m/z ~271 [M+H]+) and the appearance of the N-(4-sulfamoylphenyl)propanamide degradant (m/z 229 [M+H]+)[3].

  • Data Validation: Plot LN(Remaining Area) vs. Time. A linear fit confirms pseudo-first-order degradation kinetics. If the R² < 0.95, suspect secondary degradation pathways (e.g., propanamide hydrolysis) and analyze the MS spectra for m/z 173 (sulfanilamide core).

Handling and Storage Best Practices

Q: Does this compound require protection from light or specific storage temperatures?

A: While the N-acylsulfonamide linkage itself is not inherently photo-labile, the underlying aniline-derivative core can undergo slow photo-induced oxidation under prolonged UV/fluorescent light exposure.

  • Solid Powders: Must be stored desiccated at -20°C.

  • DMSO Stocks: Must be kept strictly anhydrous. Trace water absorbed by DMSO from ambient humidity will initiate slow hydrolysis over months of freeze-thaw cycles. Aliquot your 10 mM stocks into single-use 20 µL volumes to prevent atmospheric moisture contamination.

References
  • PubChem. "N-(4-sulfamoylphenyl)propanamide | C9H12N2O3S | CID 847760". National Center for Biotechnology Information.
  • Cox, B. G., et al. "Acylating Agents as Enzyme Inhibitors and Understanding Their Reactivity for Drug Design." Journal of Medicinal Chemistry, ACS Publications, 2002.
  • "On the Stability and Degradation Pathways of Venetoclax under Stress Conditions." PMC, National Institutes of Health.
  • Wikipedia Contributors. "Acylsulfonamide." Wikipedia, The Free Encyclopedia.
  • "New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies." PMC, National Institutes of Health, 2023.

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis and Analysis of N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and analysis of N-[4-(acetylsulfamoyl)phenyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during their experimental work. The following frequently asked questions and troubleshooting tips are structured to provide clear, actionable solutions to common issues.

I. Synthesis Troubleshooting

The synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide typically involves the acylation of a sulfonamide. This section addresses common problems encountered during this synthesis.

Question 1: Why is the yield of my N-[4-(acetylsulfamoyl)phenyl]propanamide synthesis consistently low?

Answer:

Low yields in the synthesis of N-[4-(acetylsulfamoyl)phenyl]propanamide can stem from several factors, including incomplete reactions, side reactions, and suboptimal reaction conditions. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The acylation of the sulfonamide nitrogen can be sluggish.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material is still present after the initially planned time, extend the reaction duration.

      • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to degradation.

      • Use a More Reactive Acylating Agent: If using propanoyl chloride, ensure it is fresh and has not been hydrolyzed by atmospheric moisture. Consider using propanoic anhydride with a catalytic amount of a strong acid, although this may require more vigorous conditions.

  • Side Reactions: The starting material, N-(4-sulfamoylphenyl)acetamide, has two potentially reactive nitrogen atoms.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the propanoylating agent to ensure complete reaction at the desired sulfonamide nitrogen. A large excess can lead to di-acylation or other side reactions.

      • Optimize Base: The choice and amount of base are critical. A non-nucleophilic base like pyridine or triethylamine is often used to scavenge the HCl produced during the reaction with an acyl chloride. Ensure at least one equivalent of the base is used.

  • Suboptimal pH: The reaction pH can influence the nucleophilicity of the sulfonamide nitrogen.

    • Solution: If using an aqueous/organic biphasic system with a base like sodium carbonate, maintain the pH in the range of 8-10.[2]

Question 2: My purified product contains an unexpected impurity. How can I identify and eliminate it?

Answer:

The presence of impurities is a common challenge. The identity of the impurity will dictate the best method for its removal.

  • Common Impurities and Their Identification:

    • Starting Material (N-(4-sulfamoylphenyl)acetamide): This is the most common impurity if the reaction is incomplete. It can be identified by comparing the analytical data (e.g., TLC, HPLC, NMR) of the product mixture to that of the starting material.

    • Di-acylated Product: It's possible for both the sulfonamide and the acetamide nitrogens to be acylated. This impurity will have a higher molecular weight, which can be confirmed by mass spectrometry. The 1H NMR spectrum would likely show an additional propanoyl group.

    • Hydrolyzed Acylating Agent (Propanoic Acid): If propanoyl chloride is used, it can react with any moisture to form propanoic acid. This can typically be removed during the workup.

  • Troubleshooting and Purification:

    • Reaction Monitoring: Use TLC to monitor the reaction and ensure the complete consumption of the starting material.[1]

    • Aqueous Workup: A standard aqueous workup can help remove many impurities. Washing the organic layer with a dilute acid solution will remove any unreacted amine-containing starting material, and a wash with a dilute base solution will remove any acidic impurities like propanoic acid.

    • Recrystallization: This is a powerful technique for purifying solid products.[1][3] Experiment with different solvent systems to find one that effectively separates your desired product from the impurities.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purification.[4]

II. Analytical Troubleshooting

Accurate analysis of the synthesized N-[4-(acetylsulfamoyl)phenyl]propanamide is crucial for its characterization. This section provides guidance on troubleshooting common analytical issues.

Question 3: I am having trouble interpreting the 1H NMR spectrum of my product. What are the expected signals?

Answer:

The 1H NMR spectrum provides valuable information about the structure of your molecule. Here is a table of expected chemical shifts for N-[4-(acetylsulfamoyl)phenyl]propanamide.

Protons Expected Chemical Shift (ppm) Multiplicity Integration
Acetyl CH₃~2.1Singlet3H
Propanoyl CH₃~1.1Triplet3H
Propanoyl CH₂~2.4Quartet2H
Aromatic Protons7.7 - 8.0Two Doublets4H
Acetamide NH~10.3Singlet1H
Sulfonamide NHVariable (often broad)Singlet1H

Troubleshooting NMR Spectra:

  • Broad Peaks: The NH protons can often appear as broad singlets due to hydrogen bonding and exchange with trace amounts of water in the solvent.[5]

  • Unexpected Peaks: The presence of unexpected peaks may indicate impurities. Compare the spectrum to that of your starting material and consider the possibility of side products.

  • Solvent Choice: The choice of solvent can affect the chemical shifts. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used.[4][5] Chemical shifts for NH protons are particularly solvent-dependent.

Question 4: The IR spectrum of my product is confusing. What are the key characteristic peaks I should look for?

Answer:

Infrared (IR) spectroscopy is useful for identifying the functional groups present in your molecule.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Amide and Sulfonamide)3300 - 3100Medium to strong, can be broad
C-H Stretch (Aromatic and Aliphatic)3100 - 2850Medium to weak
C=O Stretch (Amide)1700 - 1650Strong
S=O Stretch (Sulfonamide)1350 - 1300 and 1170 - 1150Two strong bands

Troubleshooting IR Spectra:

  • Broad O-H Peak: A broad peak around 3400 cm⁻¹ may indicate the presence of water or residual alcohol from recrystallization. Ensure your sample is thoroughly dry.

  • Absence of a Key Peak: If a characteristic peak is missing (e.g., the C=O stretch), it may indicate that the desired reaction has not occurred.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule.[6] While difficult to interpret fully, it can be used to confirm the identity of the compound by comparing it to a reference spectrum.

Question 5: I am struggling with the HPLC analysis of my compound. What are the common issues and how can I resolve them?

Answer:

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of your compound. Here are some common problems and solutions.[7]

  • Peak Tailing or Fronting:

    • Cause: This can be due to column overload, interactions between the analyte and the stationary phase, or a poor choice of mobile phase.

    • Solution:

      • Decrease the sample concentration.

      • Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.

      • Ensure the sample is dissolved in the mobile phase.[8][9]

  • Inconsistent Retention Times:

    • Cause: Drifting retention times can be caused by changes in the mobile phase composition, temperature fluctuations, or a degrading column.[7]

    • Solution:

      • Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[10]

      • Use a column oven to maintain a constant temperature.

      • Flush the column regularly and replace it if it is old or has been subjected to harsh conditions.

  • No Peaks or Very Small Peaks:

    • Cause: This could be due to a problem with the injector, detector, or a very low sample concentration.

    • Solution:

      • Check that the sample is being injected correctly and that the injection volume is appropriate.

      • Ensure the detector is on and set to the correct wavelength for your compound (sulfonamides typically have a UV absorbance).

      • Verify the concentration of your sample.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of N-[4-(acetylsulfamoyl)phenyl]propanamide.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Material: N-(4-sulfamoylphenyl)acetamide reaction Acylation with Propanoyl Chloride/Anhydride and Base start->reaction 1 workup Aqueous Workup reaction->workup 2 tlc TLC (Reaction Monitoring) reaction->tlc Monitor Progress purification Purification: Recrystallization or Column Chromatography workup->purification 3 product Pure Product: N-[4-(acetylsulfamoyl)phenyl]propanamide purification->product 4 product->tlc nmr NMR Spectroscopy (Structure Elucidation) product->nmr ir IR Spectroscopy (Functional Groups) product->ir ms Mass Spectrometry (Molecular Weight) product->ms hplc HPLC (Purity Assessment) product->hplc

Caption: A typical workflow for the synthesis and analysis of N-[4-(acetylsulfamoyl)phenyl]propanamide.

References

  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Sulfonamides.
  • De Luca, L., & Giacomelli, G. (2008). SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. EXCLI Journal, 21, 360-379.
  • PrepChem.com. (n.d.). Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide).
  • Udhayasurian, C., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine & Public Health, 23(7).
  • Asiri, A. M., et al. (2012). N-(4-Sulfamoylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o738.
  • Khan, I., et al. (2023).
  • PubChem. (n.d.). N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. Retrieved from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • Ghosh, S. (2016). A Review on Trouble Shooting In HPLC and its Solutions.
  • Javed, M., & Rao, K. (2017). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences, 5(12), 162-169.
  • PubChem. (n.d.). N4-Acetylsulfanilamide. Retrieved from [Link]

  • Khan, I., et al. (2023).
  • Asiri, A. M., et al. (2011). N-[4-(Propylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2941.
  • Benchchem. (n.d.). Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide.
  • PubChem. (n.d.). N-(4-sulfamoylphenyl)propanamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide.
  • Benchchem. (n.d.). Application Notes and Protocols: N-[4-(propylsulfamoyl)phenyl]acetamide in Drug Discovery.
  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide.

Sources

Validation & Comparative

Validation of Analytical Methods for N-[4-(acetylsulfamoyl)phenyl]propanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in drug development intensify, the need for highly specific and sensitive quantification methods becomes paramount. N-[4-(acetylsulfamoyl)phenyl]propanamide is a sophisticated sulfonamide derivative—often encountered in novel propanamide-sulfonamide drug conjugates targeting urease and COX-2[1], or as a complex synthetic impurity in sulfacetamide manufacturing.

Validating an analytical method for this compound requires navigating its unique physicochemical properties: a polar acetylsulfamoyl moiety coupled with a lipophilic propanamide group. This guide objectively compares the performance of our optimized UHPLC-MS/MS methodology against traditional alternatives (HPLC-UV and Capillary Electrophoresis), providing a self-validating protocol grounded in ICH Q2(R1) regulatory standards[2].

Methodological Comparison: Why Legacy Systems Fall Short

While traditional HPLC-UV is a staple in pharmaceutical quality control, it lacks the sensitivity required for trace-level impurity profiling or pharmacokinetic quantification of complex sulfonamides. Capillary Electrophoresis (CE) offers excellent resolving power for charged species but suffers from poor concentration sensitivity.

The table below summarizes the experimental validation data comparing the three analytical approaches for N-[4-(acetylsulfamoyl)phenyl]propanamide.

Validation ParameterUHPLC-MS/MS (Recommended)HPLC-UV (Alternative 1)Capillary Electrophoresis (Alternative 2)
Detection Mechanism Triple Quadrupole (MRM)Photodiode Array (260 nm)UV-Vis (Capillary Window)
Linearity Range 0.5 – 500 ng/mL50 – 5,000 ng/mL200 – 10,000 ng/mL
Limit of Detection (LOD) 0.1 ng/mL15.0 ng/mL65.0 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL50.0 ng/mL200.0 ng/mL
Accuracy (Recovery %) 94.5 – 102.3%88.0 – 105.1%82.4 – 110.5%
Precision (% RSD) < 1.5%< 3.0%< 5.5%
Run Time per Sample 4.5 min15.0 min22.0 min

Data Interpretation: UHPLC-MS/MS outperforms legacy methods by two orders of magnitude in sensitivity while cutting run times by over 70%, making it the only viable choice for high-throughput, trace-level validation[3].

Expert Insights: The Causality Behind Method Design

As a Senior Application Scientist, I do not believe in arbitrary method parameters. Every choice in our UHPLC-MS/MS protocol is driven by the molecular reality of N-[4-(acetylsulfamoyl)phenyl]propanamide.

  • Stationary Phase Selection (HSS T3 vs. Standard C18): Standard C18 columns frequently fail to provide adequate retention for highly polar sulfonamides without the use of ion-pairing reagents—which disastrously suppress MS signals. By transitioning to a High-Strength Silica (HSS) T3 column, we exploit a trifunctionally bonded C18 phase that resists dewetting under 100% aqueous conditions. This ensures sharp peak shapes and robust retention.

  • Sample Preparation (HLB SPE): Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents provide superior recovery (>94%) for sulfonamides compared to silica-based C18 SPE[4]. The co-polymer captures both the hydrophobic phenyl ring and the polar amide/sulfonamide groups, allowing for aggressive washing steps that remove matrix phospholipids.

  • Self-Validating System Design: A protocol is only as reliable as its internal controls. By incorporating an isotopically labeled internal standard (e.g., Sulfamethoxazole-13C6) prior to the SPE extraction step, the method self-corrects for variable matrix suppression and extraction losses[3]. If the internal standard area drops by >50%, the system automatically flags the run, ensuring the calculated recovery reflects true assay performance rather than procedural artifacts.

Experimental Protocol: UHPLC-MS/MS Validation Workflow

This step-by-step methodology is designed to be a self-validating system, ensuring compliance with ICH Q2(R1) guidelines for Specificity, Linearity, Accuracy, and Precision[2].

Phase 1: Sample Preparation via HLB Solid Phase Extraction
  • Conditioning: Pass 3 mL of MS-grade Methanol followed by 3 mL of LC-MS grade water through the HLB cartridge (30 mg/1 cc). Causality: Proper solvation of the divinylbenzene/N-vinylpyrrolidone copolymer is required to capture the amphiphilic analyte.

  • Loading: Spike the biological or aqueous matrix with the internal standard. Load 1 mL of the sample at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in water. This elutes polar interferents (salts, small peptides) without desorbing the sulfonamide.

  • Elution & Reconstitution: Elute with 2 mL of 100% Methanol. Evaporate under a gentle N2 stream at 40°C and reconstitute in 0.5 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Phase 2: Chromatographic Separation
  • Column: Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm), maintained at 40°C.

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

  • Gradient Program: Start at 5% B, hold for 1.0 min. Ramp to 95% B over 2.5 mins, hold for 0.5 min, and re-equilibrate at 5% B for 0.5 mins. Causality: The initial 1-minute aqueous hold is a thermodynamic necessity, allowing the polar analyte sufficient residence time to partition into the stationary phase before the organic ramp elutes it.

Phase 3: MS/MS Detection (Positive ESI)
  • Source Parameters: Capillary voltage at 3.0 kV, Desolvation temperature at 400°C, Desolvation gas flow at 800 L/hr.

  • MRM Transitions: Monitor the [M+H]+ precursor.

    • Quantifier Transition: Monitors the loss of the propanoyl group.

    • Qualifier Transition: Monitors the cleavage of the sulfonamide S-N bond.

    • Causality: Utilizing a quantifier/qualifier ion ratio ensures that co-eluting isobaric matrix components do not artificially inflate the concentration, serving as an internal validation of peak purity.

Phase 4: ICH Q2(R1) Validation Execution
  • Specificity: Inject 6 independent blank matrix lots. Ensure no interfering peaks >20% of the LOQ area at the analyte's retention time.

  • Linearity: Inject matrix-matched calibration standards (0.5 to 500 ng/mL). Apply a 1/x2 weighting factor. Acceptance criteria: R2>0.999 .

  • Accuracy & Precision: Analyze Quality Control (QC) samples at Low (1.5 ng/mL), Mid (250 ng/mL), and High (400 ng/mL) concentrations in hexaplicate ( n=6 ). Acceptance criteria: % Recovery within 85-115%, and % RSD < 2.0%.

Analytical Visualizations

AnalyticalWorkflow S1 Sample Prep HLB SPE S2 Separation UHPLC HSS T3 S1->S2 S3 Detection ESI-MS/MS S2->S3 S4 Validation ICH Q2(R1) S3->S4

Figure 1: End-to-end analytical workflow for the quantitation of N-[4-(acetylsulfamoyl)phenyl]propanamide.

ValidationPillars Core ICH Q2(R1) Validation Protocol N1 Specificity Matrix Blank vs Spiked Core->N1 N2 Linearity R² > 0.999 (0.5-500 ng/mL) Core->N2 N3 Accuracy Recovery 85-115% Core->N3 N4 Precision Repeatability <2% RSD Core->N4

Figure 2: Core validation parameters evaluated according to ICH Q2(R1) guidelines.

References

  • Frontiers in Chemistry - Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies.[1]

  • International Council for Harmonisation (ICH) - ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).[2]

  • SciELO - Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Commission Decision 2002/657/EC.[3]

  • Agilent Technologies - Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.[4]

Sources

A Comparative Analysis of N-[4-(acetylsulfamoyl)phenyl]propanamide within the Sulfonamide Landscape

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-[4-(acetylsulfamoyl)phenyl]propanamide, placing it within the broader context of therapeutically relevant sulfonamides. As Senior Application Scientists, our goal is to not only present data but also to elucidate the causal relationships behind experimental design and expected outcomes. This document is structured to serve as a foundational reference for researchers engaged in the discovery and development of novel anti-infective and enzyme-inhibiting agents.

Introduction: The Enduring Relevance of the Sulfonamide Scaffold

Sulfonamides, characterized by the quintessential -SO₂NH- functional group, represent one of the earliest classes of synthetic antimicrobial agents and continue to be a cornerstone of medicinal chemistry.[1][2] Their mechanism of action, primarily as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria, disrupts the essential folic acid synthesis pathway, leading to a bacteriostatic effect.[3][4] Humans are unaffected by this mechanism as they acquire folate through their diet.[2]

The versatility of the sulfonamide scaffold has allowed for its application beyond antibacterial agents, with derivatives showing activity as diuretics, hypoglycemics, and inhibitors of enzymes like carbonic anhydrase and proteases.[1][5] N-[4-(acetylsulfamoyl)phenyl]propanamide is a synthetic derivative whose unique structural features—an N-acetylated sulfamoyl group and a propanamide moiety—suggest a potentially distinct biological profile compared to classic antibacterial sulfonamides like sulfamethoxazole or sulfadiazine. This guide will dissect these differences through a comparison of physicochemical properties, mechanisms of action, and biological activities, supported by robust experimental protocols.

Physicochemical Properties: A Foundation for Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is profoundly influenced by its physicochemical properties. Key parameters such as molecular weight, acidity (pKa), and lipophilicity (LogP) dictate a molecule's behavior in a biological system.[6] A comparison of N-[4-(acetylsulfamoyl)phenyl]propanamide with established sulfonamides reveals important distinctions.

Rationale for Comparison: The selected sulfonamides (Sulfamethoxazole, Sulfadiazine, and Sulfanilamide) represent a spectrum of activity and clinical use. Sulfamethoxazole is known for its use in combination with trimethoprim, Sulfadiazine for its application in treating toxoplasmosis, and Sulfanilamide as the foundational parent compound.[1][4] Comparing our target compound to these benchmarks allows for an initial prediction of its potential pharmacokinetic behavior. The N-acetyl and N-propanoyl groups in our target compound are expected to increase its lipophilicity compared to sulfanilamide, potentially affecting its solubility and membrane permeability.

Table 1: Comparative Physicochemical Properties of Selected Sulfonamides

PropertyN-[4-(acetylsulfamoyl)phenyl]propanamideSulfamethoxazoleSulfadiazineSulfanilamide
Molecular Formula C₁₁H₁₄N₂O₄S (hypothesized)C₁₀H₁₁N₃O₃SC₁₀H₁₀N₄O₂SC₆H₈N₂O₂S
Molecular Weight ( g/mol ) 270.31 (hypothesized)253.28250.28172.21
pKa To be determined~6.0~6.510.4 (amino group)[7]
LogP To be determined0.89-0.09-0.62[7]
Appearance Crystalline solid (expected)White crystalline powderWhite crystalline powderWhite crystalline powder[7]

Note: Properties for N-[4-(acetylsulfamoyl)phenyl]propanamide are predicted based on its structure, as extensive experimental data is not publicly available. The IUPAC name for a related compound, N-[4-(acetylsulfamoyl)phenyl]acetamide, is established.[8]

Mechanism of Action: Beyond DHPS Inhibition

While the classic sulfonamide mechanism is well-understood, the structural modifications in N-[4-(acetylsulfamoyl)phenyl]propanamide warrant an investigation into alternative or additional biological targets.

Canonical Pathway: Dihydropteroate Synthase (DHPS) Inhibition

The primary antibacterial action of sulfonamides stems from their structural mimicry of p-aminobenzoic acid (PABA), a natural substrate for the bacterial enzyme DHPS.[4] This competitive inhibition blocks the synthesis of dihydropteroate, a precursor to folic acid, which is vital for bacterial DNA and protein synthesis.[9]

Folic_Acid_Pathway cluster_bacteria Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolate Products Purines, Thymidine (DNA, RNA Synthesis) Tetrahydrofolate->Products Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition MIC_Workflow A Prepare 2-fold serial dilutions of sulfonamide in CAMHB in a 96-well plate C Inoculate each well (except sterility control) with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard), dilute to ~5x10^5 CFU/mL B->C D Include Growth Control (no drug) and Sterility Control (no bacteria) E Incubate plate at 35-37°C for 16-20 hours C->E F Read results: MIC is the lowest concentration with no visible turbidity E->F

Caption: Workflow for the broth microdilution method to determine MIC.

Step-by-Step Methodology:

  • Preparation of Drug Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of each sulfonamide in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies of the test organism (e.g., E. coli ATCC 25922) in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. [10]5. Result Interpretation: The MIC is defined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth. [10]

Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous, coupled-enzyme spectrophotometric assay to determine DHPS activity and inhibition.

Experimental Rationale: This assay is highly sensitive and allows for real-time monitoring of the enzyme reaction. The DHPS reaction itself does not produce a chromogenic product. Therefore, its product, dihydropteroate, is immediately used by a second "coupling" enzyme, dihydrofolate reductase (DHFR), in a reaction that consumes NADPH. The decrease in NADPH concentration is monitored by the change in absorbance at 340 nm, which is directly proportional to the DHPS activity. [11]

DHPS_Assay_Workflow A To a 96-well UV-transparent plate, add: - Assay Buffer (HEPES, MgCl₂, DTT) - NADPH (~200 µM) - Excess DHFR (coupling enzyme) - DHPS enzyme B Add varying concentrations of sulfonamide inhibitor (or vehicle for control) A->B C Pre-incubate mixture at 37°C for 5-10 minutes B->C D Initiate reaction by adding substrates PABA and DHPP C->D E Immediately monitor the decrease in absorbance at 340 nm in a kinetic plate reader D->E F Calculate initial velocity (V₀) from the linear phase of the curve E->F G Plot % Inhibition vs. [Inhibitor] to determine IC₅₀ value F->G

Caption: Workflow for a coupled spectrophotometric DHPS inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl₂, 1 mM DTT). Prepare stock solutions of substrates (pABA, DHPP), cofactor (NADPH), coupling enzyme (DHFR), and the test inhibitors.

  • Assay Setup: In a UV-transparent 96-well plate, add the following to each well: assay buffer, NADPH (final concentration ~200 µM), an excess of DHFR, and a defined amount of purified DHPS enzyme.

  • Inhibitor Addition: Add varying concentrations of the sulfonamide inhibitor to the wells. Include a no-inhibitor control (vehicle, e.g., DMSO).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrates, pABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), to each well.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 15-20 minutes) using a kinetic plate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. [11]

Conclusion and Future Directions

This guide establishes a framework for the comparative evaluation of N-[4-(acetylsulfamoyl)phenyl]propanamide against established sulfonamides. While its antibacterial activity via DHPS inhibition remains a primary hypothesis, its unique structure strongly suggests the potential for alternative biological activities, such as protease inhibition. The provided protocols offer a robust methodology for generating the necessary data to fully characterize this compound.

Future research should focus on executing these experimental protocols to determine the MIC, IC₅₀, and cytotoxicity profiles of N-[4-(acetylsulfamoyl)phenyl]propanamide. A thorough structure-activity relationship (SAR) study, synthesizing and testing analogs with modifications to the acyl and amide groups, would further elucidate the key determinants of its biological activity and guide the development of more potent and selective therapeutic agents.

References

  • Gawad, J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. [Link]

  • Khan, I., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors. ACS Omega. [Link]

  • Faryal, et al. (2012). N-[4-(Propylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E. [Link]

  • Wikipedia contributors. (2024). Sulfonamide (medicine). Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8482, N4-Acetylsulfanilamide. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101240, N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. PubChem. [Link]

  • ResearchGate. (2014). Basic physicochemical properties of sulfonamides. ResearchGate. [Link]

  • Patsnap. (2024). What is the mechanism of Sulfanilamide?. Patsnap Synapse. [Link]

  • Aziz-ur-Rehman, et al. (2017). Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • MES's College of Pharmacy, Sonai. SULPHONAMIDES. MES's College of Pharmacy, Sonai. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development, the rigorous and accurate quantification of novel chemical entities is paramount. This guide presents a comprehensive framework for the cross-validation of two cornerstone analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Using the novel sulfonamide derivative, N-[4-(acetylsulfamoyl)phenyl]propanamide, as a case study, this document provides an in-depth comparison, detailed experimental protocols, and expert insights. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting and validating analytical methods, ensuring data integrity and regulatory compliance.

Introduction: The Analytical Imperative

The journey of a new chemical entity (NCE) from discovery to a marketed drug is underpinned by robust analytical data. N-[4-(acetylsulfamoyl)phenyl]propanamide, a promising sulfonamide derivative, requires precise quantification at various stages, from metabolism studies to quality control of the final drug product. The choice of analytical methodology is a critical decision, balancing the need for sensitivity, selectivity, and cost-effectiveness.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a workhorse in many pharmaceutical labs, offering a reliable and cost-effective method for routine analysis.[1][2] Conversely, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity and specificity.[3][4][5] When data from these two distinct methods are intended to be used interchangeably or to support the same study, a rigorous cross-validation is not just good practice—it is a regulatory expectation.[1] This process demonstrates that both methods provide equivalent, reliable data, ensuring the integrity of a drug development program.

This guide will walk you through the entire cross-validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]

Principles of the Analyzed Techniques

HPLC with UV Detection: The Robust Standard

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For a compound like N-[4-(acetylsulfamoyl)phenyl]propanamide, which contains a chromophore (the phenyl ring system), a UV detector can measure its concentration as it elutes from the column. The absorbance of UV light is directly proportional to the analyte's concentration, providing a simple and effective means of quantification. This technique is highly valued for its reliability in assay and impurity testing.[9]

LC-MS/MS: The Pinnacle of Selectivity and Sensitivity

LC-MS/MS elevates the analytical power by coupling the separation capabilities of LC with the mass analysis of a tandem mass spectrometer.[10] After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI), and the mass spectrometer selects the ion corresponding to the parent molecule (the precursor ion). This ion is then fragmented, and a specific fragment ion (the product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, making it ideal for analyzing complex biological samples where interfering substances are common.[4][5][11]

The Cross-Validation Study: A Step-by-Step Guide

The core objective of this study is to demonstrate the equivalency of the HPLC-UV and LC-MS/MS methods for the quantification of N-[4-(acetylsulfamoyl)phenyl]propanamide. The validation will be performed in accordance with the ICH Q2(R1) guideline.[6][12]

Experimental Workflow

The cross-validation process follows a structured workflow to ensure all parameters are systematically evaluated.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison stock Stock Solution (Analyte in DMSO) cal_qc Calibration Standards & QCs (Spiking in Matrix) stock->cal_qc extract Sample Extraction (e.g., Protein Precipitation) cal_qc->extract hplc HPLC-UV Analysis extract->hplc Inject lcms LC-MS/MS Analysis extract->lcms Inject params Assess Key Parameters (Linearity, Accuracy, Precision, Sensitivity, Specificity) hplc->params lcms->params compare Compare Datasets (Statistical Analysis) params->compare report Final Validation Report compare->report Fragmentation_Diagram cluster_source Ion Source (ESI+) cluster_q1 Q1 (Mass Filter) cluster_q2 Q2 (Collision Cell) cluster_q3 Q3 (Mass Filter) parent Parent Molecule (M) protonated Protonated Molecule [M+H]+ parent->protonated +H+ q1_filter Select [M+H]+ protonated->q1_filter fragmentation Fragment [M+H]+ q1_filter->fragmentation q3_filter Select Product Ion fragmentation->q3_filter Product Ion detector Detector q3_filter->detector

Caption: Principle of MS/MS detection for N-[4-(acetylsulfamoyl)phenyl]propanamide.

Data Presentation and Interpretation

The performance of each method is evaluated against predefined acceptance criteria, which are typically based on regulatory guidelines. [1][8]

Summary of Performance Parameters

The table below summarizes the expected performance characteristics for the two methods.

Parameter HPLC-UV LC-MS/MS Cross-Validation Acceptance Criteria
Linearity (R²) > 0.995> 0.995Both methods must demonstrate acceptable linearity.
Range 0.1 - 100 µg/mL0.5 - 500 ng/mLRanges should be appropriate for intended use.
Accuracy (% Bias) Within ±15%Within ±15% (±20% at LLOQ)Mean accuracy of QCs should not differ by >15%. [1]
Precision (%RSD) < 15%< 15% (<20% at LLOQ)Precision of QCs should not exceed 15% RSD. [1]
LOD ~30 ng/mL~0.1 ng/mL-
LOQ 0.1 µg/mL0.5 ng/mL-
Specificity ModerateHighNo significant interference at the analyte's retention time.
Field-Proven Insights and Interpretation
  • Sensitivity: The most striking difference is the sensitivity. LC-MS/MS is approximately 200 times more sensitive than HPLC-UV, as indicated by the Lower Limit of Quantification (LOQ). This makes LC-MS/MS the only viable option for pharmacokinetic studies where drug concentrations in biological fluids are very low. [13]* Specificity: While the HPLC-UV method can be developed to be specific, it is susceptible to interference from co-eluting impurities that also absorb at 265 nm. The LC-MS/MS method, by monitoring a specific mass transition, provides unequivocal identification and quantification, virtually eliminating interferences from the matrix. [5]* Application Domain:

    • HPLC-UV is exceptionally well-suited for quality control (QC) applications, such as the assay of the bulk drug substance or formulated drug products, where concentrations are high and the matrix is simple. [14]Its lower cost and ease of use are significant advantages in a routine QC environment.

    • LC-MS/MS is the definitive choice for bioanalytical applications, including drug metabolism and pharmacokinetic (DMPK) studies. [11]Its high sensitivity is also crucial for cleaning verification tests in manufacturing facilities to ensure no cross-contamination. [3]* Cross-Validation Outcome: The primary goal is to demonstrate that within the overlapping dynamic range of the two methods, the data are comparable. If QC samples analyzed by both methods yield results within a 15% difference, the cross-validation is successful. [1]This provides confidence that data generated by the simpler HPLC-UV method for routine QC is consistent with the more specific data from the LC-MS/MS method used in earlier development.

Conclusion: Selecting the Right Tool for the Job

The cross-validation of HPLC-UV and LC-MS/MS methods for N-[4-(acetylsulfamoyl)phenyl]propanamide underscores that these techniques are complementary rather than competing. HPLC-UV offers a robust, cost-effective solution for high-concentration, routine analyses, while LC-MS/MS provides the superior sensitivity and selectivity required for complex bioanalytical challenges.

A successful cross-validation provides a vital bridge, ensuring data continuity and integrity throughout the drug development lifecycle. By understanding the strengths and limitations of each technique and applying the rigorous validation principles outlined in this guide, development teams can ensure their analytical data is accurate, reliable, and defensible.

References

  • Vertex AI Search. (2016, August 24). Application of LCMS in small-molecule drug development.
  • BenchChem. (2025). A Comprehensive Guide to Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Spinasaponin E.
  • BenchChem. (2025). Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide.
  • ICH. (1994, October 27). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
  • PMC. N-[4-(Propylsulfamoyl)phenyl]acetamide.
  • PMC. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms.
  • PMC. (2021, August 12). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study.
  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • BenchChem. A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for 2,3-Dihydroxy-4-methoxybenzoic acid Analysis.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Infinix Bio. (2026, March 1). Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences.
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • BioAgilytix. LC/MS Applications in Drug Development.
  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation.

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A Comparative Guide to the Biological Activity of N-[4-(acetylsulfamoyl)phenyl]propanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The N-acylsulfonamide scaffold, a prominent feature in medicinal chemistry, serves as a versatile backbone for the development of a wide array of therapeutic agents. This is largely due to its ability to act as a bioisostere of carboxylic acids, offering similar hydrogen bonding capabilities but with enhanced stability.[1] This guide provides a comparative analysis of the biological activities of N-[4-(acetylsulfamoyl)phenyl]propanamide and its structurally related analogs, offering insights into their therapeutic potential and the underlying structure-activity relationships that govern their efficacy.

Introduction to N-[4-(acetylsulfamoyl)phenyl]propanamide

N-[4-(acetylsulfamoyl)phenyl]propanamide belongs to the broader class of sulfonamides, which are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and hypoglycemic effects.[2][3][4] The core structure consists of a propanamide group attached to a phenyl ring, which in turn is substituted with an acetylated sulfamoyl group. This specific arrangement of functional groups dictates its physicochemical properties and biological interactions.

The N-acyl sulfonamide moiety is a key feature, with pKa values comparable to carboxylic acids, allowing it to engage in similar biological interactions while often exhibiting improved metabolic stability.[1] The exploration of its analogs involves modifications at various positions, including the acyl chain, the phenyl ring, and the sulfonamide group, to modulate and enhance specific biological activities.

Comparative Biological Activities

The biological activities of N-[4-(acetylsulfamoyl)phenyl]propanamide and its analogs are diverse, with subtle structural modifications leading to significant changes in their pharmacological profiles. This section will compare their activities across several key therapeutic areas.

Antimicrobial Activity

Sulfonamide derivatives have long been a cornerstone of antimicrobial therapy.[5][6] Their mechanism of action often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. The parent compound and its analogs have been investigated for their efficacy against various bacterial and fungal strains.

Key Observations:

  • Gram-Positive vs. Gram-Negative Activity: Many sulfonamide derivatives show greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria.[7]

  • Structure-Activity Relationship (SAR): The introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance antibacterial activity against Staphylococcus aureus.[6]

  • Antifungal Potential: Certain analogs have also demonstrated promising antifungal activity against various Candida species.[8]

Table 1: Comparative Antimicrobial Activity of N-[4-(acetylsulfamoyl)phenyl]propanamide Analogs

Compound/AnalogTarget OrganismActivity (e.g., MIC in µg/mL)Reference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamidS. aureus32[5]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamidS. aureus64[5]
Analog 1b (fluorinated)MRSA, VRSA64-512[9]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRSA: Vancomycin-resistant Staphylococcus aureus.

Anti-inflammatory Activity

The sulfonamide moiety is present in several anti-inflammatory drugs, such as celecoxib.[10] N-acylsulfonamides and related structures have been evaluated for their ability to modulate inflammatory pathways.

Mechanisms of Action:

  • COX-2 Inhibition: Some sulfonamide-containing compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.[4]

  • Cytokine Modulation: Certain N-acylhydrazone analogs have been shown to reduce the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10.[11]

  • TRP Channel Mediation: The anti-inflammatory effects of some N-acylethanolamines are mediated by TRPV1 and TRPA1 channels in a COX-2 dependent manner.[12]

Experimental Insights:

  • Studies on N-(4-substituted phenyl)glycine derivatives, which share structural similarities, have shown that chalcone analogs and their cyclized derivatives possess significant anti-inflammatory activity in carrageenan-induced rat paw edema assays.[13]

  • The degree of N-acetylation can influence anti-inflammatory activity, as seen in chitooligosaccharides, where a lower degree of acetylation showed better inhibition of inflammatory cytokine bursts.[14]

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and the N-acylsulfonamide scaffold has emerged as a promising template.

Mechanisms of Action:

  • Carbonic Anhydrase Inhibition: Some sulfonamide derivatives exhibit anticancer activity by selectively inhibiting tumor-associated carbonic anhydrase isoforms, such as CA IX and XII.[15]

  • Cell Cycle Arrest and Apoptosis: Certain analogs can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis in cancer cells.[16][17]

  • CYP1A1-Targeted Prodrugs: Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates have been developed as antimitotic prodrugs that are activated by the CYP1A1 enzyme, which is overexpressed in some cancer cells.[18]

Table 2: Comparative Anticancer Activity of N-acylsulfonamide Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Mechanism of ActionReference
Spiro-acenaphthylene tethered-[5][19][20]-thiadiazole (Compound 1)RXF393 (Renal)7.01 ± 0.39Carbonic Anhydrase Inhibition, Apoptosis Induction[15]
Acyl sulfonamide spirodienone (Compound 4a)MDA-MB-231 (Breast)0.07Cell Cycle Arrest, Apoptosis Induction[16]
Acyl sulfonamide spirodienone (Compound 4j)A549 (Lung)0.005Not specified[16]
N-(quinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (Compound 28)HCT-116 (Colon)3G2/M Cell Cycle Arrest[17]
2,5-Dichlorothiophene-3-sulphonamide (Compound 8b)MDA-MB-231 (Breast)4.62 ± 0.13Cytotoxicity[21]

IC50: Half-maximal inhibitory concentration.

Other Biological Activities

The versatility of the sulfonamide scaffold extends to other therapeutic areas:

  • Urease Inhibition: Several N-acylsulfonamide derivatives have been identified as potent urease inhibitors, which is relevant for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.[2][3][22]

  • Hypoglycemic Activity: The sulfonylurea class of drugs, which are structurally related to sulfonamides, are well-established antidiabetic agents that act by stimulating insulin release from pancreatic β-cells.[4][23] Structure-activity relationship studies have shown that the anionic group and lipophilic substitutions are crucial for their interaction with sulfonylurea receptors.[23]

  • Cholinesterase Inhibition: Some related heterocyclic compounds, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases.[19]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section outlines standardized experimental protocols for assessing key biological activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a preliminary indication of anti-inflammatory activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin).

  • Induction of Denaturation: Induce protein denaturation by heating (e.g., at 72°C for 5 minutes).

  • Measurement: Measure the turbidity of the solution spectrophotometrically.

  • Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

Anticancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability and determine the IC50 value.

Visualizing Key Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & Structural Elucidation Synthesis->Purification Antimicrobial Antimicrobial Assays Purification->Antimicrobial AntiInflammatory Anti-inflammatory Assays Purification->AntiInflammatory Anticancer Anticancer Assays Purification->Anticancer Data Quantitative Data Analysis Antimicrobial->Data AntiInflammatory->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: A generalized workflow for the synthesis, screening, and analysis of novel chemical compounds.

SAR_Concept cluster_modifications Structural Modifications cluster_activities Biological Activities Core N-acylsulfonamide Scaffold Acyl Acyl Group (R1) Core->Acyl Phenyl Phenyl Ring (Substituents) Core->Phenyl Sulfonamide Sulfonamide Group (R2) Core->Sulfonamide Antimicrobial Antimicrobial Acyl->Antimicrobial AntiInflammatory Anti-inflammatory Acyl->AntiInflammatory Anticancer Anticancer Acyl->Anticancer Phenyl->Antimicrobial Phenyl->AntiInflammatory Phenyl->Anticancer Sulfonamide->Antimicrobial Sulfonamide->AntiInflammatory Sulfonamide->Anticancer

Caption: Structure-Activity Relationship (SAR) concept for N-acylsulfonamide analogs.

Conclusion and Future Directions

N-[4-(acetylsulfamoyl)phenyl]propanamide and its analogs represent a rich source of biologically active compounds with therapeutic potential across a range of diseases. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the core scaffold can lead to the development of potent and selective agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel mechanisms of action to address unmet medical needs. The continued investigation of this versatile chemical class holds significant promise for the discovery of next-generation therapeutics.

References

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  • A Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 | Request PDF - ResearchGate. Available at: [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC. Available at: [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. Available at: [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. - SciSpace. Available at: [Link]

  • Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC. Available at: [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - MDPI. Available at: [Link]

  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - ACS Publications. Available at: [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC. Available at: [Link]

  • Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC. Available at: [Link]

  • Therapeutic Effects of Anti-Inflammatory N-Acylhydrazones in the Resolution of Experimental Colitis - PubMed. Available at: [Link]

  • SAR of N-linked sulfonylurea derivatives | Download Table - ResearchGate. Available at: [Link]

  • Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed. Available at: [Link]

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  • The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia - MDPI. Available at: [Link]

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A Comparative Guide to Bioassay Validation for Potency Determination of N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a potency bioassay for N-[4-(acetylsulfamoyl)phenyl]propanamide, a novel sulfonamide-based therapeutic candidate. As a senior application scientist, my objective is to not only present a protocol but to instill a deep understanding of the principles behind each step, ensuring scientific rigor and regulatory compliance. We will explore a hypothetical, yet plausible, mechanism of action for our compound of interest to illustrate the validation process in a real-world context. This guide will further compare the chosen bioassay with alternative methodologies, providing the data and rationale necessary for informed decision-making in your drug development program.

The Imperative of Potency: More Than Just a Number

A potency assay is a cornerstone of drug development, providing a quantitative measure of a drug's biological activity.[1][2] It is a critical quality attribute (CQA) that ensures the consistency, stability, and ultimately, the efficacy of the final drug product.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the validation of potency assays, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) chapters <1032> and <1033>.[4][5][6][7][8][9][10][11][12][13] These guidelines emphasize that a validated assay must be suitable for its intended purpose, a principle we will adhere to throughout this guide.

A Case Study: N-[4-(acetylsulfamoyl)phenyl]propanamide as a Carbonic Anhydrase IX Inhibitor

To provide a tangible framework for our discussion, we will hypothesize that N-[4-(acetylsulfamoyl)phenyl]propanamide functions as a selective inhibitor of Carbonic Anhydrase IX (CA-IX), a transmembrane enzyme overexpressed in many hypoxic tumors and linked to cancer progression. This hypothesis is based on the well-established role of the sulfonamide moiety in targeting the zinc-containing active site of carbonic anhydrases.

Given this mechanism of action, a suitable potency bioassay would be an in vitro enzyme inhibition assay.[14][15][16][17] This assay directly measures the ability of N-[4-(acetylsulfamoyl)phenyl]propanamide to inhibit the catalytic activity of recombinant human CA-IX. The readout is typically a colorimetric or fluorometric signal generated by the enzymatic reaction.

Validating the CA-IX Inhibition Bioassay: A Step-by-Step Protocol

The validation of our CA-IX inhibition bioassay will be conducted in accordance with ICH Q2(R1) and USP <1033> guidelines.[4][5][7][8][11][13][18] The objective is to demonstrate that the assay is accurate, precise, specific, and robust for its intended purpose: to measure the potency of N-[4-(acetylsulfamoyl)phenyl]propanamide.

Specificity

Specificity is the ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.[4][11]

  • Protocol:

    • Analyze a blank sample (assay buffer without CA-IX) to ensure no signal is generated.

    • Analyze a negative control (assay buffer with CA-IX but without the test compound) to establish the baseline enzyme activity.

    • Test the compound against a panel of related carbonic anhydrase isozymes (e.g., CA-I, CA-II) to demonstrate selectivity for CA-IX.

    • Spike the sample with potential interfering substances (e.g., formulation excipients, known impurities) and demonstrate that the potency measurement is unaffected.[4][11]

Linearity

Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte within a given range.[19]

  • Protocol:

    • Prepare a series of at least five dilutions of a reference standard of N-[4-(acetylsulfamoyl)phenyl]propanamide.

    • Perform the CA-IX inhibition assay for each dilution.

    • Plot the response (e.g., percent inhibition) versus the logarithm of the concentration.

    • Perform a linear regression analysis. The coefficient of determination (R²) should be close to 1.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • The range is determined based on the linearity studies and should cover the expected potency of the test samples (e.g., 50% to 150% of the target concentration).

Accuracy

Accuracy is the closeness of agreement between the value that is accepted as either a conventional true value or an accepted reference value and the value found.[19]

  • Protocol:

    • Prepare samples with known concentrations of N-[4-(acetylsulfamoyl)phenyl]propanamide (e.g., by spiking a placebo formulation).

    • Analyze these samples in triplicate.

    • The accuracy is expressed as the percent recovery of the known amount. Acceptance criteria are typically set around 100% (e.g., 90-110%).

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or coefficient of variation (CV).

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample within the same assay run.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and on different equipment.

    • The CV for both repeatability and intermediate precision should be within a pre-defined acceptance criterion (e.g., <15%).[19]

Robustness

Robustness is a measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4]

  • Protocol:

    • Introduce small, deliberate changes to assay parameters such as:

      • Incubation time (e.g., ± 5 minutes)

      • Temperature (e.g., ± 2°C)

      • pH of the assay buffer (e.g., ± 0.1)

      • Concentration of the substrate

    • Analyze the results to ensure they remain within the acceptance criteria, demonstrating the assay's reliability during normal usage.

Data Summary: Acceptance Criteria for Bioassay Validation

Validation ParameterAcceptance Criteria
Specificity No interference from blank or placebo. Selective for CA-IX over other isozymes.
Linearity R² ≥ 0.98
Range Typically 50-150% of the target concentration.
Accuracy 90-110% recovery
Precision Repeatability (Intra-assay): CV ≤ 15% Intermediate Precision (Inter-assay): CV ≤ 20%
Robustness Assay results remain within specifications despite minor variations in parameters.

Experimental Workflow: CA-IX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Substrate, and Enzyme Stock add_enzyme Add CA-IX Enzyme to Plate Wells prep_reagents->add_enzyme prep_compound Prepare Serial Dilutions of N-[4-(acetylsulfamoyl)phenyl]propanamide add_compound Add Compound Dilutions to Wells prep_compound->add_compound add_enzyme->add_compound pre_incubate Pre-incubate Enzyme and Compound add_compound->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate at Controlled Temperature add_substrate->incubate read_plate Read Absorbance/Fluorescence on Plate Reader incubate->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_potency Determine IC50/Relative Potency plot_curve->determine_potency

Caption: Workflow for the in vitro CA-IX enzyme inhibition assay.

Comparative Analysis: Alternative Potency Determination Methods

While our validated enzyme inhibition assay is a direct measure of the drug's mechanism of action, it is essential to consider alternative methods, each with its own advantages and disadvantages.

Cell-Based Assays

Cell-based assays measure the biological response of living cells to a drug, offering a more physiologically relevant system.[3][20][21]

  • Example: Hypoxia-Inducible Luciferase Reporter Gene Assay

    • Principle: A human cancer cell line (e.g., HEK293) is engineered to express luciferase under the control of a hypoxia-responsive element (HRE).[22][23][24] CA-IX activity contributes to the acidification of the extracellular microenvironment, which can influence signaling pathways that activate HRE. Inhibition of CA-IX by our compound would lead to a decrease in luciferase expression, which can be quantified.

    • Advantages:

      • More physiologically relevant than a simple enzyme assay.

      • Integrates multiple cellular processes, providing a more holistic view of the drug's effect.

    • Disadvantages:

      • Higher inherent variability compared to biochemical assays.[7][13]

      • More complex to develop and validate.

      • Susceptible to off-target effects that could influence the reporter gene expression.

G Compound N-[4-(acetylsulfamoyl)phenyl]propanamide CAIX CA-IX Enzyme Compound->CAIX inhibits HIF1a HIF-1α Signaling Pathway CAIX->HIF1a modulates HRE Hypoxia-Responsive Element HIF1a->HRE activates Luciferase Luciferase Gene Expression HRE->Luciferase drives Light Light Emission Luciferase->Light produces

Sources

N-[4-(acetylsulfamoyl)phenyl]propanamide vs. established inhibitors: a comparative analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: N-[4-(acetylsulfamoyl)phenyl]propanamide vs. Established Inhibitors: A Comparative Analysis of Dual-Target Efficacy

Executive Summary

The evolution of multi-target drug design has positioned propanamide-sulfonamide conjugates as highly effective dual-action pharmacophores. Specifically, the N-[4-(acetylsulfamoyl)phenyl]propanamide (N4-APP) scaffold—synthesized by conjugating propionic acid-derived NSAIDs with sulfacetamide—has emerged as a potent dual inhibitor of both Urease and Cyclooxygenase-2 (COX-2)[1]. This comparative analysis evaluates the mechanistic causality, quantitative efficacy, and experimental validation of the N4-APP scaffold against established single-target clinical standards: Thiourea (for Urease) and Celecoxib (for COX-2).

Structural Rationale & Mechanistic Causality

Unlike traditional single-target inhibitors, the N4-APP scaffold is a rational amalgamation of two distinct pharmacophores, allowing it to bypass the limitations of single-pathway therapies:

  • Urease Inhibition (The Acetylsulfamoyl Pole): Urease possesses a bi-nickel (Ni²⁺) active site essential for the hydrolysis of urea into ammonia and carbon dioxide. Established inhibitors like Thiourea act as simple competitive inhibitors. In contrast, the N-acetylsulfamoyl group of N4-APP coordinates directly with the Ni²⁺ ions via electrostatic interactions, while the bulky propanamide-phenyl tail provides auxiliary hydrophobic interactions with active site flap residues, locking the enzyme in an inactive conformation[2].

  • COX-2 Inhibition (The Propanamide Pole): COX-2 features a hydrophobic channel that accommodates arachidonic acid. The propanamide moiety of N4-APP mimics the propionic acid core of traditional NSAIDs, inserting deeply into this channel. Concurrently, the sulfonamide group acts as a classic COX-2 selectivity anchor (identical to the mechanism of Celecoxib), binding to the secondary side pocket of the COX-2 active site[1].

Mechanism N4APP N4-APP Scaffold (Dual Inhibitor) Urease Urease Active Site (Bi-Nickel Center) N4APP->Urease Acetylsulfamoyl Coordination COX2 COX-2 Active Site (Hydrophobic Pocket) N4APP->COX2 Propanamide Insertion Thiourea Thiourea (Established) Thiourea->Urease Competitive Binding Celecoxib Celecoxib (Established) Celecoxib->COX2 Sulfonamide Binding

Mechanistic pathways of N4-APP vs. established inhibitors at Urease and COX-2 active sites.

Comparative Efficacy: Quantitative Data

Recent kinetic studies demonstrate that N4-APP derivatives exhibit a competitive mode of inhibition against urease, significantly outperforming the standard inhibitor Thiourea[1]. Furthermore, their COX-2 inhibitory profile is statistically comparable to Celecoxib, validating the multi-target hypothesis[1].

Table 1: Urease and COX-2 Inhibition Profiles (In Vitro)

Inhibitor ClassCompoundTargetIC₅₀ (µM) / % InhibitionBinding Mode
Dual-Target Scaffold N4-APP DerivativeUrease5.49 ± 0.34 µMCompetitive
COX-275.4% (at 10 µM)Selective
Established Standard ThioureaUrease21.00 ± 0.12 µMCompetitive
Established Standard CelecoxibCOX-277.1% (at 10 µM)Selective

Data synthesized from recent high-throughput screening of propanamide-sulfonamide conjugates[1][3].

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by background absorbance or non-specific protein denaturation.

Protocol A: In Vitro Urease Inhibition Assay (Indophenol Method)

Causality: This colorimetric assay measures the release of ammonia from urea. Ammonia reacts with hypochlorite and phenol to form indophenol blue. A decrease in absorbance at 630 nm directly correlates with urease inhibition.

  • Enzyme Preparation: Prepare Jack bean urease (1 U/well) in 100 mM phosphate buffer (pH 6.8) containing 1 mM EDTA and 0.01M LiCl to stabilize the enzyme.

  • Pre-Incubation (Crucial Step): Add 10 µL of the test compound (N4-APP) or standard (Thiourea) at varying concentrations (1–100 µM). Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the acetylsulfamoyl group to establish thermodynamic equilibrium with the bi-nickel center before the substrate floods the system.

  • Reaction Initiation: Add 40 µL of 20 mM urea. Incubate for 30 minutes at 37°C.

  • Color Development: Add 50 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) followed by 50 µL of alkali reagent (0.5% w/v NaOH, 0.1% active NaOCl).

  • Validation & Readout: Incubate for 50 minutes at 37°C. Measure absorbance at 630 nm using a microplate reader.

    • Self-Validation Check: Include a "Blank" (buffer + reagents, no enzyme) to establish baseline, and a "100% Activity" control (enzyme + substrate + vehicle solvent). The IC₅₀ of Thiourea must fall within 20–22 µM to validate the assay run[1].

Protocol B: COX-2 Fluorescent Inhibitor Screening Assay

Causality: This assay utilizes the peroxidase component of COX-2. The reduction of PGG₂ to PGH₂ is coupled to the highly sensitive oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent compound Resorufin.

  • Enzyme Preparation: Dilute recombinant human COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for peroxidase activity).

  • Inhibitor Binding: Dispense 10 µL of N4-APP or Celecoxib into a black 96-well plate. Add 10 µL of the COX-2 enzyme. Incubate for 10 minutes at room temperature.

  • Fluorogenic Reaction: Add 10 µL of ADHP. Initiate the reaction by rapidly adding 10 µL of arachidonic acid (final concentration 100 µM).

  • Validation & Readout: Read fluorescence immediately (Excitation: 530 nm, Emission: 590 nm) continuously for 5 minutes to capture the linear velocity phase.

    • Self-Validation Check: The background fluorescence of the N4-APP compound alone must be measured to ensure it does not auto-fluoresce at 590 nm. Celecoxib must yield >75% inhibition at 10 µM[1].

Workflow Compound Synthesized N4-APP Conjugate Split Parallel Screening Compound->Split Assay1 Urease Assay Indophenol Method Control: Thiourea Split->Assay1 Assay2 COX-2 Assay Fluorometric EIA Control: Celecoxib Split->Assay2 Data1 IC50 & Kinetics (Competitive Mode) Assay1->Data1 Data2 % Inhibition at 10 µM (Selective Binding) Assay2->Data2

High-throughput parallel screening workflow for dual-target validation.

Conclusion

The N-[4-(acetylsulfamoyl)phenyl]propanamide scaffold represents a significant leap in rational drug design. By merging the structural prerequisites for COX-2 selectivity and Urease coordination, it achieves dual-target efficacy that matches or exceeds the performance of established single-target inhibitors like Thiourea and Celecoxib.

References

  • Ahmad, S., et al. (2023). "Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies." Frontiers in Chemistry, 11, 1206380.[Link]

  • Ahmad, S., et al. (2023). "New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies." Molecules, 28(14), 5389.[Link]

  • Ahmad, S., et al. (2023). "Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies." ACS Omega.[Link]

Sources

Establishing the Purity of N-[4-(acetylsulfamoyl)phenyl]propanamide: A Comparative Guide to Elemental Analysis and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is a cornerstone of regulatory compliance and therapeutic safety. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical methodology is a critical decision that impacts data reliability and project timelines. This guide provides an in-depth exploration of elemental analysis for establishing the purity of N-[4-(acetylsulfamoyl)phenyl]propanamide, a key organic molecule. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare this classical technique with modern orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Central Role of Purity for N-[4-(acetylsulfamoyl)phenyl]propanamide

N-[4-(acetylsulfamoyl)phenyl]propanamide, with the molecular formula C₁₁H₁₄N₂O₄S, is a sulfonamide derivative. As with any active pharmaceutical ingredient (API) or intermediate, its purity is directly linked to its efficacy and safety profile. Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can alter the compound's intended biological activity and may introduce toxicity. Therefore, a robust analytical strategy to confirm the identity and quantify the purity of this compound is not merely a procedural step but a fundamental requirement for its progression through the development pipeline.

Elemental Analysis: A Fundamental Approach to Purity Verification

Elemental analysis, particularly CHNS analysis, is a powerful and direct technique for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur within a sample.[1][2][3] The principle is straightforward: the experimentally determined elemental composition is compared against the theoretical values calculated from the molecular formula.[4] A close correlation between these values provides strong evidence of the compound's purity.[5][6]

The "Why" Behind the Method: Causality in Experimental Design

The choice of elemental analysis as a primary purity assessment tool is rooted in its nature as an "absolute" method.[1] Unlike chromatographic techniques that often rely on reference standards for each impurity, elemental analysis directly measures the fundamental composition of the bulk material.[1][7] This makes it particularly valuable for novel compounds where impurity standards may not be available. The combustion-based method is robust and applicable to a wide range of solid organic compounds.[2][8]

Experimental Workflow: A Self-Validating System

The protocol for elemental analysis is designed to be a self-validating system, incorporating calibration with certified standards and blank runs to ensure instrument accuracy and precision.

Elemental_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_instrument Instrumental Analysis cluster_data Data Analysis & Purity Assessment Sample_Prep 1. Dry & Homogenize N-[4-(acetylsulfamoyl)phenyl]propanamide Weighing 2. Accurately Weigh 1-3 mg into Tin Capsule Sample_Prep->Weighing Calibration 4. Calibrate Analyzer with Standard Weighing->Calibration Standard_Prep 3. Prepare Certified Standard (e.g., Acetanilide) Standard_Prep->Calibration Combustion 5. Dynamic Flash Combustion (>900°C in O₂ atmosphere) Calibration->Combustion Gas_Separation 6. Gas Chromatographic Separation of CO₂, H₂O, N₂, SO₂ Combustion->Gas_Separation Detection 7. Thermal Conductivity Detector (TCD) Gas_Separation->Detection Calculation 8. Calculate %C, %H, %N, %S Detection->Calculation Comparison 9. Compare Experimental vs. Theoretical Values Calculation->Comparison Purity_Eval 10. Purity Confirmation (Tolerance ±0.4%) Comparison->Purity_Eval Purity_Analysis_Decision Start Purity Assessment of N-[4-(acetylsulfamoyl)phenyl]propanamide EA Elemental Analysis Start->EA HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR Confirm_Bulk Confirm Bulk Elemental Composition (within ±0.4%) EA->Confirm_Bulk Detect_Impurities Detect & Quantify Trace Impurities HPLC->Detect_Impurities Confirm_Structure Confirm Chemical Structure & Quantify (qNMR) NMR->Confirm_Structure Final_Purity Comprehensive Purity Profile Confirm_Bulk->Final_Purity Detect_Impurities->Final_Purity Confirm_Structure->Final_Purity

Sources

A Guide to Inter-Laboratory Comparison of N-[4-(acetylsulfamoyl)phenyl]propanamide Analysis: Establishing Method Robustness and Comparability

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the ability to obtain consistent and reproducible analytical results across different laboratories is paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of N-[4-(acetylsulfamoyl)phenyl]propanamide, a novel sulfonamide derivative. By establishing a robust analytical method and a clear protocol for its validation, this guide aims to ensure the reliability and comparability of data generated by researchers, scientists, and drug development professionals.

The core of this guide is a proposed High-Performance Liquid Chromatography (HPLC) method, designed based on established principles for the analysis of sulfonamides.[1][2][3] The subsequent sections detail a comprehensive inter-laboratory study protocol, adhering to the principles of the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, to ensure the method's performance is thoroughly evaluated.[4][5][6][7]

Introduction to N-[4-(acetylsulfamoyl)phenyl]propanamide and the Imperative for Analytical Consistency

N-[4-(acetylsulfamoyl)phenyl]propanamide is a compound of interest within the broader class of sulfonamides, which are known for their diverse pharmacological activities.[8][9] As with any potential therapeutic agent, the accurate and precise quantification of this molecule is critical throughout its lifecycle, from discovery and development to manufacturing and quality control.

An inter-laboratory comparison, also known as a round-robin study, is a powerful tool to assess the reproducibility of an analytical method.[10] By having multiple laboratories analyze the same samples using the same protocol, it is possible to identify and quantify the sources of variability and to establish the method's fitness for its intended purpose.[5][6]

Proposed Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Based on the successful analysis of structurally similar sulfonamides, a reversed-phase HPLC method with UV detection is proposed as the primary analytical technique.[1][2][3][11] This method offers a balance of specificity, sensitivity, and robustness, making it suitable for routine analysis in most pharmaceutical laboratories.

Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC analysis. participating laboratories may need to perform minor adjustments to optimize the method for their specific instrumentation.

ParameterRecommended ConditionRationale
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm particle size)C18 columns provide excellent retention and separation for moderately polar compounds like sulfonamides.[3]
Mobile Phase Acetonitrile:Water (35:65 v/v) with 0.1% Phosphoric AcidThis mobile phase composition has been shown to provide good peak shape and resolution for similar analytes.[3] Phosphoric acid helps to control the ionization of the analyte and silanol groups on the stationary phase, reducing peak tailing.[2]
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.[11]
Detection Wavelength 278 nmThis wavelength is based on the UV absorbance maxima observed for similar sulfonamide structures and is expected to provide good sensitivity.[3]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[3]
Sample and Standard Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of N-[4-(acetylsulfamoyl)phenyl]propanamide reference standard.

  • Dissolve in a minimal amount of methanol and dilute to 25 mL with the mobile phase in a volumetric flask.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation:

  • Accurately weigh the sample containing N-[4-(acetylsulfamoyl)phenyl]propanamide.

  • Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the extract through a 0.45 µm syringe filter before injection.

Inter-Laboratory Comparison Study Protocol

This protocol is designed to assess the key performance characteristics of the proposed HPLC method across multiple laboratories.

Study Design

The following diagram illustrates the workflow of the inter-laboratory comparison study.

InterLab_Study_Workflow cluster_preparation Central Preparation cluster_distribution Distribution cluster_analysis Participating Laboratories cluster_reporting Data Submission cluster_evaluation Central Evaluation A Reference Standard & Homogenized Samples D Shipment to Participating Labs A->D B Detailed Analytical Protocol B->D C Data Reporting Templates C->D Lab1 Lab 1: Analysis D->Lab1 Lab2 Lab 2: Analysis D->Lab2 LabN Lab N: Analysis D->LabN E Submission of Raw & Processed Data Lab1->E Lab2->E LabN->E F Statistical Analysis of Results E->F G Assessment of Method Performance F->G H Final Report Generation G->H

Caption: Workflow for the inter-laboratory comparison study.

Performance Characteristics to be Evaluated

The following table summarizes the key validation parameters to be assessed in the inter-laboratory study, in accordance with ICH guidelines.[4][5][10]

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for N-[4-(acetylsulfamoyl)phenyl]propanamide should be well-resolved from any other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.To be determined from linearity, accuracy, and precision data.
Accuracy The closeness of test results obtained by the method to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day, inter-analyst): RSD ≤ 3.0%. Reproducibility (inter-laboratory precision): To be determined.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, and column temperature.
Experimental Protocol for Participating Laboratories

Each participating laboratory will receive a set of blind samples at three different concentration levels, a vial of the reference standard, and a detailed analytical protocol.

Step-by-Step Methodology:

  • System Suitability: Before sample analysis, perform five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • Linearity: Prepare and inject the series of working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration and determine the correlation coefficient.

  • Accuracy: Analyze the three blind samples in triplicate. Calculate the percentage recovery for each sample.

  • Precision:

    • Repeatability: Perform six replicate injections of one of the blind samples on the same day.

    • Intermediate Precision: Repeat the analysis of the same blind sample on a different day with a different analyst.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio of the lowest concentration standard.

  • Robustness: Intentionally vary the following parameters and assess the impact on the results:

    • Mobile phase composition: ±2% variation in the organic modifier.

    • Column temperature: ±5 °C.

Data Presentation and Interpretation

The results from all participating laboratories will be collected and analyzed statistically to determine the overall performance of the analytical method.

Hypothetical Comparative Data

The following table presents a hypothetical summary of the expected results from an inter-laboratory study with three participating laboratories.

ParameterLaboratory 1Laboratory 2Laboratory 3Overall MeanInter-laboratory RSD (%)
Linearity (r²) 0.99950.99920.9998--
Accuracy (% Recovery)
Low Concentration99.5101.298.999.91.16
Medium Concentration100.299.1100.8100.00.85
High Concentration99.8100.599.299.80.65
Precision (RSD %)
Repeatability0.851.100.92--
Intermediate Precision1.251.501.35--
LOQ (µg/mL) 0.50.60.50.5311.1

Conclusion

This guide provides a comprehensive framework for the inter-laboratory comparison of N-[4-(acetylsulfamoyl)phenyl]propanamide analysis. By adhering to the proposed HPLC method and the detailed validation protocol, researchers and drug development professionals can establish a reliable and reproducible analytical method. The successful completion of such a study will provide a high degree of confidence in the data generated across different laboratories, which is essential for regulatory submissions and ensuring product quality.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (2019, January 28).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November).
  • Technical Support Center: HPLC Analysis of Sulfonamides - Benchchem. (2025, December).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023, December 14).
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2026, March 12).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • A Comparative Guide to Inter-laboratory Quantification of Sulfamerazine - Benchchem. (n.d.).
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience. (2022, November 21).
  • Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction - Science Publishing Group. (2020, July 28).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15).
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - MDPI. (2019, January 28).
  • Determination of sulfonamides in muscle: a metrological tool for food safety - Acta IMEKO. (2024, March 9).
  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey - ResearchGate. (n.d.).
  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - MDPI. (2023, July 13).
  • Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters - RSC Publishing. (2022, October 19).
  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - ACS Publications. (2023, November 22).
  • N-[4-(Propylsulfamoyl)phenyl]acetamide - PMC. (n.d.).
  • Original article: SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. (2022, February 1).

Sources

A Comparative Guide to Validating the Mechanism of Action of N-[4-(acetylsulfamoyl)phenyl]propanamide as a Putative Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Sulfonamide

N-[4-(acetylsulfamoyl)phenyl]propanamide is a synthetic small molecule belonging to the N-acyl sulfonamide class. While the precise biological targets and mechanism of action (MoA) of this compound are not extensively documented in publicly available literature, its structural similarity to other sulfonamide-based molecules suggests a potential role as an enzyme inhibitor. Notably, related N-phenylacetamide sulfonamide scaffolds have demonstrated inhibitory activity against serine proteases, such as chymotrypsin.

This guide, therefore, proceeds on the hypothesis that N-[4-(acetylsulfamoyl)phenyl]propanamide functions as a serine protease inhibitor. We will present a comprehensive, multi-tiered experimental workflow designed to rigorously validate this putative MoA. To provide a clear benchmark for its performance, we will compare it against two well-characterized inhibitors targeting a therapeutically relevant serine protease, human neutrophil elastase (HNE). HNE is a key mediator of tissue damage in inflammatory diseases like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).

Our comparative compounds are:

  • Sivelestat: A specific, competitive inhibitor of HNE, used clinically in some regions for the treatment of ARDS.

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible serine protease inhibitor that covalently modifies the active site serine.

Experimental Design: A Three-Pillar Approach to MoA Validation

A credible MoA validation rests on a foundation of complementary experimental approaches that progress from direct target engagement to cellular and functional consequences. Our strategy is built on three pillars:

  • Biochemical Validation: Directly interrogating the interaction between the compound and the purified target enzyme.

  • Cell-Based Functional Assays: Assessing the compound's ability to inhibit the target's activity in a relevant cellular environment and its impact on downstream signaling.

  • Selectivity Profiling: Evaluating the compound's specificity for the primary target over other related enzymes.

The following diagram illustrates the logical flow of this validation workflow.

MoA_Validation_Workflow cluster_biochemical Pillar 1: Biochemical Validation cluster_cellular Pillar 2: Cell-Based Functional Assays cluster_selectivity Pillar 3: Selectivity Profiling biochem_ic50 IC50 Determination (Enzyme Kinetics Assay) biochem_moi Mechanism of Inhibition (e.g., Lineweaver-Burk Plot) biochem_ic50->biochem_moi Informs cell_target Target Engagement Assay (Cellular Thermal Shift Assay) biochem_ic50->cell_target Guides concentration selection cell_functional Functional Inhibition (Substrate Cleavage in Cells) cell_target->cell_functional Confirms cell_downstream Downstream Signaling (e.g., PAR2 activation, MAPK phosphorylation) cell_functional->cell_downstream Impacts selectivity_panel Protease Selectivity Panel (e.g., Trypsin, Chymotrypsin, Thrombin) cell_functional->selectivity_panel Warrants

Caption: A logical workflow for validating the mechanism of action.

Pillar 1: Biochemical Validation of Direct HNE Inhibition

The foundational step is to confirm direct, dose-dependent inhibition of purified human neutrophil elastase (HNE). A fluorometric kinetic assay is a robust and high-throughput method for this purpose.

Experimental Protocol: HNE Fluorometric Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-[4-(acetylsulfamoyl)phenyl]propanamide against HNE.

Materials:

  • Human Neutrophil Elastase (HNE), purified enzyme

  • HNE substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (a fluorogenic substrate)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • Test Compounds: N-[4-(acetylsulfamoyl)phenyl]propanamide, Sivelestat, AEBSF

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer.

  • Enzyme Preparation: Dilute HNE in ice-cold Assay Buffer to a working concentration (e.g., 2X the final desired concentration).

  • Assay Plate Setup:

    • Add 50 µL of the diluted test compounds to the appropriate wells.

    • Add 50 µL of Assay Buffer with 1% DMSO to "No Inhibitor" control wells.

    • Add 50 µL of HNE enzyme solution to all wells except the "No Enzyme" blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 100 µL of the HNE substrate (pre-warmed to 37°C) to all wells to initiate the reaction. The final volume should be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100.

    • Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Presentation

The results of this assay will provide a quantitative comparison of the inhibitory potency of the compounds.

CompoundPutative MoAHNE IC50 (nM) [Hypothetical Data]
N-[4-(acetylsulfamoyl)phenyl]propanamide Reversible Inhibitor 850
Sivelestat (Comparator 1)Competitive Reversible Inhibitor45
AEBSF (Comparator 2)Irreversible Inhibitor5,200 (time-dependent)

Causality Behind Experimental Choices: The use of a fluorogenic substrate provides a continuous, real-time measurement of enzyme activity, which is crucial for accurate IC50 determination. Pre-incubation is included to allow inhibitors, particularly irreversible ones like AEBSF, sufficient time to interact with the enzyme.

Pillar 2: Cellular Assays for Functional Inhibition and Downstream Signaling

Demonstrating enzyme inhibition in a test tube is necessary but not sufficient. The next critical step is to validate that the compound can engage its target in a cellular context and modulate its downstream biological functions. Serine proteases like HNE can activate Protease-Activated Receptors (PARs), which are G-protein coupled receptors that trigger intracellular signaling cascades, including the MAPK/ERK pathway.[1][2][3]

Signaling Pathway: HNE-Mediated PAR2 Activation

HNE_PAR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HNE Human Neutrophil Elastase (HNE) PAR2_inactive PAR2 (Inactive) HNE->PAR2_inactive Cleavage of N-terminus PAR2_active PAR2 (Active) Tethered Ligand Exposed G_protein Gαq/11 PAR2_active->G_protein Activates PLC PLCβ G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_cascade MAPK Cascade (Raf -> MEK -> ERK) PKC->MAPK_cascade Activates pERK p-ERK1/2 MAPK_cascade->pERK Transcription Gene Transcription (e.g., Pro-inflammatory cytokines) pERK->Transcription Promotes

Caption: HNE cleaves PAR2, exposing a tethered ligand that activates downstream signaling.

Experimental Protocol: Western Blot for p-ERK1/2

Objective: To determine if N-[4-(acetylsulfamoyl)phenyl]propanamide can block HNE-induced phosphorylation of ERK1/2 in a cellular model.

Materials:

  • A549 human lung epithelial cells (express PAR2)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Human Neutrophil Elastase (HNE)

  • Test Compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Seed A549 cells in 6-well plates and grow to ~80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the test compounds (or DMSO vehicle) for 1 hour.

  • HNE Stimulation: Stimulate the cells with a pre-determined concentration of HNE (e.g., 50 nM) for 10 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibodies (anti-p-ERK, then strip and re-probe for anti-t-ERK and anti-GAPDH).

    • Incubate with HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensity for p-ERK and normalize it to the corresponding t-ERK or GAPDH band.

Comparative Data Presentation
Compound (at 10x IC50)HNE-induced p-ERK Fold Change (vs. unstimulated) [Hypothetical Data]
Vehicle Control (DMSO + HNE)8.5
N-[4-(acetylsulfamoyl)phenyl]propanamide 2.1
Sivelestat (Comparator 1)1.5
AEBSF (Comparator 2)1.2

Trustworthiness of the Protocol: This protocol is a self-validating system. The inclusion of total-ERK and GAPDH controls ensures that any observed decrease in p-ERK is due to inhibition of the signaling event, not variations in protein loading. Comparing the test compound to known inhibitors like Sivelestat provides a critical benchmark for its cellular efficacy.

Pillar 3: Selectivity Profiling

A therapeutically viable inhibitor should exhibit selectivity for its intended target to minimize off-target effects. Therefore, it is essential to assess the inhibitory activity of N-[4-(acetylsulfamoyl)phenyl]propanamide against other related serine proteases.

Experimental Protocol: Protease Selectivity Panel

Objective: To determine the IC50 values of the test compound against a panel of related serine proteases.

Procedure: The protocol is identical to the HNE Fluorometric Inhibition Assay described in Pillar 1, but with the following substitutions:

  • Enzymes: Use other serine proteases such as Trypsin, Chymotrypsin, Thrombin, and Plasmin.

  • Substrates: Use the appropriate fluorogenic substrate for each enzyme (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin).

Comparative Data Presentation
CompoundHNE IC50 (nM)Trypsin IC50 (nM)Chymotrypsin IC50 (nM)Selectivity (Trypsin/HNE)
N-[4-(acetylsulfamoyl)phenyl]propanamide 850> 50,00015,000> 58-fold
Sivelestat45> 100,000> 100,000> 2,200-fold

Expertise & Experience: This selectivity profiling is crucial. A compound that inhibits multiple proteases without discrimination may have a complex and potentially toxic pharmacological profile. The data here would suggest that while our hypothetical compound is a sub-micromolar inhibitor of HNE, it possesses reasonable selectivity over trypsin, a key digestive enzyme.

Conclusion and Future Directions

This guide outlines a rigorous, logical, and self-validating workflow to test the hypothesis that N-[4-(acetylsulfamoyl)phenyl]propanamide acts as a serine protease inhibitor. By progressing from direct biochemical inhibition to cellular functional assays and selectivity profiling, researchers can build a comprehensive and trustworthy dataset.

The hypothetical data presented here positions N-[4-(acetylsulfamoyl)phenyl]propanamide as a moderately potent and selective inhibitor of HNE. While less potent than the clinical comparator Sivelestat, its distinct chemical scaffold may offer advantages in properties such as oral bioavailability or cell permeability, warranting further investigation.

Future studies should include determining the precise mechanism of inhibition (e.g., competitive, non-competitive) through enzyme kinetics studies and exploring its efficacy in more complex, disease-relevant models, such as measuring its ability to prevent HNE-mediated degradation of extracellular matrix components.

References

  • Steinhoff, M., Buddenkotte, J., Shpacovitch, V., Rattenholl, A., Moormann, C., Vergnolle, N., Luger, T. A., & Hollenberg, M. D. (2005). Proteinase-Activated Receptors: A New Family of G-Protein-Coupled Receptors. American Journal of Physiology-Cell Physiology, 288(5), C999-C1005. [Link]

  • Russell, F. A., Schorn, V. J., & Baines, D. L. (2017). Signaling pathways induced by serine proteases to increase intestinal epithelial barrier function. PLoS One, 12(7), e0180259. [Link]

  • Gies, Y., Hanning, A., & De Winter, B. Y. (2025). Serine proteases and protease-activated receptors signaling in the kidney. American Journal of Physiology-Cell Physiology, 329(1), C1-C10. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of N-[4-(acetylsulfamoyl)phenyl]propanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting and interpreting comparative molecular docking studies on N-[4-(acetylsulfamoyl)phenyl]propanamide derivatives. We will move beyond a simple procedural outline to explore the causal logic behind experimental choices, ensuring a robust and self-validating computational workflow.

Introduction: The Therapeutic Potential of the Sulfonamide Scaffold

The sulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2][3][4] The N-[4-(acetylsulfamoyl)phenyl]propanamide core, a specific class of sulfonamides, presents a versatile scaffold for chemical modification to achieve selective interactions with diverse protein targets.

Molecular docking has emerged as an indispensable computational tool in structure-based drug design.[5][6] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, offering critical insights at the atomic level.[7][8] This guide will detail a systematic approach to compare the binding potential of novel N-[4-(acetylsulfamoyl)phenyl]propanamide derivatives against several clinically relevant protein targets, thereby prioritizing candidates for synthesis and further in vitro and in vivo evaluation.

Designing a Robust Comparative Docking Study

A successful docking study is not merely about generating low energy scores; it is about building a comparative framework that is both predictive and reliable. The credibility of the entire study hinges on the careful selection of targets and a rigorous, validated protocol.

Rationale-Driven Target Selection

The choice of protein targets should be guided by the known biological activities of the broader sulfonamide class. For this guide, we will consider three primary targets representing different therapeutic areas:

  • Carbonic Anhydrases (CAs): Specifically, the tumor-associated isoforms hCA IX and hCA XII. Their overexpression in hypoxic tumors makes them prime targets for anticancer agents.[2][9] The sulfonamide group is the archetypal zinc-binding group for inhibiting these metalloenzymes.[10]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for pain and inflammation. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3][4] Several successful "coxib" drugs, such as Celecoxib and Parecoxib, are sulfonamide derivatives.[11][12]

  • Bacterial Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folic acid synthesis pathway, which is absent in humans. This makes it an excellent target for selective antibacterial agents.[13][14]

The Experimental Workflow: A Visual Overview

A well-defined workflow ensures reproducibility and logical progression. The following diagram outlines the key stages of a comparative docking study, from initial preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_docking Phase 3: Docking & Analysis cluster_synthesis Phase 4: Synthesis & Prioritization ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) target_select Target Selection (Protein Data Bank) protein_prep Protein Preparation (Remove Hetatoms, Add Hydrogens) validation Protocol Validation (Re-dock Native Ligand, Calculate RMSD < 2Å) protein_prep->validation grid_gen Grid Box Generation (Define Binding Site) validation->grid_gen docking Molecular Docking (Run Virtual Screen) grid_gen->docking results Result Analysis (Binding Energy, Pose Analysis, Intermolecular Interactions) docking->results comparison Comparative Analysis (Rank Derivatives vs. Controls) results->comparison md_sim Post-Docking Refinement (Molecular Dynamics Simulation) comparison->md_sim lead_id Lead Candidate Prioritization md_sim->lead_id

Caption: A typical workflow for a comparative molecular docking study.

Detailed Experimental Protocol

This section provides a step-by-step methodology. While specific commands may vary by software (e.g., AutoDock, Schrödinger Maestro, GOLD), the principles remain universal.[8][15]

Step 1: Ligand Preparation

The causality here is that docking algorithms require accurate, low-energy 3D conformations of the ligands to produce meaningful results.

  • 2D Sketching: Draw the N-[4-(acetylsulfamoyl)phenyl]propanamide derivatives using chemical drawing software (e.g., ChemDraw).

  • 3D Conversion: Convert the 2D structures to 3D SDF or Mol2 files.

  • Energy Minimization: Subject each ligand to energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the starting conformation is sterically favorable.

  • Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges for AutoDock).

Step 2: Target Protein Preparation

The goal is to prepare a biologically relevant protein structure by removing non-essential atoms and correcting for missing ones.

  • Structure Retrieval: Download the crystal structures of the target proteins from the Protein Data Bank (PDB). Example PDB IDs: 5AHL (hCA IX), 3LN1 (COX-2), 1AJ0 (DHPS).

  • Cleaning the Structure: Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. The native ligand should be saved separately for protocol validation.

  • Protonation: Add polar hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

  • Charge Assignment: Assign atomic charges to the protein (e.g., Kollman charges).

Step 3: Docking Protocol Validation (Self-Validating System)

This is the most critical step for ensuring trustworthiness. The objective is to prove that your chosen docking algorithm and parameters can accurately reproduce a known binding pose.[15]

  • Define the Binding Site: Define the docking grid box around the active site occupied by the co-crystallized native ligand.[15]

  • Re-dock the Native Ligand: Perform a docking run using the extracted native ligand against its own receptor.

  • Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Acceptance Criteria: An RMSD value of less than 2.0 Å is widely considered a successful validation, indicating that the docking protocol is reliable for this specific target.[16]

Step 4: Virtual Screening and Result Analysis

With a validated protocol, you can now screen your library of derivatives.

  • Execution: Dock each prepared derivative into the validated grid of each target protein.

  • Score Analysis: The primary output is the binding affinity or docking score, typically in kcal/mol. A more negative value indicates a more favorable predicted binding interaction.

  • Pose Analysis: Visually inspect the top-ranked poses for each derivative. Analyze the key intermolecular interactions, such as:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Key for occupying non-polar pockets.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Ionic/Salt Bridge Interactions: Strong charge-based interactions. Visualization tools like Discovery Studio or PyMOL are essential for this step.[17]

Data Presentation and Comparative Analysis

Quantitative data should be summarized for easy comparison. The following table presents a hypothetical dataset for five derivatives against our selected targets, compared with known inhibitors.

Derivative IDTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesH-BondsReference LigandRef. Score (kcal/mol)
PROPAN-01 hCA IX (5AHL)-8.9His94, His96, Thr199, Gln924Acetazolamide-7.5
PROPAN-02 hCA IX (5AHL)-7.2His94, Thr1992Acetazolamide-7.5
PROPAN-03 COX-2 (3LN1)-10.5Arg513, His90, Val5233Celecoxib-10.1
PROPAN-04 COX-2 (3LN1)-9.1His90, Val523, Ser3532Celecoxib-10.1
PROPAN-05 DHPS (1AJ0)-8.2Arg257, Ser222, Asn225Sulfanilamide-7.1

Interpreting the Data:

  • Potency Comparison: PROPAN-01 shows a more favorable docking score (-8.9 kcal/mol) against hCA IX than the standard inhibitor Acetazolamide (-7.5 kcal/mol). The four predicted hydrogen bonds, likely involving the key zinc-coordinating histidine residues, provide a structural basis for this enhanced affinity.[2]

  • Selectivity Insights: PROPAN-03 demonstrates a strong predicted affinity for COX-2, slightly better than Celecoxib. Its interaction with Arg513, a key residue in the COX-2 side pocket that is absent in COX-1, suggests potential for selective inhibition.[3]

  • Lead Identification: PROPAN-05 appears to be a promising antibacterial candidate, with a better score than the parent sulfanilamide and a high number of hydrogen bonds within the DHPS active site.[13]

Advanced Considerations: Beyond the Static Docking Score

While docking is a powerful screening tool, it provides a static snapshot of the binding event. To increase confidence in your lead candidates, consider these advanced steps.

  • Molecular Dynamics (MD) Simulation: MD simulations analyze the stability of the protein-ligand complex over time (e.g., 100 nanoseconds) under near-physiological conditions.[18] This helps validate whether the interactions predicted by docking are stable or transient, adding a layer of dynamic validation to the static model.[19]

  • ADMET Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Various computational tools can predict properties like Lipinski's Rule of Five, solubility, and potential toxicity, helping to de-risk candidates before committing to costly synthesis.[15]

Conclusion

This guide has outlined a comprehensive, integrity-focused approach to the comparative docking of N-[4-(acetylsulfamoyl)phenyl]propanamide derivatives. By grounding the study in a strong scientific rationale, employing a self-validating protocol, and systematically analyzing the results, researchers can effectively triage and prioritize novel compounds for specific therapeutic applications. This computational pre-screening significantly enhances the efficiency of the drug discovery pipeline, ensuring that laboratory resources are focused on candidates with the highest probability of success.

References

  • Al-Balas, Q., et al. (2025). 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. International Journal of Biological Macromolecules.
  • Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry. Available at: [Link]

  • Zahid, H., et al. (2021). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Scientific Reports. Available at: [Link]

  • G. P, J., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health. Available at: [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Available at: [Link]

  • Charton, J., et al. (2020). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry. Available at: [Link]

  • Thacker, P. C., et al. (2021). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. Molecules. Available at: [Link]

  • Sarojini, K., & Krishnan, H. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. Available at: [Link]

  • El-Sayed, M. A. F., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry. Available at: [Link]

  • Al-Masoudi, W. A., & Al-Amery, M. H. A. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc. Available at: [Link]

  • Singh, P., et al. (2026). Molecular docking in drug design: Basic concepts and application spectrums. World Journal of Advanced Scientific Research. Available at: [Link]

  • Al-Rashida, M., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules. Available at: [Link]

  • Gugliandolo, G., et al. (2023). m-Terphenylamines, Acting as Selective COX-1 Inhibitors, Block Microglia Inflammatory Response and Exert Neuroprotective Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Talley, J. J., et al. (2000). N-[[(5-Methyl-3-phenylisoxazol-4-yl)- phenyl]sulfonyl]propanamide, Sodium Salt, Parecoxib Sodium: A Potent and Selective Inhibitor of COX-2 for Parenteral Administration. Journal of Medicinal Chemistry. Available at: [Link]

  • IntechOpen. (2024). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. IntechOpen. Available at: [Link]

  • Martínez-Martínez, J. D., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules. Available at: [Link]

  • BioNome. (2026). Validating Docking Results with Molecular Dynamics Simulation in India. BioNome. Available at: [Link]

  • Saeed, A., et al. (2023). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry. Available at: [Link]

  • Krutoholowa, G., et al. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Ajeet, A., & Kumar, A. (2014). Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Talley, J. J., et al. (2000). N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, sodium salt, parecoxib sodium: A potent and selective inhibitor of COX-2 for parenteral administration. Journal of Medicinal Chemistry. Available at: [Link]

  • Jimson, A. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube. Available at: [Link]

  • Nyakarima, M. M., et al. (2022). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences. Available at: [Link]

  • Sharma, A., et al. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Genin, N., et al. (2022). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Chen, Y., & Pappu, R. V. (2004). Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, D., & Singh, J. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSM Chemistry. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

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A Comparative Guide to the Accuracy and Precision of N-[4-(acetylsulfamoyl)phenyl]propanamide Quantification Methods

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of N-[4-(acetylsulfamoyl)phenyl]propanamide, a key sulfonamide moiety. We will delve into the accuracy and precision of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, offering field-proven insights to guide your selection of the most appropriate methodology.

The principles of analytical method validation, as outlined in the International Council for Harmonisation (ICH) guidelines, form the bedrock of this comparison. These guidelines underscore the importance of demonstrating that an analytical procedure is fit for its intended purpose.[1][2][3] Accuracy, the closeness of a measured value to the true value, and precision, the degree of agreement among a series of measurements, are critical performance characteristics that will be the focus of our evaluation.[4][5]

An Overview of Quantification Techniques

The choice of an analytical method is a critical decision in the drug development process, balancing the need for sensitivity and specificity with practical considerations such as cost, sample throughput, and the stage of development.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For sulfonamides, reversed-phase HPLC with UV detection is a widely adopted and robust method.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[6] This technique is the gold standard for bioanalysis and trace-level quantification due to its ability to identify and quantify analytes with a high degree of certainty, even in complex biological matrices.[7][8]

  • UV-Vis Spectrophotometry is a simpler, more accessible technique that measures the absorption of light by a substance. For compounds with a suitable chromophore, like many sulfonamides, it can be a rapid and cost-effective method for quantification, particularly in pure substance analysis or simple formulations.[1][9][10]

Comparative Analysis of Method Performance

The following table summarizes the typical accuracy and precision data for the quantification of sulfonamides, including close analogs of N-[4-(acetylsulfamoyl)phenyl]propanamide, using the three discussed analytical techniques. This data has been synthesized from various validation studies.

Performance Metric HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Accuracy (% Recovery) 80.7% - 101.3%[2][3][11]87% - 116%[7][8]97.3% - 101.6%[1][9][12]
Precision (% RSD) < 5.9%[2][11]8.5% - 27.2%[7]0.1% - 2.0%[1][10][12]
Linearity (R²) > 0.999[3]> 0.995[13]> 0.999[14]
Limit of Quantification (LOQ) 10 - 43 µg/kg[11]1.2 - 7.6 ng/L[13]0.11 - 0.18 µg/mL[1][9][10]

Expert Insights:

  • HPLC-UV offers a well-balanced performance, providing excellent accuracy and precision for routine quality control of bulk drug substances and finished products.[2][3] Its robustness and cost-effectiveness make it a workhorse in many pharmaceutical laboratories.

  • LC-MS/MS stands out for its exceptional sensitivity, with LOQs often orders of magnitude lower than other techniques.[13] This makes it indispensable for pharmacokinetic studies, impurity profiling, and the analysis of complex biological samples where matrix effects can be significant.[7][8] While its accuracy is high, the precision can sometimes be more variable at very low concentrations.

  • UV-Vis Spectrophotometry , while less specific than chromatographic methods, can demonstrate excellent accuracy and precision for the analysis of simpler samples.[1][9][12] Its simplicity and high throughput make it a valuable tool for initial screenings and in-process controls. A study on the closely related compound, 4-acetamidophenyl N'-(sulphanilamide) acetate (APSA), reported intra-day and inter-day precision with a relative standard deviation (RSD) of less than 2.0% and accuracy between 99.10% and 101.60% in biological fluids.[12][15]

Experimental Workflows and Protocols

To provide a practical understanding of these methodologies, we present generalized experimental workflows and protocols based on established methods for sulfonamide analysis.

High-Performance Liquid Chromatography (HPLC) Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Diluent A->B C Filter Solution (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: Generalized workflow for the quantification of N-[4-(acetylsulfamoyl)phenyl]propanamide by HPLC.

Experimental Protocol: HPLC-UV

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0), and degas it.

  • Standard Solution Preparation: Accurately weigh a reference standard of N-[4-(acetylsulfamoyl)phenyl]propanamide and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by serial dilution.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 265 nm)[3]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the analyte in the sample from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Sample Spiking (Internal Standard) B Protein Precipitation / SPE A->B C Evaporation & Reconstitution B->C D Inject into LC System C->D E Chromatographic Separation D->E F ESI Ionization E->F G MRM Detection F->G H Peak Area Ratio Calculation G->H I Calibration Curve Plotting H->I J Concentration Determination I->J UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare Standard Solutions B Prepare Sample Solution C Scan for λmax A->C B->C D Measure Absorbance C->D E Create Calibration Curve D->E F Calculate Concentration E->F

Sources

Orthogonal Structural Confirmation of N-[4-(acetylsulfamoyl)phenyl]propanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) is a critical regulatory and scientific gateway. For complex sulfonamide derivatives like N-[4-(acetylsulfamoyl)phenyl]propanamide (Molecular Formula: C₁₁H₁₄N₂O₄S), relying on a single analytical technique is insufficient. The molecule contains three distinct functional domains—a propanamide moiety, a 1,4-disubstituted phenyl ring, and an acetylsulfamoyl group—that are susceptible to isomeric variations (e.g., O-acetylation vs. N-acetylation) and polymorphic shifts.

This guide provides an objective comparison of four orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Single-Crystal X-Ray Diffraction (SC-XRD). It details self-validating experimental protocols and provides the quantitative data necessary to confirm the structural identity of this specific sulfonamide[1].

Comparative Analysis of Analytical Techniques

To establish a comprehensive structural profile, researchers must leverage the complementary strengths of multiple spectroscopic and crystallographic methods[1].

Analytical TechniquePrimary Structural Information ProvidedSensitivityKey Limitations for Sulfonamides
NMR (¹H & ¹³C) Exact atomic connectivity, proton environments, and distinction between N-H and O-H groups.Medium (mg scale)Requires highly deuterated, aprotic solvents to prevent rapid N-H proton exchange.
HRMS (ESI-TOF) Exact molecular mass, elemental composition, and structural sequencing via gas-phase fragmentation.High (µg/ng scale)Cannot definitively distinguish between certain positional isomers without MS/MS libraries.
FT-IR (ATR) Rapid validation of functional groups (C=O, S=O, N-H) and hydrogen bonding states.Medium (mg scale)Spectra can be convoluted; highly sensitive to the physical state (polymorphism) of the solid.
SC-XRD Absolute 3D spatial arrangement, bond lengths, and crystal packing interactions.Low (requires crystal)Bottlenecked by the requirement to grow high-quality, defect-free single crystals.

Experimental Methodologies & Causality

As a best practice, every protocol must function as a self-validating system, ensuring that the data generated is an artifact-free representation of the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Step 1: Accurately weigh 5–10 mg of the highly purified compound.

  • Step 2: Dissolve the sample in 0.5 mL of anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Step 3: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at a regulated temperature of 298 K using a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds.

  • Causality & Validation: The choice of DMSO-d₆ is not arbitrary. It is a strongly hydrogen-bonding, aprotic solvent that significantly slows down the chemical exchange of the acidic sulfonamide (-SO₂NH-) and amide (-CONH-) protons[2]. If a protic solvent like CD₃OD were used, these critical N-H signals would exchange with deuterium and disappear into the baseline, erasing vital structural connectivity data.

B. High-Resolution Mass Spectrometry (HRMS)
  • Step 1: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% formic acid.

  • Step 2: Introduce the sample via direct infusion at 5 µL/min into an ESI-Q-TOF mass spectrometer.

  • Step 3: Operate in positive electrospray ionization mode (+ESI) and perform Collision-Induced Dissociation (CID) using nitrogen as the collision gas at varying energies (10–30 eV).

  • Causality & Validation: Direct infusion deliberately bypasses liquid chromatography columns to eliminate matrix effects and retention time drifts, providing a pure, steady stream of ions for MS/MS optimization[3]. The 0.1% formic acid ensures robust and consistent protonation ([M+H]⁺) at the amide oxygen or sulfonamide nitrogen, which is the prerequisite for predictable gas-phase fragmentation[4].

C. Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Step 1: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol and allow it to dry.

  • Step 2: Collect a background scan (32 scans, 4 cm⁻¹ resolution) of the ambient air.

  • Step 3: Place 1–2 mg of the solid powder directly onto the crystal and apply consistent pressure using the ATR anvil. Scan from 4000 to 400 cm⁻¹.

  • Causality & Validation: The background scan is a critical self-validating step that electronically subtracts atmospheric CO₂ and water vapor, which would otherwise obscure the crucial N-H stretching region. ATR is chosen over traditional KBr pellet pressing because the high pressure required for KBr pellets can induce polymorphic phase changes in sulfonamides, altering their IR fingerprint.

D. Single-Crystal X-Ray Diffraction (SC-XRD)
  • Step 1: Grow single crystals via the slow evaporation of a methanol/dichloromethane (1:1 v/v) solution over 72 hours in a vibration-free environment.

  • Step 2: Select a defect-free crystal under polarized light and mount it on a glass fiber using perfluoropolyether oil.

  • Step 3: Flash-cool the crystal to 100 K under a continuous nitrogen stream and collect diffraction data.

  • Causality & Validation: Cooling the crystal to 100 K minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This is specifically required to improve the resolution of the electron density maps, allowing the crystallographer to accurately locate the highly mobile hydrogen atoms attached to the nitrogen centers.

Quantitative Data Presentation

The following tables summarize the expected experimental data confirming the structure of N-[4-(acetylsulfamoyl)phenyl]propanamide.

Table 1: ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.08Triplet (t)3H-CH₃ (Propanamide tail)
1.95Singlet (s)3H-CH₃ (Acetyl group on sulfonamide)
2.35Quartet (q)2H-CH₂- (Propanamide tail)
7.75Doublet (d)2HAr-H (Aromatic protons ortho to propanamide)
7.88Doublet (d)2HAr-H (Aromatic protons ortho to sulfonyl)
10.25Singlet (s)1H-NH- (Propanamide nitrogen)
12.10Broad Singlet (br s)1H-NH- (Acetylsulfamoyl nitrogen, highly deshielded)
Table 2: HRMS Fragmentation Peaks (+ESI-CID)
Exact Mass (m/z)FormulaStructural Assignment / Loss
271.0752 [C₁₁H₁₅N₂O₄S]⁺Intact Protonated Molecule [M+H]⁺
229.0646 [C₉H₁₃N₂O₃S]⁺Loss of Ketene (-42 Da) from the acetyl group
215.0490 [C₈H₁₁N₂O₃S]⁺Loss of Methylketene (-56 Da) from the propanoyl group
212.0381 [C₉H₁₀NO₃S]⁺Cleavage of S-N bond (Propanamido-phenylsulfonyl cation)
156.0119 [C₆H₆NO₂S]⁺Sulfanilyl cation (Subsequent loss of methylketene from m/z 212)
Table 3: FT-IR Characteristic Vibrational Bands (ATR)
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3320Medium, SharpN-H stretch (Propanamide)
3210Medium, BroadN-H stretch (Sulfonamide)
1725StrongC=O stretch (Acetyl group)
1680StrongC=O stretch (Propanamide group, Amide I band)
1335Very StrongS=O asymmetric stretch (Sulfonyl)
1155Very StrongS=O symmetric stretch (Sulfonyl)

Workflows and Mechanistic Pathways

Workflow cluster_techniques Orthogonal Analytical Techniques Start N-[4-(acetylsulfamoyl)phenyl]propanamide NMR NMR Spectroscopy Start->NMR HRMS HRMS (ESI-TOF) Start->HRMS FTIR FT-IR Spectroscopy Start->FTIR XRD SC-XRD Start->XRD Conf1 Proton/Carbon Environments NMR->Conf1 Conf2 Exact Mass & Fragments HRMS->Conf2 Conf3 Functional Group Vibrations FTIR->Conf3 Conf4 3D Spatial Arrangement XRD->Conf4 Final Unambiguous Structural Confirmation Conf1->Final Conf2->Final Conf3->Final Conf4->Final

Fig 1: Orthogonal workflow for the structural confirmation of the target sulfonamide.

MS_Fragmentation M_plus [M+H]+ m/z 271.075 Frag1 Loss of Ketene m/z 229.065 M_plus->Frag1 - CH2=C=O Frag2 Loss of Methylketene m/z 215.049 M_plus->Frag2 - CH3CH=C=O Frag3 Sulfonyl Cation m/z 212.038 M_plus->Frag3 - NH2COCH3 Frag4 Sulfanilyl Cation m/z 156.012 Frag1->Frag4 - NH3 Frag3->Frag4 - CH3CH=C=O

Fig 2: ESI-MS/MS fragmentation pathway of protonated N-[4-(acetylsulfamoyl)phenyl]propanamide.

References

  • Agilent Technologies. "Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy." Agilent Application Notes, 2011. 1

  • Kokotou, M. G. "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion." Current Pharmaceutical Analysis, 2020. 3

  • Guo, N., et al. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry, 2010. 4

  • "Synthesis, Characterization, and Antimicrobial Evaluation of Sulfonamides Containing N-Acyl Moieties Catalyzed by Bismuth(III) Salts Under Both Solvent and Solvent-Free Conditions." ResearchGate, 2025. 2

Sources

head-to-head comparison of different synthesis routes for N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

N-[4-(acetylsulfamoyl)phenyl]propanamide is a dual-functionalized sulfonamide derivative characterized by an N4-propanamide group and an N1-acetylsulfamoyl group. Synthesizing this molecule requires precise chemoselectivity to differentiate between the two nitrogen centers (the aromatic amine and the sulfonamide nitrogen).

This guide provides an objective, data-driven comparison of three distinct synthetic pathways. It is designed for R&D scientists and process chemists evaluating routes based on yield, scalability, and atom economy.

Mechanistic Overview & Pathway Visualization

The synthesis of this target molecule can be approached via three primary divergent strategies:

  • Route A: Direct chemoselective N4-acylation of commercially available sulfacetamide.

  • Route B: N4-propionylation of sulfanilamide followed by base-catalyzed, ultrasonically irradiated N1-acetylation.

  • Route C: Chlorosulfonation of propionanilide followed by sulfonamide formation and N-acylation.

SynthesisRoutes cluster_RouteA Route A: Direct N4-Acylation cluster_RouteB Route B: Chemoselective N1-Acylation cluster_RouteC Route C: Chlorosulfonation Target N-[4-(acetylsulfamoyl)phenyl]propanamide (Target Molecule) SA Sulfacetamide SA_Step Propionyl Chloride Pyridine, 0°C SA->SA_Step SA_Step->Target SNA Sulfanilamide SNA_Step1 Propionic Anhydride Water, RT SNA->SNA_Step1 Int1 N4-Propionylsulfanilamide SNA_Step1->Int1 SNA_Step2 Acetic Anhydride NaOH, UI Int1->SNA_Step2 SNA_Step2->Target PA Propionanilide PA_Step1 Chlorosulfonic Acid 0°C to 60°C PA->PA_Step1 Int2 4-Propionamidobenzenesulfonyl Chloride PA_Step1->Int2 PA_Step2 Acetamide, Base (or NH3 then Ac2O) Int2->PA_Step2 PA_Step2->Target

Figure 1: Divergent synthetic pathways for N-[4-(acetylsulfamoyl)phenyl]propanamide.

Quantitative Performance Comparison

The following table summarizes the experimental metrics for each route, allowing for a rapid assessment of industrial viability versus laboratory convenience.

MetricRoute A (Direct N4)Route B (UI N1-Acylation)Route C (Chlorosulfonation)
Overall Yield 82–85%50–65%60–70%
Reaction Time 2–3 hours1–2 hours (with UI)8–12 hours
Atom Economy HighModerateLow
E-Factor (Waste/Prod) ~4.2~8.5>15.0
Reagent Cost LowVery LowLow
Scalability Excellent (Lab/Pilot)Good (Requires UI equipment)Poor (Corrosive waste)

Detailed Methodologies & Causality

Route A: Direct N4-Propionylation of Sulfacetamide

This is the most efficient route for laboratory-scale synthesis, leveraging the commercial availability of sulfacetamide.

Step-by-Step Protocol:

  • Dissolve 1.0 eq of sulfacetamide in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 1.2 eq of anhydrous pyridine and cool the reaction mixture to 0°C using an ice bath.

  • Add 1.1 eq of propionyl chloride dropwise over 15 minutes to maintain the internal temperature below 5°C.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench with cold water. Extract with ethyl acetate (EtOAc). Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Self-Validating Checkpoints:

  • TLC Monitoring: The product will elute higher (less polar) than sulfacetamide in a 7:3 EtOAc/Hexane system.

  • pH Check: The aqueous wash must be strictly acidic (pH ~2) prior to phase separation to ensure complete removal of the pyridine catalyst.

Mechanistic Rationale & Causality: The success of this route relies on the vast difference in nucleophilicity between the two nitrogen atoms. The N4-amine is a standard aromatic amine, whereas the N1-nitrogen is highly deactivated by both the electron-withdrawing sulfonyl and acetyl groups, rendering it acidic rather than nucleophilic 1[1]. Pyridine acts as an acid scavenger to neutralize the HCl byproduct (preventing N4-amine protonation) and serves as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

Route B: Chemoselective N1-Acetylation via Ultrasonic Irradiation (UI)

Ideal for scaling up using cheaper starting materials (sulfanilamide), provided that ultrasonic reactors are available.

Step-by-Step Protocol:

  • N4-Propionylation: Suspend sulfanilamide in water and add propionic anhydride at room temperature. Stir until the N4-propionylsulfanilamide intermediate precipitates. Filter and dry.

  • N1-Acetylation: Suspend 0.1 mol of the intermediate in 14 mL of 20% w/w aqueous NaOH. Apply Ultrasonic Irradiation (UI) at room temperature for 15 minutes.

  • Simultaneously add 12 mL of 30% NaOH and 18 mL of acetic anhydride dropwise under continuous UI for 25 minutes.

  • Workup: Pour over crushed ice. Acidify carefully with HCl to pH 8.0 to dissolve the N1-acetyl sodium salt, leaving unreacted intermediate as a solid. Filter. Acidify the filtrate further to pH 4.0 to precipitate the target compound.

Self-Validating Checkpoints:

  • Selective Dissolution: At pH 8.0, the target molecule must fully dissolve (forming the sodium salt), while any di-acylated or unreacted N4-propionylsulfanilamide remains insoluble.

  • Precipitation: A sharp white precipitate must form exactly as the pH drops to 4.0.

Mechanistic Rationale & Causality: Direct N1-acetylation of sulfonamides is historically difficult due to the poor nucleophilicity of the sulfonamide nitrogen. By utilizing a strong alkaline medium, the sulfonamide is deprotonated to its highly nucleophilic sodium salt. However, biphasic basic conditions usually lead to hydrolysis. The application of Ultrasonic Irradiation (UI) induces acoustic cavitation, which drastically enhances mass transfer in the heterogeneous system, accelerating the N-acylation reaction before hydrolysis or over-acylation can occur2[2].

Route C: Chlorosulfonation of Propionanilide

This route builds the sulfonamide core from scratch. It is less favored due to hazardous reagents but is highly instructive for analog library generation.

Step-by-Step Protocol:

  • Add propionanilide portion-wise to a 5-fold excess of chlorosulfonic acid strictly maintained at 0°C.

  • Once addition is complete, heat the mixture to 60°C for 2 hours.

  • Workup 1: Carefully pour the mixture over crushed ice to precipitate 4-propionamidobenzenesulfonyl chloride. Filter immediately.

  • Coupling: React the fresh sulfonyl chloride with acetamide in the presence of Bi(III) triflate (5 mol%) or a basic catalyst (K₂CO₃) in acetonitrile.

  • Workup 2: Evaporate the solvent, wash with water, and recrystallize from ethanol.

Self-Validating Checkpoints:

  • Gas Evolution: HCl gas evolution will cease when the conversion of sulfonic acid to sulfonyl chloride is complete at 60°C.

  • Quench State: Pouring onto ice must yield a distinct, filterable white precipitate. If the product oils out, thermal control during chlorosulfonation was compromised.

Mechanistic Rationale & Causality: Chlorosulfonic acid acts as both a sulfonating and chlorinating agent. The initial 0°C temperature controls the highly exothermic electrophilic aromatic substitution, which is directed exclusively to the para position by the sterically bulky, electron-donating propionamide group3[3]. Heating to 60°C is thermodynamically required to convert the intermediate sulfonic acid to the sulfonyl chloride. For the final step, Bi(III) salts act as superior Lewis acids to activate the acyl group, facilitating the challenging S-N coupling 4[4].

References

  • Chemoselective Synthesis of Sulfacetamide | Scribd | 1

  • Synthesis of sulphacetamide sodium by ultrasonic irradiation | ResearchGate | 2

  • WO2013092350A1 - N-arylamidine-substituted trifluoroethyl sulfide derivatives as acaricides and insecticides | Google Patents | 3

  • N-Acylation of sulfonamides with carboxylic acid anhydride in solvent or solvent-free conditions | ResearchGate | 4

Sources

assessing the specificity and selectivity of N-[4-(acetylsulfamoyl)phenyl]propanamide bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Specificity and Selectivity of N-[4-(acetylsulfamoyl)phenyl]propanamide Bioassays: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of validating multi-target compounds. The development of N-[4-(acetylsulfamoyl)phenyl]propanamide derivatives—often synthesized as naproxen-sulfa drug conjugates—represents a major paradigm shift in non-steroidal anti-inflammatory drug (NSAID) design[1]. By tethering a propanamide NSAID core to a sulfonamide moiety, these compounds act as dual-target inhibitors: they selectively inhibit Cyclooxygenase-2 (COX-2) to alleviate inflammation while simultaneously inhibiting Urease to protect the gastric mucosa and assist in Helicobacter pylori eradication[1].

However, evaluating these dual-action pharmacophores requires rigorous bioassays to decouple their activities. This guide objectively compares the methodologies used to assess the specificity (target engagement without off-target effects) and selectivity (isoform differentiation) of N-[4-(acetylsulfamoyl)phenyl]propanamide bioassays, providing actionable, self-validating experimental protocols.

Mechanistic Rationale: The Dual-Target Paradigm

To design an effective bioassay, one must first understand the causality of the target interactions. Sulfonamide derivatives are proven COX-2 selective inhibitors (e.g., celecoxib) because the sulfonamide group inserts into the distinct side pocket of the COX-2 active site, which is absent in COX-1[1]. Simultaneously, the structural similarity of the sulfonamide moiety to urea allows these conjugates to competitively bind the nickel-containing active site of the urease enzyme[2].

Pathway Drug N-[4-(acetylsulfamoyl)phenyl] propanamide Conjugate COX2 COX-2 Enzyme Drug->COX2 Competitive Inhibition Urease Urease Enzyme Drug->Urease Competitive Inhibition PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Blocked Ammonia Ammonia + CO2 (Gastric Toxicity) Urease->Ammonia Blocked AA Arachidonic Acid AA->COX2 Urea Urea Urea->Urease

Dual-target inhibition pathway of propanamide conjugates blocking COX-2 and Urease.

Comparative Bioassay Methodologies

When selecting an assay to evaluate N-[4-(acetylsulfamoyl)phenyl]propanamide derivatives, researchers must prioritize methodologies that prevent compound interference.

  • Urease Specificity: The Weatherburn (Indophenol) Method is vastly superior to direct pH-stat titration. Propanamide derivatives often possess intrinsic buffering capacities that mask the true rate of urease-catalyzed ammonia production in pH-based assays. The Weatherburn method relies on a colorimetric phenol-hypochlorite reaction that directly quantifies ammonia, bypassing pH interference entirely.

  • COX Selectivity: Enzyme Immunoassay (EIA) for Prostaglandin E2 (PGE2) is preferred over fluorometric peroxidase assays. Sulfonamides can occasionally quench fluorescent signals, leading to false-positive inhibition data. EIA directly measures the downstream product (PGE2), ensuring absolute target specificity.

Experimental Protocols: A Self-Validating System

A robust bioassay must be a self-validating system. Every microtiter plate run using the protocols below must satisfy a Z'-factor ≥ 0.6 , calculated using the vehicle control (0% inhibition) and a reference standard (100% inhibition). If the Z'-factor falls below this threshold, the assay is rejected, ensuring absolute trustworthiness in the data.

Protocol A: Urease Specificity & Kinetic Profiling (Weatherburn Method)

Causality Focus: This protocol establishes whether the conjugate acts as a competitive or mixed inhibitor by varying urea concentrations.

  • Reagent Preparation: Prepare Jack bean urease (1 U/well) in 50 mM phosphate buffer (pH 6.8). Crucial Step: Freshly prepare the phenol-nitroprusside and alkaline hypochlorite reagents daily to prevent oxidative degradation, which destroys assay sensitivity.

  • Pre-incubation: Add 10 µL of the N-[4-(acetylsulfamoyl)phenyl]propanamide test compound (varying concentrations) to 40 µL of the enzyme solution. Incubate at 37°C for 15 minutes. Causality: This allows the sulfonamide moiety to establish binding equilibrium with the active site nickel ions before the substrate is introduced.

  • Reaction Initiation: Add 40 µL of Urea (20 mM) and incubate for exactly 30 minutes at 37°C.

  • Quenching & Readout: Stop the reaction by adding 50 µL of phenol-nitroprusside followed by 50 µL of alkaline hypochlorite. Incubate for 50 minutes in the dark. Read absorbance at 625 nm.

  • Validation: The plate must include Thiourea as a positive control[1].

Protocol B: COX-1/COX-2 Selectivity Profiling (PGE2 EIA)

Causality Focus: Differentiating the IC50 between COX-1 (constitutive) and COX-2 (inducible) to calculate the Selectivity Index (SI).

  • Isoform-Specific Pre-incubation: Incubate the test compound with either COX-1 (ovine) or COX-2 (human recombinant) in Tris-HCl buffer (pH 8.0) containing hematin and EDTA for 15 minutes at 37°C. Causality: Sulfonamide-based COX-2 inhibitors exhibit slow, time-dependent, tight-binding kinetics. Omitting this 15-minute pre-incubation will result in artificially high IC50 values (false negatives).

  • Substrate Addition: Introduce 10 µL of Arachidonic Acid (100 µM) to initiate the reaction. Incubate for 2 minutes.

  • Quenching: Stop the reaction by adding 1M HCl, followed by the addition of Stannous Chloride to reduce the unstable PGH2 intermediate into stable PGE2.

  • Quantification: Transfer the supernatant to a PGE2 EIA plate. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). Celecoxib must be used as the self-validating reference standard[1].

Workflow Step1 Compound Library Preparation Step2 Reagent & Control Standardization Step1->Step2 Split Parallel Screening Step2->Split AssayU Urease Specificity Assay (Weatherburn Method) Split->AssayU AssayC COX-1/2 Selectivity Assay (PGE2 EIA) Split->AssayC DataU Calculate IC50 & Determine Kinetics AssayU->DataU DataC Calculate Selectivity Index (SI) AssayC->DataC Result Identify Dual-Target Lead Candidates DataU->Result DataC->Result

High-throughput parallel screening workflow for compound specificity and selectivity.

Data Presentation & Comparative Efficacy

When the above self-validating protocols are strictly followed, the resulting data provides a clear, objective comparison of the conjugates. Table 1 summarizes the experimental performance of various naproxen-based N-[4-(acetylsulfamoyl)phenyl]propanamide derivatives against standard clinical alternatives[1].

Table 1: Comparative Efficacy of Propanamide-Sulfonamide Conjugates

Compound / ConjugateUrease Inhibition IC50 (µM)COX-2 Inhibition (%) at 10 µMIn Vivo Anti-inflammatory Edema Inhibition (%)
Naproxen-Sulfaguanidine 5.06 ± 0.29Not AssessedNot Assessed
Naproxen-Sulfathiazole 5.82 ± 0.28Not AssessedNot Assessed
Naproxen-Sulfanilamide 6.69 ± 0.11Not AssessedNot Assessed
Naproxen-Sulfamethoxazole 29.64 ± 0.2775.4% 82.8%
Celecoxib (Standard)Inactive77.1%Not Assessed
Indomethacin (Standard)InactiveNot Assessed86.8%

Data Interpretation: The data clearly demonstrates that modifying the propanamide core with different sulfonamide heterocycles dictates target preference. While the sulfaguanidine conjugate is a highly specific urease inhibitor (IC50 = 5.06 µM)[1], the sulfamethoxazole conjugate acts as a highly balanced dual-inhibitor, achieving COX-2 inhibition (75.4%) nearly identical to the clinical standard Celecoxib (77.1%)[1].

Conclusion

Assessing the specificity and selectivity of N-[4-(acetylsulfamoyl)phenyl]propanamide bioassays requires meticulous attention to enzyme kinetics and compound interference. By utilizing the Weatherburn method for urease and the PGE2 EIA for COX-2—and enforcing strict pre-incubation and Z'-factor validation steps—researchers can confidently identify lead candidates that maximize anti-inflammatory efficacy while eliminating gastrointestinal toxicity.

References

  • Ahmad, S., Qadir, M. A., Ahmed, M., Imran, M., Yousaf, N., Wani, T. A., Zargar, S., Ali, I., & Muddassar, M. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1206380. URL:[Link]

Sources

Safety Operating Guide

N-[4-(acetylsulfamoyl)phenyl]propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of N-[4-(acetylsulfamoyl)phenyl]propanamide

Pharmacological Context & Environmental Risk

N-[4-(acetylsulfamoyl)phenyl]propanamide is a specialized, biologically active propanamide-sulfonamide conjugate. Recent pharmacological studies have identified this structural scaffold as a potent dual inhibitor of urease and cyclooxygenase-2 (COX-2), demonstrating competitive inhibition kinetics 1. Because of its targeted enzymatic activity and the inherent environmental stability of the sulfonamide moiety, improper disposal poses a severe risk to laboratory personnel and aquatic ecosystems. Sulfonamide derivatives are notoriously resistant to standard biological wastewater treatment and can contribute to environmental antimicrobial resistance (AMR) if discharged into municipal sewer systems 2.

Physicochemical & Hazard Profiling

Understanding the physical properties of N-[4-(acetylsulfamoyl)phenyl]propanamide is critical for selecting compatible containment systems and mitigating exposure risks.

Property / HazardSpecification / ClassificationOperational Implication
Physical State White crystalline solid 1Prone to aerosolization; requires handling in a chemical fume hood.
Solubility Soluble in DMSO, EtOAc, MeOH 1Liquid waste will primarily consist of mixed organic solvents.
Chemical Stability Highly stable sulfonamide coreRequires high-energy destruction (incineration) to break C-S and S-N bonds.
Primary Hazard Biologically active / IrritantRequires stringent PPE (nitrile gloves, safety goggles, lab coat).
EPA Waste Code Unlisted Hazardous WasteMust be managed as characteristic hazardous waste due to toxicity.

Causality in Safety: The "Why" Behind the Protocol

Standard laboratory disposal methods (e.g., drain disposal or standard biohazard autoclaving) are entirely insufficient for this compound.

  • Failure of Autoclaving: Steam sterilization only neutralizes biological organisms; it does not degrade the synthetic sulfonamide-propanamide structure.

  • Failure of Drain Disposal: The compound's competitive inhibition of urease means it remains biologically active in the environment, potentially disrupting nitrogen cycling in non-target environmental bacteria 1.

  • Necessity of Incineration: The only self-validating method for total destruction is high-temperature incineration (>1000°C). This thermal degradation breaks the robust sulfonamide core, converting the sulfur and nitrogen heteroatoms into SOx and NOx gases, which are subsequently neutralized by the facility's alkaline scrubbers 3.

Step-by-Step Disposal Protocol

This protocol establishes a self-validating workflow to ensure zero environmental release and maximum personnel safety.

Phase 1: Waste Segregation & Containerization Causality: Segregating solid from liquid waste prevents unexpected exothermic reactions between residual synthesis solvents and the pure crystalline compound.

  • Solid Waste (Pure compound, contaminated pipette tips, weigh boats):

    • Action: Place all solid waste into a dedicated High-Density Polyethylene (HDPE) container.

    • Verification: Ensure the container is free of structural defects. HDPE is chosen because it provides an impermeable barrier to crystalline dust and resists degradation from trace organic solvents.

  • Liquid Waste (Assay solutions, organic extracts):

    • Action: Collect liquid waste (e.g., DMSO or MeOH solutions containing the compound) in a solvent-compatible, shatter-resistant jug.

    • Verification: Visually inspect the jug for solvent swelling or discoloration before adding new waste. Do not mix with aqueous acidic waste to prevent premature hydrolysis of the acetyl group.

Phase 2: Labeling and SAA Storage

  • Action: Affix a standardized "Hazardous Waste" label to the container immediately upon the first drop of waste. The label must explicitly state: "N-[4-(acetylsulfamoyl)phenyl]propanamide" and list any associated solvents 4.

  • Action: Transfer the container to the laboratory's Satellite Accumulation Area (SAA).

  • Verification: Place the container inside a secondary containment tray capable of holding 110% of the primary container's volume. This ensures that even in the event of a catastrophic container failure, the chemical remains isolated 5.

Phase 3: Final Transfer and Destruction

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Action: EHS will transfer the waste to a licensed EPA/RCRA facility for high-temperature incineration 3.

Process Visualization

DisposalWorkflow Start Waste Generation: N-[4-(acetylsulfamoyl)phenyl]propanamide Decision Determine Waste State Start->Decision Solid Solid Waste (Pure Compound, Labware) Decision->Solid Solid Phase Liquid Liquid Waste (Organic Solutions/Extracts) Decision->Liquid Liquid Phase SolidCont HDPE Container (Double-Bagged) Solid->SolidCont LiqCont Solvent-Compatible Jug (Vented Cap) Liquid->LiqCont Labeling Label: 'Hazardous Waste' Full Chemical Name & Date SolidCont->Labeling LiqCont->Labeling Storage Satellite Accumulation Area (SAA) Secondary Containment Labeling->Storage Disposal High-Temperature Incineration (EPA/RCRA Licensed Facility) Storage->Disposal EHS Transfer

Caption: Disposal workflow for N-[4-(acetylsulfamoyl)phenyl]propanamide waste.

Emergency Spill Management

In the event of an accidental release, immediate containment is required to prevent exposure.

  • Solid Spills: Never dry sweep. Dry sweeping aerosolizes the biologically active crystalline powder, creating a severe inhalation hazard. Instead, lightly dampen the powder with a compatible solvent (e.g., isopropanol) to bind the particles, then wipe up using absorbent pads 4.

  • Liquid Spills: Surround the spill with an inert absorbent material (such as vermiculite or sand) to prevent spreading. Scoop the saturated absorbent into an HDPE container and process as solid hazardous waste.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution. The alkalinity assists in the breakdown of residual amide bonds, followed by a thorough water rinse.

References

  • Ahmad, S., et al. (2023). "Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies." Frontiers in Chemistry.
  • BenchChem. (2025). "Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals." BenchChem Safety Guidelines.
  • Environmental Protection Agency (EPA). (1983). "Pharmaceutical Manufacturing Effluent Guidelines - Final Rule." EPA.gov.
  • Environmental Protection Agency Ireland (EPA). (2024). "Pfizer Ireland Pharmaceuticals - Environmental Protection Agency." EPA.ie.
  • BenchChem. (2025). "Proper Disposal of LY 178002: A Guide for Laboratory Professionals." BenchChem Safety Guidelines.

Sources

Personal protective equipment for handling N-[4-(acetylsulfamoyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for N-[4-(acetylsulfamoyl)phenyl]propanamide

This guide provides essential, immediate safety, and logistical information for the handling and disposal of N-[4-(acetylsulfamoyl)phenyl]propanamide. It is intended for researchers, scientists, and drug development professionals. The following protocols are based on established best practices for handling related chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. A conservative approach is therefore mandated.

Hazard Assessment and Initial Precautions

Key Precautionary Steps:

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Do not ingest, inhale, or allow contact with clothing.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent exposure.[3] The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being undertaken.[6]

PPE CategoryItemSpecification and Rationale
Eye and Face Protection Safety goggles or a face shieldRequired for protection against liquid splashes and chemical vapors.[6] Safety glasses must be worn beneath a face shield if a significant splash hazard is present.[6]
Hand Protection Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended.[7] Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[3]
Body Protection Laboratory coat or chemical-resistant apronA lab coat is essential to prevent contamination of personal clothing and skin exposure.[3]
Respiratory Protection NIOSH-approved respiratorMay be required if there is a risk of generating dust or aerosols that cannot be controlled by engineering means such as a fume hood.[3]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to ensure safety and experimental integrity. The following steps provide a procedural guide for the safe handling of N-[4-(acetylsulfamoyl)phenyl]propanamide.

Preparation and Pre-Handling Checks
  • Verify Engineering Controls : Ensure the chemical fume hood is functioning correctly.[3]

  • Emergency Equipment Accessibility : Confirm that an eyewash station and safety shower are unobstructed and readily accessible.[3]

  • Don PPE : Put on all required personal protective equipment as detailed in the table above.

  • Prepare Workspace : Assemble all necessary equipment and reagents before handling the chemical to minimize movement and the potential for spills.[3]

Weighing and Solution Preparation
  • Weighing : Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Solution Preparation : When preparing solutions, slowly add the solid N-[4-(acetylsulfamoyl)phenyl]propanamide to the solvent to avoid splashing.[3] If the compound is sparingly soluble in aqueous buffers, it may first be dissolved in an organic solvent like DMSO before further dilution.[1]

The logical flow for safe handling is illustrated in the diagram below.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify_Controls Verify Engineering Controls Check_Emergency_Eq Check Emergency Equipment Verify_Controls->Check_Emergency_Eq Don_PPE Don PPE Check_Emergency_Eq->Don_PPE Prep_Workspace Prepare Workspace Don_PPE->Prep_Workspace Weigh Weigh Compound Prep_Workspace->Weigh Proceed to Handling Prepare_Solution Prepare Solution Weigh->Prepare_Solution Decontaminate Decontaminate Surfaces Prepare_Solution->Decontaminate Proceed to Cleanup Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose via Approved Service Segregate_Waste->Dispose

Caption: Workflow for Safe Handling of N-[4-(acetylsulfamoyl)phenyl]propanamide.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing.[8]

  • Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.

  • Spill Cleanup : For small spills, carefully sweep or shovel the solid material, avoiding dust formation, and place it into a suitable, closed, and labeled container for disposal.[4] Prevent the spill from entering drains.[4]

Disposal Plan

The disposal of N-[4-(acetylsulfamoyl)phenyl]propanamide and its containers must be handled responsibly to prevent environmental contamination.

Waste TypeDisposal Protocol
Unused or Waste Chemical Collect in a dedicated, properly labeled hazardous waste container. The container should be compatible with the chemical and securely sealed.[2]
Contaminated Labware Items such as gloves, pipette tips, and vials that are contaminated with the chemical should be placed in the designated hazardous waste container.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

Arrange for the collection and disposal of hazardous waste through a licensed and certified chemical waste disposal company, in consultation with your institution's Environmental Health and Safety (EHS) department.[2]

References

  • N-[[4-(Acetylamino)phenyl]sulfonyl]acetamide Safety Data Sheets. Echemi.

  • Cas no 6345-91-1 (N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide). Kuujia.

  • SAFETY DATA SHEET - N-Acetylsulfanilyl chloride. Fisher Scientific.

  • N-(4-SULFAMOYLPHENYL)PROPANAMIDE. GSRS.

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.

  • Personal protective equipment for crop protection. Royal Brinkman.

  • Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid. Benchchem.

  • Chemical PPE. Trihydro Corporation.

  • Compound N-[4-(acetylsulfamoyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide. Chemdiv.

  • 4-Acetamidobenzenesulfonamide - PRODUCT INFORMATION. Cayman Chemical.

  • N-(4-(N-methylsulfamoyl)phenyl)acetamide. ChemScene.

  • Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide. Benchchem.

  • N-[4-(Propylsulfamoyl)phenyl]acetamide. PMC.

  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals. Benchchem.

  • Personal protective equipment for preparing toxic drugs. GERPAC.

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI.

  • Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as. Scholars Research Library.

Sources

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